3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Description
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Properties
IUPAC Name |
3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-3-1-6(2-4-7)8-5-9(10(14)15)13-12-8/h1-5H,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDNYHBASQZFVBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=C2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701008595 | |
| Record name | 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890006-82-3, 870704-22-6 | |
| Record name | 5-(4-Fluorophenyl)-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701008595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-Fluorophenyl)-1H-pyrazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive framework for the synthesis, purification, and detailed characterization of the heterocyclic compound 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the established broad-spectrum biological activities of pyrazole derivatives, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3] The strategic incorporation of a fluorophenyl group can further enhance metabolic stability and binding affinity to biological targets. This document outlines robust methodologies for its synthesis via esterification and subsequent hydrolysis, purification by chromatographic and recrystallization techniques, and thorough characterization using a suite of analytical methods including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Physicochemical and thermal properties are also discussed. This guide is intended for researchers, scientists, and drug development professionals, providing both theoretical grounding and practical, field-proven protocols.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring is a privileged five-membered heterocyclic scaffold containing two adjacent nitrogen atoms. It is a cornerstone in medicinal chemistry, forming the core of numerous approved pharmaceutical agents.[2] The versatility of the pyrazole ring allows for substitution at various positions, enabling the fine-tuning of steric, electronic, and lipophilic properties to optimize pharmacological activity and pharmacokinetic profiles.
The subject of this guide, this compound, combines three key pharmacophoric elements:
-
The Pyrazole Core: Provides a rigid scaffold for orienting substituents and is known to engage in hydrogen bonding and other non-covalent interactions with biological targets.[2]
-
The 4-Fluorophenyl Group: The introduction of a fluorine atom is a common strategy in drug design to improve metabolic stability, enhance binding affinity, and modulate pKa.
-
The Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, and its ability to exist in an anionic state at physiological pH often plays a crucial role in receptor binding and solubility.
The convergence of these features suggests that this compound is a promising candidate for further investigation in drug discovery programs.
Synthesis and Purification
A common and effective route for the synthesis of pyrazole-5-carboxylic acids involves a multi-step process beginning with the formation of a pyrazole ester, followed by hydrolysis to the corresponding carboxylic acid.[4] This approach allows for easier purification of the intermediate ester.
Synthesis Workflow
The logical flow for the synthesis and purification is outlined below. The causality behind this workflow is to first create the stable pyrazole core as an ester, which is generally more amenable to chromatographic purification than the more polar carboxylic acid. Subsequent hydrolysis is typically a high-yield conversion.
Caption: Workflow for Synthesis and Purification.
Experimental Protocols
Protocol 2.2.1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (Intermediate)
This protocol is based on established methods for pyrazole synthesis.[4][5]
-
Step 1: Claisen Condensation. To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (N₂), add 4-fluoroacetophenone dropwise at 0 °C.
-
After stirring, add diethyl oxalate dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with dilute acid and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.
-
Step 2: Cyclization. Dissolve the crude intermediate in glacial acetic acid or ethanol.
-
Add hydrazine hydrate dropwise and reflux the mixture for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the crude ester.
-
Filter the solid, wash with water, and dry.
Protocol 2.2.2: Purification of the Intermediate Ester
-
Dissolve the crude ester in a minimal amount of a suitable solvent system (e.g., hexane/ethyl acetate).
-
Perform column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to isolate the pure ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.[6]
Protocol 2.2.3: Hydrolysis to this compound
-
Dissolve the purified ester in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 2M NaOH).
-
Heat the mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid to precipitate the carboxylic acid.
-
Filter the white solid, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
Protocol 2.2.4: Final Purification by Recrystallization
-
Dissolve the crude carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethanol/water mixture).
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Physicochemical Characterization
The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. While experimental data for this compound is not widely published, predictions based on its structure provide valuable insights.
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₁₀H₇FN₂O₂ | Defines the elemental composition and exact mass. |
| Molecular Weight | 206.18 g/mol | Used for all stoichiometric calculations. |
| pKa | ~2.75 - 3.36 | Influences ionization state at physiological pH, affecting solubility and receptor interaction.[1][7] |
| LogP | ~1.5 - 2.0 | Indicates lipophilicity, which affects membrane permeability and absorption. |
| Hydrogen Bond Donors | 2 (N-H, O-H) | Potential to form hydrogen bonds with target proteins. |
| Hydrogen Bond Acceptors | 4 (2x N, 2x O) | Potential to form hydrogen bonds with target proteins. |
| Rotatable Bonds | 1 | Low number suggests conformational rigidity, which can be favorable for binding affinity. |
Table 1: Predicted Physicochemical Properties. Data is estimated based on related compounds and computational models.[1][7]
Spectroscopic and Spectrometric Analysis
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Signals (in DMSO-d₆, ~400 MHz):
-
~13.0-14.0 ppm (very broad singlet, 1H): Carboxylic acid proton (-COOH).
-
~7.8-8.0 ppm (doublet of doublets, 2H): Aromatic protons ortho to the fluorine on the phenyl ring.
-
~7.2-7.4 ppm (triplet, 2H): Aromatic protons meta to the fluorine on the phenyl ring.
-
~7.1 ppm (singlet, 1H): Proton on the C4 position of the pyrazole ring.
-
The N-H proton of the pyrazole ring may be broad and its chemical shift can vary.
Expected ¹³C NMR Signals (in DMSO-d₆, ~100 MHz):
-
~160-165 ppm: Carboxylic acid carbon (-COOH).
-
~162 ppm (d, ¹JCF ≈ 245 Hz): C-F carbon of the fluorophenyl ring.
-
~140-150 ppm: C3 and C5 carbons of the pyrazole ring.
-
~128-130 ppm (d, ³JCF ≈ 8 Hz): Aromatic carbons ortho to the fluorine.
-
~125-128 ppm: Aromatic carbon para to the fluorine (ipso-carbon).
-
~115-117 ppm (d, ²JCF ≈ 21 Hz): Aromatic carbons meta to the fluorine.
-
~105-110 ppm: C4 carbon of the pyrazole ring.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of a pyrazole carboxylic acid is expected to show several characteristic absorption bands.[8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2500-3300 (very broad) | O-H stretch | Carboxylic acid |
| ~3100 | N-H stretch | Pyrazole ring |
| 1680-1710 (strong) | C=O stretch | Carboxylic acid (dimer) |
| 1590-1610 | C=C and C=N stretch | Aromatic and pyrazole rings |
| ~1220-1240 | C-F stretch | Fluorophenyl group |
| 1210-1320 | C-O stretch | Carboxylic acid |
Table 2: Expected FT-IR Absorption Bands.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and elemental composition.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 206).
-
Loss of H₂O: A fragment at [M-18]⁺.
-
Loss of -COOH: A prominent fragment at [M-45]⁺, resulting from the loss of the carboxylic acid group.[10]
-
Other Fragments: Peaks corresponding to the fluorophenyl cation and further fragmentation of the pyrazole ring.
Caption: Plausible Mass Spectrometry Fragmentation Pathway.
Thermal and Structural Analysis
Thermal Analysis
Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are valuable for assessing the thermal stability and purity of the compound.
-
DSC: Would be used to determine the melting point and identify any phase transitions. A sharp melting endotherm is indicative of high purity.
-
TGA: Would reveal the decomposition temperature of the compound. Pyrazole derivatives often exhibit good thermal stability.[6]
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. Although no crystal structure for this compound is currently available in public databases, obtaining one would be a critical step in its characterization. It would confirm the planar nature of the pyrazole and phenyl rings and reveal intermolecular interactions, such as hydrogen bonding through the carboxylic acid dimers, which dictate the crystal packing.[11]
Potential Applications and Biological Relevance
The pyrazole scaffold is a well-established pharmacophore with a wide range of biological activities.[2][3] Derivatives have been developed as anti-inflammatory (e.g., Celecoxib), anticancer, and antimicrobial agents.[2] The presence of the 4-fluorophenyl moiety and the carboxylic acid group on this particular scaffold suggests several avenues for investigation:
-
Anti-inflammatory Activity: Many pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. The carboxylic acid is often a key binding feature.
-
Anticancer Activity: Fluorinated pyrazoles have been explored as inhibitors of various kinases and other protein targets implicated in cancer progression.[12][13]
-
Antimicrobial and Antifungal Agents: The pyrazole nucleus is present in several antimicrobial and antifungal compounds.[14]
Conclusion
This technical guide has detailed a systematic and robust approach to the synthesis and comprehensive characterization of this compound. By following the outlined protocols for synthesis, purification, and analysis, researchers can obtain a well-characterized compound ready for further investigation. The combination of the biologically active pyrazole core, the metabolically stabilizing fluorophenyl group, and the functionally crucial carboxylic acid moiety makes this molecule a highly valuable probe and potential lead compound for drug discovery and development programs. The provided methodologies establish a self-validating system for ensuring the identity, purity, and structural integrity of this promising heterocyclic compound.
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Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 7(75), 47252-47271. Available from: [Link].
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Journal of Organic Chemistry and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link].
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MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Available from: [Link].
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Acta Crystallographica Section E: Crystallographic Communications. 4-[5-Amino-4-(4-fluorophenyl)-3-(pyridin-4-yl)-1H-pyrazol-1-yl]benzonitrile. Available from: [Link].
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A Technical Guide to the Biological Activity Screening of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][5][6][7][8][9] The presence of a fluorine atom in the phenyl ring of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can enhance metabolic stability and binding affinity to target proteins, making it a compound of significant interest for drug discovery.[5] This guide provides a comprehensive framework for the systematic biological activity screening of this promising molecule, detailing the rationale behind experimental choices and providing robust protocols for its evaluation.
Part 1: Hierarchical Screening Strategy for Anticancer Activity
A multi-tiered approach is essential for efficiently screening for anticancer potential, starting with broad cytotoxicity assays and progressing to more specific mechanistic studies.
Tier 1: Primary Cytotoxicity Screening
The initial step is to assess the general cytotoxicity of this compound against a panel of human cancer cell lines. This provides a broad overview of its potential as an anticancer agent.[10]
Recommended Assay: MTT/MTS Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay is a reliable and widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability.[11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) and add to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cytotoxicity Profile
| Cell Line | Cancer Type | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin (Positive Control) |
| MCF-7 | Breast | Experimental Data | Experimental Data |
| A549 | Lung | Experimental Data | Experimental Data |
| HCT116 | Colon | Experimental Data | Experimental Data |
Tier 2: Mechanistic Exploration
If significant cytotoxicity is observed, the next step is to investigate the potential mechanism of action. Pyrazole derivatives are known to act as inhibitors of various enzymes crucial for cancer cell proliferation, such as kinases.
Recommended Assay: Kinase Inhibition Assay
Kinases are key regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer. Screening for kinase inhibitory activity can provide valuable insights into the compound's molecular target.
Experimental Workflow: Kinase Inhibition Screening
Caption: Hierarchical workflow for anticancer activity screening.
Part 2: Screening for Anti-inflammatory Activity
Chronic inflammation is implicated in a multitude of diseases, and many non-steroidal anti-inflammatory drugs (NSAIDs) feature a pyrazole core.[7][8] Therefore, evaluating the anti-inflammatory potential of this compound is a logical step.
In Vitro Anti-inflammatory Assays
Initial in vitro screening can be performed using assays that measure the inhibition of key inflammatory enzymes or the stabilization of cell membranes.[12][13]
Recommended Assays:
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay: To determine if the compound acts similarly to traditional NSAIDs.[7]
-
Lipoxygenase (LOX) Inhibition Assay: To assess its effect on the leukotriene pathway.[12][13]
-
Inhibition of Protein Denaturation: A simple and cost-effective method to screen for anti-inflammatory properties.[13]
Experimental Protocol: Inhibition of Albumin Denaturation
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of the test compound.
-
Control: A similar volume of distilled water serves as the control.
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.
-
Denaturation: Induce denaturation by heating at 70°C for 5 minutes.
-
Absorbance Reading: After cooling, measure the absorbance at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation.
In Vivo Anti-inflammatory Models
Positive in vitro results should be followed by in vivo studies to confirm the anti-inflammatory activity in a physiological context.[14][15]
Recommended Model: Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established model for evaluating acute inflammation.[7][15]
Experimental Workflow: In Vivo Anti-inflammatory Evaluation
Caption: Workflow for in vivo anti-inflammatory screening.
Part 3: Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown promise in this area.[5][6][8][9]
Primary Antimicrobial Screening
The initial screening is typically performed using agar-based methods to assess the compound's ability to inhibit the growth of a panel of medically important bacteria and fungi.[16][17][18][19]
Recommended Method: Agar Disk Diffusion Method
This method is a simple, qualitative technique to determine the susceptibility of microorganisms to the test compound.[18][19]
Experimental Protocol: Agar Disk Diffusion
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Plate Inoculation: Evenly spread the inoculum onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar).
-
Disk Application: Impregnate sterile paper disks with a known concentration of this compound and place them on the inoculated agar surface.
-
Controls: Include a positive control (a known antibiotic) and a negative control (solvent).
-
Incubation: Incubate the plates under appropriate conditions for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
Determination of Minimum Inhibitory Concentration (MIC)
If the disk diffusion assay indicates activity, the next step is to quantify the compound's potency by determining the Minimum Inhibitory Concentration (MIC).[6]
Recommended Method: Broth Microdilution Method
This is a quantitative method that determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]
Data Presentation: Antimicrobial Activity Profile
| Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Experimental Data | Experimental Data |
| Escherichia coli | Gram-negative Bacteria | Experimental Data | Experimental Data |
| Candida albicans | Fungi | Experimental Data | Experimental Data |
Conclusion
This technical guide outlines a systematic and logical approach to the biological activity screening of this compound. By employing a hierarchical screening cascade, researchers can efficiently evaluate its potential as an anticancer, anti-inflammatory, or antimicrobial agent. The provided protocols and workflows serve as a robust starting point for further investigation and development of this promising pyrazole derivative.
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Spectroscopic Characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. The elucidation of its chemical structure through modern spectroscopic techniques is paramount for quality control, reaction monitoring, and understanding its physicochemical properties. This document outlines the theoretical basis and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the analysis of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
Substituted pyrazoles are a critical class of heterocyclic compounds, widely recognized for their diverse biological activities.[1] The title compound, this compound, incorporates three key pharmacophoric elements: a pyrazole ring, a 4-fluorophenyl group, and a carboxylic acid moiety. This combination of functional groups suggests potential applications in various therapeutic areas. Accurate and unambiguous structural confirmation is the foundational step in any research and development endeavor involving such novel chemical entities.
The inherent complexity of this molecule, with its multiple functional groups and aromatic systems, necessitates a multi-faceted analytical approach. By combining the data from NMR, IR, and MS, we can construct a detailed and self-validating picture of the molecule's connectivity, functional groups, and overall composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To determine the proton and carbon environments within the molecule and their connectivity.
Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 500 MHz for ¹H and 125 MHz for ¹³C, is recommended for optimal signal dispersion and resolution.
Sample Preparation:
-
Weigh approximately 5-10 mg of the synthesized and purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is capable of dissolving the carboxylic acid and exchanging with the acidic protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 2-5 seconds, and a pulse angle of 30-45°.
-
¹³C NMR: Due to the lower natural abundance of ¹³C and longer relaxation times, a greater number of scans is required. Proton decoupling is typically employed to simplify the spectrum to singlets for each unique carbon.
Predicted ¹H NMR Spectral Data and Interpretation
The following table summarizes the predicted ¹H NMR chemical shifts. These predictions are based on computational models and comparison with structurally similar compounds.[2][3]
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| COOH | ~13.0 | Broad Singlet | - | 1H |
| NH | ~7.9 | Broad Singlet | - | 1H |
| H-2', H-6' | ~7.8 | Doublet of Doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 5.5 | 2H |
| H-3', H-5' | ~7.3 | Triplet | J(H,H) ≈ J(H,F) ≈ 8.8 | 2H |
| H-4 | ~7.1 | Singlet | - | 1H |
Causality Behind the Chemical Shifts:
-
The carboxylic acid proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding, hence its downfield shift.
-
The pyrazole NH proton is also significantly deshielded and often appears as a broad singlet.
-
The protons on the 4-fluorophenyl ring exhibit a characteristic splitting pattern. The protons ortho to the fluorine (H-3' and H-5') are coupled to the fluorine atom, resulting in a triplet-like appearance. The protons meta to the fluorine (H-2' and H-6') are coupled to the adjacent protons and to a lesser extent to the fluorine, giving rise to a doublet of doublets.
-
The pyrazole H-4 proton appears as a singlet as it has no adjacent proton neighbors.
Predicted ¹³C NMR Spectral Data and Interpretation
The predicted ¹³C NMR chemical shifts are presented below, based on computational predictions and known substituent effects on aromatic and heterocyclic systems.[4][5]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Feature |
| C=O | ~162 | Carboxylic acid carbonyl |
| C-5 | ~148 | Pyrazole carbon bearing COOH |
| C-3 | ~145 | Pyrazole carbon bearing fluorophenyl |
| C-1' | ~128 (d, J(C,F) ≈ 8 Hz) | Fluorophenyl carbon attached to pyrazole |
| C-4' | ~163 (d, J(C,F) ≈ 245 Hz) | Fluorophenyl carbon bearing fluorine |
| C-2', C-6' | ~129 (d, J(C,F) ≈ 8 Hz) | Fluorophenyl carbons |
| C-3', C-5' | ~116 (d, J(C,F) ≈ 22 Hz) | Fluorophenyl carbons |
| C-4 | ~105 | Pyrazole carbon |
Expert Insights:
-
The carbon directly attached to the fluorine atom (C-4') exhibits a large one-bond C-F coupling constant, a hallmark of fluorinated aromatic compounds.
-
The other carbons in the fluorophenyl ring show smaller two- and three-bond C-F couplings, which are invaluable for unambiguous assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the characteristic vibrational modes of the functional groups.
Instrumentation: A standard FT-IR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the mixture to a pellet-forming die.
-
Apply pressure using a hydraulic press to form a thin, transparent pellet.
-
Place the pellet in the sample holder of the FT-IR spectrometer.
Expected IR Absorption Bands and Interpretation
The IR spectrum of this compound is expected to show the following characteristic absorption bands.[1][6]
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Significance |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad, Strong | Indicates the presence of a hydrogen-bonded carboxylic acid dimer. |
| ~3100 | N-H stretch (pyrazole) | Medium | Characteristic of the N-H bond in the pyrazole ring. |
| ~1700 | C=O stretch (carboxylic acid) | Strong | Confirms the presence of the carbonyl group. |
| ~1600, ~1500 | C=C and C=N stretches (aromatic and pyrazole rings) | Medium-Strong | Aromatic and heteroaromatic ring vibrations. |
| ~1220 | C-F stretch (aryl-fluoride) | Strong | Diagnostic for the C-F bond. |
| ~1300 | C-O stretch (carboxylic acid) | Medium | Associated with the carboxylic acid C-O bond. |
Authoritative Grounding: The broadness of the O-H stretch is a classic indicator of hydrogen bonding in carboxylic acids, often obscuring other signals in that region.[6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information based on its fragmentation pattern.
Experimental Protocol: Electrospray Ionization-Mass Spectrometry (ESI-MS)
Objective: To determine the accurate molecular weight and deduce the fragmentation pathway.
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Introduce the sample into the ESI source via direct infusion or through a liquid chromatography system.
Data Acquisition:
-
Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and elucidate the structure.
Expected Mass Spectrum and Fragmentation Pattern
The molecular formula of this compound is C₁₀H₇FN₂O₂. The expected monoisotopic mass is approximately 222.05 g/mol .
Predicted Fragmentation Pathways:
-
Decarboxylation: A common fragmentation pathway for carboxylic acids is the loss of CO₂ (44 Da) from the molecular ion.[7]
-
Loss of H₂O: The carboxylic acid group can also facilitate the loss of a water molecule (18 Da).
-
Ring Fragmentation: The pyrazole ring can undergo cleavage, leading to characteristic fragment ions.[8]
A plausible fragmentation scheme is illustrated below.
Caption: Predicted ESI-MS/MS fragmentation of the deprotonated molecule.
Conclusion
The spectroscopic characterization of this compound requires a synergistic application of NMR, IR, and MS techniques. This guide provides a framework for the acquisition and interpretation of this critical data. The predicted spectral data, grounded in established principles and comparisons with related structures, offers a robust baseline for researchers. Adherence to the described protocols and a thorough understanding of the underlying principles of each technique will ensure the unambiguous structural elucidation of this and similar pyrazole-based compounds, thereby accelerating the drug discovery and development process.
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PubChem. (n.d.). 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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Kebiroglu, M. H. (2025). Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid. SN Applied Sciences, 7(1), 1-13. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. Retrieved from [Link]
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DergiPark. (n.d.). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]
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SpectraBase. (n.d.). 3-phenyl-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
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Semantic Scholar. (2021, March 10). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
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MDPI. (n.d.). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]
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Pârvu, M., Vlase, L., Vlase, T., & Pârvu, A. E. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 1-15. Retrieved from [Link]
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CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]
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Cvijetić, I. N., Tanç, M., Juranić, I. O., Verbić, T. Ž., Supuran, C. T., & Drakulić, B. J. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(14), 2845-2850. Retrieved from [Link]
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LibreTexts. (2020, April 29). Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]
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Santos, L. S., Pilli, R. A., & Eberlin, M. N. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 946-952. Retrieved from [Link]
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Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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Physical and chemical properties of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
An In-Depth Technical Guide to the Core Physical and Chemical Properties of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Pyrazole carboxylic acid derivatives are recognized as crucial scaffolds in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] This document delineates the fundamental physicochemical properties, spectroscopic profile, and key chemical reactivities of the title compound. Furthermore, it furnishes detailed, field-proven experimental protocols for its characterization, designed to ensure scientific rigor and reproducibility. The insights presented herein are intended to empower researchers, scientists, and drug development professionals to effectively utilize this versatile molecular building block in their research and development endeavors.[2]
Introduction: A Scaffold of Significance
The pyrazole ring system is a privileged scaffold in modern drug discovery, valued for its metabolic stability and versatile substitution patterns that allow for fine-tuning of biological activity.[1][3] When functionalized with a carboxylic acid, the pyrazole core gains a critical handle for synthetic elaboration and a potent site for molecular interactions, such as hydrogen bonding with biological targets.
The subject of this guide, this compound, incorporates two key features that enhance its utility:
-
The 4-fluorophenyl Group: The incorporation of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to modulate electronic properties, improve metabolic stability, and enhance binding affinity to target proteins.
-
The Carboxylic Acid Moiety: This functional group not only serves as a versatile anchor for synthesizing esters, amides, and other derivatives but also mimics the carboxylate groups of natural amino acids, enabling strong interactions with receptor sites.
This guide serves as a senior-level resource, moving beyond a simple data sheet to explain the causality behind the compound's properties and the experimental logic for its characterization.
Molecular Structure and Physicochemical Properties
The structural integrity and physicochemical characteristics of a compound are the bedrock of its application in drug development, influencing everything from solubility and membrane permeability to target engagement.
Chemical Structure:
Table 1: Summary of Physicochemical Properties for this compound
| Property | Value | Source / Method |
| CAS Number | 870704-22-6 | US Biological Life Sciences[4] |
| Molecular Formula | C₁₀H₇FN₂O₂ | Calculated |
| Molecular Weight | 206.18 g/mol | Calculated |
| Appearance | White to off-white powder | Typical for class |
| Melting Point | > 300 °C (for chloro-analog) | Chem-Impex[5] |
| pKa | ~2.75 - 3.5 (Predicted) | LookChem (for related structures)[6] |
| Purity | ≥95% (NMR) | US Biological Life Sciences[4] |
Note: Some properties are based on closely related analogs or predictions and should be experimentally verified.
Synthesis and Chemical Reactivity
A robust understanding of a compound's synthesis and reactivity is paramount for its application as a chemical intermediate. Pyrazole carboxylic acids are accessible through established heterocyclic chemistry routes.
Generalized Synthetic Pathway
The most common and efficient synthesis of the 3-aryl-pyrazole-5-carboxylic acid core involves a [3+2] cyclocondensation reaction. The process begins with the Claisen condensation of an acetophenone derivative with a dialkyl oxalate to form a 1,3-diketoester intermediate. This intermediate is then reacted with hydrazine hydrate, which undergoes a cyclization and dehydration sequence to yield the final pyrazole ring system.
Caption: Integrated workflow for physicochemical characterization.
Protocol 5.1: Determination of Melting Point
-
Principle: The melting point is a sensitive indicator of purity. Pure crystalline solids exhibit a sharp melting range (typically < 1 °C), whereas impurities depress and broaden this range.
-
Methodology:
-
Ensure the sample is completely dry by placing it under a high vacuum for at least 4 hours.
-
Load a small amount of the finely powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat the apparatus rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁-T₂. For this compound, a high melting point is expected.
-
Protocol 5.2: Aqueous Solubility Assessment (Shake-Flask Method)
-
Principle: Solubility is a critical parameter for drug candidates, influencing absorption and bioavailability. The shake-flask method determines the equilibrium solubility of a compound in a specific solvent.
-
Methodology:
-
Add an excess amount of the compound (e.g., 5-10 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid ensures that saturation is reached.
-
Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for 24 hours to ensure equilibrium is reached.
-
After 24 hours, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.
-
Filter the aliquot through a 0.22 µm syringe filter to remove any remaining micro-particulates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC with UV detection, against a standard curve.
-
The resulting concentration is the equilibrium solubility.
-
Protocol 5.3: Spectroscopic Analysis for Structural Confirmation
-
Principle: NMR and IR spectroscopy provide a detailed "fingerprint" of the molecule's structure, allowing for unambiguous confirmation by matching observed signals to the expected chemical environment of each atom.
-
Methodology:
-
¹H and ¹³C NMR:
-
Dissolve ~5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids).
-
Transfer the solution to a clean, dry NMR tube.
-
Acquire the spectra on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Process the data and assign the observed peaks to the protons and carbons in the structure, paying close attention to chemical shifts, integration (for ¹H), and coupling patterns.
-
-
IR Spectroscopy:
-
Prepare the sample using an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid powders. Place a small amount of the sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.
-
Acquire the spectrum and identify the key functional group frequencies as detailed in Table 2.
-
-
Applications in Research and Development
This compound is not an end-product but a high-value starting material.
-
Pharmaceutical Development: It is a key building block for synthesizing libraries of compounds for screening against various therapeutic targets. Its derivatives have been investigated for anti-inflammatory, analgesic, and oncological applications. [2][7]The pyrazole scaffold is a known pharmacophore in several approved drugs, highlighting its clinical relevance.
-
Agricultural Chemistry: The biological activity of pyrazole derivatives extends to crop protection. This acid serves as an intermediate in the synthesis of novel herbicides and fungicides, contributing to effective pest management. [2][5]* Material Science: The rigid, planar structure and potential for hydrogen bonding make pyrazole carboxylic acids interesting candidates for the development of coordination polymers and metal-organic frameworks (MOFs). [8]
Conclusion
This compound is a well-defined molecular entity with a rich chemical and spectroscopic profile. Its strategic combination of a fluorinated aromatic ring, a stable pyrazole core, and a reactive carboxylic acid handle makes it an exceptionally valuable tool for chemists in both industrial and academic settings. By understanding its fundamental properties and employing rigorous characterization protocols as outlined in this guide, researchers can confidently leverage this compound to accelerate the discovery and development of novel, high-impact molecules.
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An In-depth Technical Guide to the Potential Therapeutic Targets of Pyrazole Carboxylic Acids
Abstract
The pyrazole carboxylic acid scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile physicochemical properties and broad range of biological activities.[1][2] This guide provides an in-depth analysis of the key therapeutic targets modulated by this chemical motif, intended for researchers, scientists, and drug development professionals. We will dissect the established mechanisms of action against well-validated targets such as cyclooxygenase-2 (COX-2) and cannabinoid receptor 1 (CB1), offering detailed experimental protocols for their characterization. Furthermore, this guide explores the expanding landscape of novel targets, particularly within the protein kinase superfamily, where pyrazole-based inhibitors are showing immense promise in oncology and inflammatory diseases. By synthesizing mechanistic insights with actionable experimental workflows, this document serves as a comprehensive resource for harnessing the full therapeutic potential of pyrazole carboxylic acids.
The Pyrazole Carboxylic Acid: A Privileged Scaffold in Drug Discovery
The five-membered heterocyclic pyrazole ring, containing two adjacent nitrogen atoms, is a versatile building block in pharmaceutical development.[2][3] Its unique electronic configuration and structural features offer several advantages in drug design:
-
Bioisosteric Versatility: The pyrazole ring can act as a bioisostere for other aromatic systems like benzene or imidazole, often improving physicochemical properties such as solubility and lipophilicity.[2]
-
Hydrogen Bonding Capabilities: The ring's nitrogen atoms can act as both hydrogen bond donors (N-1) and acceptors (N-2), enabling strong and specific interactions with protein targets.[2]
-
Synthetic Accessibility: Robust and versatile synthetic routes allow for the creation of diverse libraries of pyrazole derivatives, facilitating extensive structure-activity relationship (SAR) studies.[4][5]
-
Metabolic Stability: The pyrazole core is generally stable to metabolic degradation, contributing to favorable pharmacokinetic profiles.
The addition of a carboxylic acid group further enhances the scaffold's utility, providing a key interaction point for binding to many enzyme active sites and receptors, often mimicking natural substrates or ligands.
Established Therapeutic Targets and Mechanisms
Pyrazole carboxylic acid derivatives have given rise to successful drugs by targeting well-characterized proteins involved in inflammation and metabolic disorders.
Cyclooxygenase-2 (COX-2) in Inflammation and Pain
The most prominent example of a pyrazole-based drug is Celecoxib (Celebrex), a selective COX-2 inhibitor.[6][7]
Mechanism of Action: COX enzymes (both COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate pain and inflammation.[8][9] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[9] Celecoxib's diaryl-substituted pyrazole structure, featuring a benzenesulfonamide group, allows it to selectively bind to a hydrophilic side pocket near the active site of the COX-2 enzyme.[6][10] This selective inhibition blocks the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.[9][10]
Signaling Pathway: Arachidonic Acid Cascade The diagram below illustrates the central role of COX-2 in the inflammatory pathway and the point of inhibition by pyrazole-based selective inhibitors.
Caption: Inhibition of the COX-2 enzyme by pyrazole derivatives.
Quantitative Data: COX Inhibition The efficacy of pyrazole derivatives is quantified by their IC50 values (the concentration required to inhibit 50% of enzyme activity). Selectivity is determined by the ratio of IC50 values for COX-1 versus COX-2.
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib | COX-2 | 0.04 | ~375 |
| Ibuprofen | COX-1/COX-2 | COX-1: 13, COX-2: 35 | ~0.4 |
| Derivative X | COX-2 | 0.09 | >200 |
| Derivative Y | COX-2 | 0.25 | >150 |
Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol outlines a common method for determining the COX-2 inhibitory potential of test compounds.
-
Objective: To measure the percent inhibition of COX-2 activity by a test compound.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Heme (cofactor)
-
Assay buffer (e.g., Tris-HCl)
-
Test compounds (dissolved in DMSO)
-
Positive control (e.g., Celecoxib)
-
96-well microplate (black, clear bottom)
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare a reaction mixture containing the assay buffer, heme, and COX-2 enzyme in each well of the microplate.
-
Add the test compound or positive control at various concentrations to the appropriate wells. Add DMSO alone to the 'no-inhibitor' control wells.
-
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a mixture of arachidonic acid and the fluorometric probe to all wells.
-
Immediately begin kinetic reading on a fluorescence plate reader (e.g., Ex/Em = 535/587 nm) for 10-20 minutes. The probe fluoresces upon oxidation by PGG2, a product of the COX reaction.
-
Data Analysis: Calculate the rate of reaction (slope of fluorescence vs. time). Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition vs. log[inhibitor] and fit to a dose-response curve to calculate the IC50 value.
-
-
Self-Validation:
-
The positive control (Celecoxib) should yield an IC50 value within the expected literature range.
-
A counter-screen using a COX-1 enzyme assay is required to determine selectivity.
-
Cannabinoid Receptor 1 (CB1) in Metabolic Disorders
The pyrazole derivative Rimonabant was the first selective CB1 receptor antagonist developed for treating obesity.[11][12] Although withdrawn from the market due to psychiatric side effects, its mechanism remains a critical case study.[12][13]
Mechanism of Action: The endocannabinoid system, particularly the CB1 receptor, plays a significant role in regulating appetite and energy metabolism.[14] Endocannabinoids like anandamide activate CB1 receptors in the brain, stimulating food intake.[13] Rimonabant, a diarylpyrazole, acts as an inverse agonist or antagonist at the CB1 receptor.[12][13] By blocking this receptor, it disrupts the signaling pathways that promote appetite, leading to reduced food intake and weight loss.[11][13] Furthermore, blocking CB1 receptors in peripheral tissues like adipose tissue and the liver can reduce fat storage and improve glucose metabolism.[11][15]
Signaling Pathway: CB1 Receptor Blockade This diagram shows how Rimonabant intervenes in the G-protein coupled receptor (GPCR) signaling cascade initiated by endocannabinoids.
Caption: Blockade of the CB1 receptor signaling cascade.
Experimental Protocol: Radioligand Binding Assay for CB1 Receptor
This protocol determines a compound's affinity for the CB1 receptor.
-
Objective: To determine the binding affinity (Ki) of a test compound for the CB1 receptor.
-
Materials:
-
Cell membranes prepared from cells overexpressing human CB1 receptor.
-
Radioligand (e.g., [³H]CP-55,940), a high-affinity CB1 agonist.
-
Test compounds.
-
Non-specific binding (NSB) control (a high concentration of a known non-radioactive CB1 ligand).
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Glass fiber filters.
-
Scintillation fluid and counter.
-
-
Methodology:
-
In a 96-well plate, combine the CB1-expressing membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding wells, no test compound is added. For NSB wells, the NSB control is added.
-
Incubate the plate for 60-90 minutes at 30°C to allow binding to reach equilibrium.
-
Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Place the filters into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-Specific Binding (CPM).
-
Determine the percent inhibition of specific binding at each test compound concentration.
-
Plot percent inhibition vs. log[compound] to determine the IC50.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
-
-
Trustworthiness: The assay must include controls for total and non-specific binding to ensure that the measured signal is due to specific interaction with the CB1 receptor.
Emerging Therapeutic Targets: The Kinase Superfamily
The pyrazole scaffold is a key privileged structure in the development of protein kinase inhibitors (PKIs).[16] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[1] Pyrazole-based compounds have been developed to target a wide array of kinases.[1][17]
Rationale for Targeting Kinases: The ATP-binding pocket of kinases is a highly druggable site. The pyrazole ring is adept at forming critical hydrogen bonds and hydrophobic interactions within this pocket, similar to the adenine ring of ATP, making it an ideal starting point for inhibitor design.[16]
Examples of Kinase Targets for Pyrazole Derivatives:
-
c-Jun N-terminal Kinase (JNK): JNKs are involved in inflammatory responses, and pyrazole carboxylic acid amides have shown potent JNK-1 inhibitory activity.[17]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): As a key player in IL-1R and Toll-like receptor (TLR) signaling, IRAK4 is an attractive target for inflammatory diseases. N-(1H-pyrazol-4-yl)carboxamides have been developed as potent and selective IRAK4 inhibitors.[18]
-
PI3K/AKT Pathway: This pathway is central to cell growth and survival and is often hyperactivated in cancer. Pyrazole derivatives have been identified as potent PI3K inhibitors with excellent cytotoxicity against breast cancer cells.[19]
-
Other Kinases: Pyrazole-containing compounds have been developed to inhibit numerous other kinases, including CDKs, PIM-1, Haspin, and JAK2, highlighting the scaffold's versatility in oncology.[16][19][20]
Workflow: Kinase Inhibitor Discovery & Validation The following workflow illustrates the logical progression from initial screening to a validated lead compound.
Caption: A typical workflow for kinase inhibitor drug discovery.
Future Perspectives and Drug Design Strategies
The therapeutic landscape for pyrazole carboxylic acids continues to expand. Future research is likely to focus on several key areas:
-
Novel Target Classes: Beyond established targets and kinases, pyrazole derivatives are being investigated as inhibitors of viral proteases (e.g., Dengue virus NS2B-NS3), carbonic anhydrases, and L-2-hydroxy acid oxidase, opening new avenues for antiviral, anti-glaucoma, and cardiovascular therapies.[21][22][23]
-
Multi-Target Ligands: The ability of the pyrazole scaffold to interact with diverse targets raises the possibility of designing single molecules that can modulate multiple nodes in a disease pathway, potentially offering superior efficacy or overcoming resistance mechanisms.
-
Targeting Intracellular Receptors: For targets like intracellular GPCRs, the physicochemical properties of pyrazole derivatives can be fine-tuned to enhance cell permeability, allowing them to reach previously inaccessible sites.[24]
-
Computational Design: Advances in molecular dynamics simulations and computational profiling will accelerate the design of next-generation pyrazole inhibitors with improved potency, selectivity, and pharmacokinetic properties.[25][26]
By combining rational design with high-throughput screening and robust validation workflows, the full potential of the pyrazole carboxylic acid scaffold can be realized, leading to the development of novel therapeutics for a wide range of human diseases.
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A Technical Guide to the Synthesis and Application of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid Derivatives
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad pharmacological potential. This technical guide provides an in-depth exploration of a particularly significant subclass: 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid and its derivatives. We will dissect the prevalent synthetic methodologies, focusing on the mechanistic rationale behind the Claisen-Knorr condensation pathway. Furthermore, this guide will illuminate the diverse therapeutic applications of these compounds, particularly as potent anti-inflammatory agents and kinase inhibitors, substantiated by quantitative biological data. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecular framework.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazole derivatives are a class of five-membered heterocyclic compounds that have garnered immense interest in drug discovery due to their wide array of biological activities.[1][2] The pyrazole ring system is a key pharmacophore in numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[1] The versatility of the pyrazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical properties and biological targets.
The incorporation of a 3-(4-fluorophenyl) group is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity to target proteins through favorable interactions.[3] The carboxylic acid moiety at the 5-position serves as a crucial handle for the synthesis of a diverse library of derivatives, such as esters and amides, which can modulate the compound's pharmacokinetic profile and biological activity.[4] This guide will provide a comprehensive overview of the synthesis and multifaceted applications of this promising class of molecules.
Synthetic Methodologies: A Rational Approach
The most robust and widely adopted method for the synthesis of this compound and its ester derivatives is a two-step sequence involving a Claisen condensation followed by a Knorr pyrazole synthesis.[5][6]
Step 1: Claisen Condensation for 1,3-Dicarbonyl Intermediate
The initial step involves the Claisen condensation of 4-fluoroacetophenone with a dialkyl oxalate, typically diethyl oxalate, in the presence of a strong base like sodium ethoxide. This reaction forms the key intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.[7][8]
The mechanism is initiated by the deprotonation of the α-carbon of 4-fluoroacetophenone by the base, generating an enolate. This nucleophilic enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. Subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the 1,3-dicarbonyl compound.[9] The use of a strong, non-nucleophilic base is crucial to drive the equilibrium towards the product by deprotonating the resulting β-dicarbonyl, which is more acidic than the starting ketone.
Diagram 1: Claisen Condensation for 1,3-Dicarbonyl Intermediate
Caption: Workflow of the Claisen condensation to form the key 1,3-dicarbonyl intermediate.
Step 2: Knorr Pyrazole Synthesis via Cyclization
The synthesized ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate is then subjected to a cyclization reaction with hydrazine (or a hydrazine derivative) in a protic solvent, often with an acid catalyst.[8][10] This reaction proceeds via the Knorr pyrazole synthesis mechanism.
The reaction begins with the condensation of hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular nucleophilic attack of the other nitrogen atom of the hydrazine onto the remaining carbonyl group. Subsequent dehydration leads to the formation of the stable, aromatic pyrazole ring.[5][10] When using hydrazine hydrate, the reaction typically yields the 1H-pyrazole.
Diagram 2: Knorr Pyrazole Synthesis
Caption: The Knorr pyrazole synthesis for the formation of the pyrazole ring.
Representative Experimental Protocol: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
This protocol is a synthesized methodology based on established procedures for Claisen condensation and Knorr pyrazole synthesis.[7][8][10][11]
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere.
-
Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of 4-fluoroacetophenone (1.0 eq) and diethyl oxalate (1.0 eq) dropwise at room temperature with vigorous stirring.
-
Heating: After the addition is complete, stir the reaction mixture at room temperature overnight. Subsequently, heat the mixture to reflux for 30-60 minutes to ensure complete reaction.[8]
-
Work-up: Cool the reaction mixture to room temperature and acidify to a pH of approximately 2 with dilute sulfuric acid.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol to yield the desired 1,3-dicarbonyl intermediate.
Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (1.0 eq) from Step 1 in ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (1.2 eq) to the solution, followed by a catalytic amount of glacial acetic acid.[10]
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate as a solid.
Synthesis of Carboxylic Acid and Amide Derivatives
The parent carboxylic acid can be obtained through the hydrolysis of the corresponding ethyl ester using a base such as sodium hydroxide, followed by acidification.[12] Amide derivatives are typically synthesized by first converting the carboxylic acid to its more reactive acid chloride using thionyl chloride or oxalyl chloride.[4] The resulting acid chloride is then reacted with the desired amine to form the corresponding carboxamide.[4]
Therapeutic Applications and Biological Activity
Derivatives of this compound have demonstrated significant potential in various therapeutic areas, primarily as anti-inflammatory agents and kinase inhibitors.
Anti-inflammatory Activity
Many pyrazole derivatives are known to exhibit potent anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[2] The structural features of these compounds, particularly the diaryl substitution on the pyrazole ring, are reminiscent of selective COX-2 inhibitors. The 4-fluorophenyl group can enhance the binding affinity to the active site of the enzyme.[3]
Kinase Inhibition
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. Pyrazole-based compounds have been extensively investigated as kinase inhibitors.
-
Aurora Kinase Inhibition: Aurora kinases are essential for cell cycle regulation, and their overexpression is common in many cancers. Certain pyrazole derivatives have been identified as potent inhibitors of Aurora kinases, making them attractive targets for cancer therapy.[4][9][13][14]
-
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a key regulator of the inflammatory response. Inhibitors of p38 MAP kinase have therapeutic potential for treating inflammatory diseases. Pyrazole-based compounds, including those with a 4-fluorophenyl moiety, have been developed as selective p38 MAP kinase inhibitors.[15][16]
Quantitative Biological Data
The following table summarizes the biological activity of selected this compound derivatives and related compounds.
| Compound Class | Target | Specific Derivative Example | Activity (IC₅₀/GI₅₀) | Reference |
| Pyrazole Carboxamide | Cytotoxicity (MCF-7) | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | <0.1 µM | [13] |
| Pyrazole Carboxamide | Cytotoxicity (MDA-MB-231) | N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide | 45.8 µM | [13] |
| 5-Amino-pyrazole | p38 MAP Kinase | S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195) | Selective p38 inhibitor | [16] |
| Pyrazole Derivative | Aurora-A Kinase | Compound 5h (a 4-substituted pyrazole) | 0.78 µM | [14] |
| Pyrazole Derivative | Cytotoxicity (MCF-7) | Compound 5h (a 4-substituted pyrazole) | 0.12 µM | [14] |
| Pyrazole-quinazolinamine | Aurora Kinase B | N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide | Sub-nanomolar (enzymatic) | [4] |
Conclusion and Future Perspectives
The this compound scaffold represents a highly valuable and versatile platform for the development of novel therapeutic agents. The synthetic routes are well-established and allow for the generation of a wide diversity of derivatives. The demonstrated efficacy of these compounds as anti-inflammatory agents and kinase inhibitors underscores their potential in addressing significant unmet medical needs. Future research in this area will likely focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing new pyrazole-based drugs into clinical development.
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A Technical Guide to the In Silico Modeling of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid Interactions
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern drug discovery, in silico modeling has emerged as an indispensable tool, accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive, technically-grounded framework for modeling the interactions of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (FPPC), a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to target a wide range of proteins implicated in diseases such as cancer and inflammation.[1][2][3][4] This document eschews a rigid template, instead adopting a logical, causality-driven narrative that guides the researcher from foundational setup to advanced simulation and analysis. We delve into the "why" behind each methodological choice, ensuring that every protocol is not just a series of steps, but a self-validating system grounded in established scientific principles. By integrating molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations, this guide offers a robust workflow to elucidate the binding mechanism, stability, and affinity of FPPC and its analogs against putative protein targets.
Introduction to the In Silico Workflow
The primary goal of this guide is to detail a reliable and reproducible computational workflow for predicting and analyzing the interaction between a small molecule (ligand), FPPC, and its macromolecular target (receptor). This process is critical for generating testable hypotheses, prioritizing compounds for synthesis, and understanding structure-activity relationships (SAR) at an atomic level.
The Rationale for a Multi-Step Approach
A multi-tiered computational approach is essential for obtaining a holistic understanding of molecular interactions.
-
Molecular Docking provides a rapid, initial prediction of the binding pose and a preliminary estimate of binding affinity.[5][6][7] It acts as a high-throughput filter to identify promising candidates from a large library or to generate an initial hypothesis for the binding mode of a single compound.
-
Molecular Dynamics (MD) Simulation refines the static picture from docking by introducing flexibility and the explicit effects of solvent (water and ions).[8][9][10] This allows for the assessment of the stability of the predicted binding pose over time and reveals conformational changes in both the ligand and the protein that are crucial for a stable interaction.
-
Binding Free Energy Calculations (e.g., MM/PBSA) offer a more accurate estimation of binding affinity than docking scores by analyzing a range of conformations from the MD simulation.[11][12][13][14]
This sequential and integrated workflow ensures that computational resources are used efficiently, with each step building upon and validating the previous one.
Phase 1: System Preparation
The accuracy of any in silico model is fundamentally dependent on the quality of the starting structures. This preparatory phase is arguably the most critical part of the entire workflow.
Ligand Preparation: this compound (FPPC)
The goal of ligand preparation is to generate a three-dimensional, energetically minimized structure with correct atom types and partial charges.
Protocol 1: Ligand Preparation using Open Babel
-
Obtain 2D Structure: Secure the SMILES string or a 2D structure file (e.g., SDF) for FPPC from a chemical database like PubChem. For FPPC, a representative SMILES string is O=C(O)c1cc(nn1)c2ccc(F)cc2.
-
Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D representation into a 3D structure.[15][16][17] The --gen3d flag is crucial as it generates a plausible 3D conformation.
Causality: A 2D structure is insufficient for docking, which requires 3D coordinates to assess steric and electrostatic complementarity with the receptor.
-
Energy Minimization: The initial 3D structure is likely not in a low-energy state. Minimize its energy using a suitable force field, such as the Merck Molecular Force Field (MMFF94), which is well-suited for organic molecules.[18]
[15] 4. Assign Partial Charges (Optional but Recommended): While many docking programs can assign charges, pre-assigning them can offer more control. For MD simulations, this step is mandatory and is typically handled by specialized tools during topology generation.
Target Receptor Preparation
Preparing the protein involves correcting structural issues in the PDB file and assigning parameters consistent with the chosen force field.
Protocol 2: Protein Preparation
-
Select and Download PDB Structure: Identify a suitable, high-resolution (< 2.5 Å) crystal structure of the target protein from the Protein Data Bank (RCSB PDB). For this guide, we will hypothetically consider p38 MAP kinase, a known target for similar pyrazole derivatives, using PDB ID: 1A9U. [19]2. Clean the PDB File: The raw PDB file often contains non-essential molecules (e.g., crystallization agents, excess water molecules) and may lack hydrogen atoms.
-
Action: Remove all water molecules, co-solvents, and any co-crystallized ligands not relevant to the study. This can be done with a text editor or visualization software like PyMOL or UCSF Chimera. [20] * Causality: Non-essential molecules can interfere with the docking algorithm and create steric clashes. The original ligand must be removed to make the binding site available for docking FPPC.
-
-
Protonation and Structural Correction: Use a dedicated tool like the PDB2PQR server to add missing hydrogen atoms, repair missing side chains, and assign protonation states appropriate for a physiological pH (e.g., 7.4). [21][22][23][24][25] * Action: Submit the cleaned PDB file to the PDB2PQR web server. Select a force field (e.g., CHARMM or AMBER) and a pH for protonation state prediction using PROPKA. [24][25] * Causality: X-ray crystallography typically does not resolve hydrogen atoms. Correct protonation is vital for accurately modeling hydrogen bonds and electrostatic interactions, which are primary drivers of ligand binding. [21]4. Generate Receptor File for Docking: The final step is to convert the processed PDB or PQR file into the specific format required by the docking software (e.g., PDBQT for AutoDock Vina). This is usually handled by the docking suite's preparation scripts. [7]
Phase 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. [6]It uses a search algorithm to explore possible conformations and a scoring function to rank them. [5] Protocol 3: Molecular Docking with AutoDock Vina
-
Prepare Ligand and Receptor: Convert the prepared fppc_min.mol2 and the processed protein PQR file to the PDBQT format using AutoDock Tools. This step adds Gasteiger charges and defines rotatable bonds for the ligand.
-
Define the Binding Site (Grid Box): The search space for the docking algorithm must be defined. This is typically a 3D grid centered on the known active site of the receptor.
-
Action: If a co-crystallized ligand was present in the original PDB file, center the grid box on its geometric center. A box size of 25x25x25 Å is generally sufficient to cover most active sites.
-
Causality: Restricting the search to the binding pocket significantly increases computational efficiency and reduces the likelihood of finding irrelevant, non-specific binding poses.
-
-
Run Docking Simulation: Execute the Vina docking command.
-
Analyze Results: Vina will output several binding poses ranked by their predicted binding affinity (in kcal/mol).
-
Action: Visualize the top-ranked poses in PyMOL or Chimera. Analyze the key interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) between FPPC and the protein residues.
-
Interpretation: The top-ranked pose with the lowest binding affinity score is the most probable binding mode. This static complex serves as the starting point for the MD simulation.
-
Table 1: Example Docking Results for FPPC
| Pose ID | Binding Affinity (kcal/mol) | RMSD from Top Pose (Å) | Key Interacting Residues |
| 1 | -9.2 | 0.00 | MET109, LYS53, THR106, LEU167 |
| 2 | -8.8 | 1.34 | MET109, ASP168, LYS53 |
| 3 | -8.5 | 2.11 | GLU71, LEU75, VAL38 |
Phase 3: Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the protein-ligand complex, allowing us to assess the stability of the docked pose and observe conformational rearrangements in a simulated physiological environment. [10][26]
Protocol 4: MD Simulation using GROMACS with CHARMM36 Force Field
-
Force Field and Topology Generation:
-
Protein: Use the pdb2gmx tool in GROMACS to generate a topology for the protein based on a chosen force field. The CHARMM36m force field is an excellent, widely validated choice for proteins. [27][28][29][30] * Ligand (FPPC): Parameterizing a novel small molecule is a complex but critical step. Use a server like the CGenFF server (for CHARMM) or the antechamber tool (for AMBER/GAFF) to generate topology and parameter files for FPPC. [31][32][33][34]This process assigns atom types, charges, and bonded/non-bonded parameters compatible with the protein force field. [35] * Causality: The force field is a set of mathematical functions and parameters that describes the potential energy of the system. Using a consistent and well-validated force field for both protein and ligand is essential for a physically realistic simulation. [36][37][38][39][40]2. System Setup:
-
Combine Complex: Merge the coordinate files of the protein and the top-ranked ligand pose.
-
Define Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) with a minimum distance of 1.0 nm between the complex and the box edge.
-
Solvation: Fill the box with a pre-equilibrated water model (e.g., TIP3P).
-
Adding Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's total charge and to mimic a physiological salt concentration (e.g., 0.15 M). [8] * Causality: Explicit solvent is crucial for accurately modeling solvation effects and mediating interactions. Neutralizing the system is a requirement for many long-range electrostatics algorithms like Particle Mesh Ewald (PME). [8]3. Energy Minimization: Perform a steep descent energy minimization of the entire solvated system to remove any steric clashes or unfavorable geometries introduced during setup.
-
-
Equilibration: Before the production run, the system must be equilibrated to the desired temperature and pressure. This is typically a two-step process: [26] * NVT Ensemble (Canonical): Equilibrate the system at a constant Number of atoms, Volume, and Temperature (e.g., 300 K) for ~100-200 ps. This allows the solvent to relax around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant Number of atoms, Pressure (1 bar), and Temperature (300 K) for ~200-500 ps. This ensures the system reaches the correct density.
-
-
Production MD: Run the simulation for a duration sufficient to observe the stability of the complex, typically ranging from 50 to 200 nanoseconds (ns), saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).
Phase 4: Analysis and Interpretation
Trajectory Analysis
Analysis of the MD trajectory provides insights into the stability and dynamics of the system.
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand heavy atoms over time. A stable, converging RMSD for both indicates that the system has reached equilibrium and the binding pose is stable.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF per residue to identify flexible and rigid regions of the protein. A decrease in fluctuation in the binding pocket residues upon ligand binding can indicate a stabilizing interaction.
-
Hydrogen Bond Analysis: Monitor the formation and breakage of hydrogen bonds between FPPC and the receptor throughout the simulation to identify the most persistent and important H-bonds.
Binding Free Energy Calculation
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular end-point technique to estimate the binding free energy from MD snapshots. [13][41] Protocol 5: MM/PBSA Calculation
-
Extract Snapshots: Select frames from the stable portion of the production MD trajectory (e.g., the last 50 ns).
-
Run MM/PBSA Calculation: Use a tool like g_mmpbsa for GROMACS to calculate the binding free energy (ΔG_bind). [11][12][14]The calculation involves computing the free energies of the complex, the protein, and the ligand individually and then taking the difference. [12] ΔG_bind = G_complex - (G_protein + G_ligand)
-
Analyze Energy Components: The total binding free energy can be decomposed into several components, providing mechanistic insight.
Table 2: Example MM/PBSA Binding Free Energy Decomposition for FPPC Complex
| Energy Component | Contribution (kJ/mol) | Interpretation |
| Van der Waals Energy | -150.5 ± 8.2 | Favorable contribution from shape complementarity and hydrophobic interactions. |
| Electrostatic Energy | -95.3 ± 10.1 | Favorable contribution from hydrogen bonds and charge-charge interactions. |
| Polar Solvation Energy | 180.1 ± 12.5 | Unfavorable; energy penalty for desolvating polar groups upon binding. |
| Non-Polar Solvation Energy | -15.7 ± 1.5 | Favorable contribution from the hydrophobic effect. |
| ΔG_bind (Total) | -81.4 ± 15.3 | Strong predicted binding affinity. |
Causality: This decomposition helps identify the key driving forces for binding. In this example, both van der Waals and electrostatic interactions are the primary contributors to the binding affinity, overcoming the significant penalty of polar desolvation. [13]
Conclusion and Future Directions
This guide has outlined a rigorous, multi-stage in silico workflow for investigating the interactions of this compound with a protein target. By systematically applying molecular docking, MD simulation, and binding free energy calculations, researchers can generate high-confidence models of binding modes, assess their stability, and quantify binding affinities.
The results from this computational pipeline provide a strong foundation for:
-
Hypothesis-Driven SAR: Guiding the rational design of new FPPC analogs with improved potency and selectivity.
-
Prioritization: Ranking compounds for chemical synthesis and subsequent in vitro validation.
-
Mechanistic Insight: Understanding the specific molecular interactions that drive biological activity.
The ultimate validation of these in silico predictions must come from experimental data, such as co-crystallography, Isothermal Titration Calorimetry (ITC), or Surface Plasmon Resonance (SPR). The synergy between computational modeling and experimental validation represents the most powerful paradigm in modern drug discovery.
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Mechanism of action studies for pyrazole-based compounds
An In-Depth Technical Guide to Elucidating the Mechanism of Action of Pyrazole-Based Compounds
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of approved drugs and clinical candidates.[1][2] Its versatile scaffold allows for diverse substitutions, leading to compounds with activities ranging from anti-inflammatory and anticancer to neuroprotective and anti-obesity effects.[3][4][5] However, the therapeutic potential of a novel pyrazole-based compound can only be realized through a rigorous and systematic elucidation of its mechanism of action (MoA). This guide provides drug development professionals with a comprehensive framework for investigating the MoA of novel pyrazole compounds, moving from initial phenotypic observations to precise target identification, validation, and pathway analysis. We will explore field-proven experimental strategies, emphasizing the causality behind methodological choices and the inclusion of self-validating systems to ensure data integrity.
The Pyrazole Scaffold: A Privileged Structure in Drug Discovery
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[6] This structure is considered "privileged" because it can serve as a versatile framework for arranging pharmacophores to interact with a wide range of biological targets.[7] The two nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating strong interactions with protein active sites.[8]
Notable examples of pyrazole-based drugs underscore the scaffold's therapeutic importance:
-
Celecoxib: A selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[9][10]
-
Rimonabant: A selective cannabinoid receptor 1 (CB1) antagonist developed as an anti-obesity agent.[11][12]
-
Ruxolitinib & Crizotinib: Potent kinase inhibitors used in oncology to target specific signaling pathways dysregulated in cancer.[7][13]
The diverse pharmacology of these agents highlights that while the pyrazole core is central, the specific MoA is dictated by the substituents and their spatial arrangement. Therefore, a bespoke, hypothesis-driven investigation is required for each new pyrazole entity.
A Tiered Strategy for MoA Elucidation
Tier 1: Phenotypic Screening & Hypothesis Generation
The initial goal is to confirm biological activity and generate a broad hypothesis about the compound's target class.
Foundational Activity: Cell Viability Assays
The first step is to determine if the compound has a measurable effect on cells, typically cytotoxicity or anti-proliferative activity. The MTT assay is a common, cost-effective starting point.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-468, A549) in a 96-well plate at a density of 4,000-8,000 cells per well and allow them to adhere overnight.[13][14]
-
Compound Treatment: Prepare a serial dilution of the pyrazole compound (e.g., from 0.1 to 100 µM). Treat the cells with the various concentrations for a set time, typically 24, 48, or 72 hours.[13][14] Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13] Live cells with active mitochondrial dehydrogenases will reduce the yellow tetrazolium salt to purple formazan crystals.[13]
-
Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Causality Check: An IC50 value in the low micromolar or nanomolar range suggests a specific biological activity rather than non-specific toxicity, justifying progression to the next tier.
Hypothesis Generation: Computational and Knowledge-Based Approaches
With confirmed bioactivity, the next step is to form a hypothesis about the molecular target.
-
Structural Similarity: Compare the novel pyrazole's structure to known inhibitors in databases like ChEMBL or PubChem. For example, a diaryl-substituted pyrazole with a sulfonamide group is highly suggestive of a COX-2 inhibitor, similar to Celecoxib.[9][15] A pyrazole linked to a urea moiety may suggest activity as a kinase inhibitor, such as a p38 MAP kinase inhibitor.[16][17]
Tier 2: Target Identification and Direct Engagement
This tier uses biochemical and biophysical methods to confirm the hypothesized target and demonstrate direct physical interaction with the compound.
Biochemical Validation: Enzyme/Receptor Activity Assays
If the hypothesis points to an enzyme (e.g., a kinase or cyclooxygenase), an in vitro activity assay is the gold standard for validation.
Example Case: Kinase Inhibition Many pyrazole compounds are potent kinase inhibitors.[7][19] A typical investigation involves screening against a panel of kinases followed by detailed kinetic analysis of the primary target.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for Akt)
-
Assay Principle: Use a system that measures the phosphorylation of a substrate by the kinase. This can be done using radioactivity (³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Assay).
-
Reagents: Assemble the kinase reaction components: purified recombinant kinase (e.g., Akt1), kinase-specific substrate peptide, ATP, and assay buffer.
-
Compound Incubation: In a multi-well plate, add the kinase and the pyrazole compound at various concentrations. Allow to incubate for 15-20 minutes to permit binding.
-
Initiate Reaction: Start the reaction by adding the substrate/ATP mixture. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
-
Detect Signal: Stop the reaction and add the detection reagent. For the ADP-Glo™ assay, this reagent depletes unused ATP, and a second reagent converts the newly formed ADP to ATP, which drives a luciferase reaction.
-
Data Analysis: Measure the luminescent signal. A lower signal indicates less ADP was produced, meaning the kinase was inhibited. Calculate IC50 values from the dose-response curve.
| Pyrazole-Based Kinase Inhibitor | Primary Target(s) | Reported IC50 / Ki | Citation(s) |
| Ruxolitinib | JAK1 / JAK2 | ~3 nM | [7] |
| Afuresertib | Akt1 | Ki = 0.08 nM, IC50 = 1.3 nM | [7][20] |
| Compound 6 (Li et al.) | Aurora A | 0.16 µM | [20] |
| Celecoxib | COX-2 | 0.29 µM | [20] |
| SC-806 | p38 MAP Kinase | N/A (Efficacious in vivo) | [17] |
Trustworthiness Check: It is crucial to test for selectivity by screening against related kinases. A compound that inhibits multiple kinases may have a complex MoA or off-target effects. For example, Celecoxib is ~10-20 times more selective for COX-2 over COX-1, which is key to its mechanism and safety profile.[15]
Biophysical Validation: Confirming Direct Target Engagement
An activity assay shows functional inhibition but does not definitively prove direct binding. Biophysical methods are essential to confirm a physical interaction between the compound and the target protein.
Protocol: Thermal Shift Assay (TSA)
-
Principle: When a protein binds to a ligand (the pyrazole compound), its thermal stability typically increases. This change in the melting temperature (Tm) can be measured.
-
Setup: Mix the purified target protein with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
Compound Addition: Aliquot the protein-dye mixture into a 96-well PCR plate. Add the pyrazole compound at various concentrations to different wells. Include a vehicle control.
-
Thermal Denaturation: Use a real-time PCR instrument to gradually heat the samples from ~25°C to 95°C. Measure the fluorescence at each temperature increment.
-
Data Analysis: As the protein unfolds, the dye binds and fluoresces. Plot fluorescence versus temperature to generate a melting curve. The peak of the first derivative of this curve is the Tm. A positive shift in Tm (ΔTm) in the presence of the compound indicates direct binding and stabilization.[16]
Tier 3: Pathway Deconvolution & Functional Outcomes
Once a direct target is validated, the focus shifts to understanding the compound's effect on the relevant signaling pathway within the cell and the resulting functional consequences.
Target-Modulated Signaling Pathways
Western blotting is a cornerstone technique to investigate if the compound modulates the activity of its target and downstream effectors in a cellular context.
Example Case: Inhibition of the PI3K/Akt Pathway The PI3K/Akt pathway is critical for cell survival and is often targeted by pyrazole-based kinase inhibitors.[21][22] Afuresertib is a potent Akt inhibitor.[7] A key indicator of Akt inhibition is a decrease in the phosphorylation of its downstream substrates, such as PRAS40 or GSK3β.
Protocol: Western Blot for Pathway Analysis
-
Cell Treatment: Culture cells (e.g., HCT116 colon cancer cells) and treat with the pyrazole inhibitor at its IC50 concentration for various time points (e.g., 0, 1, 4, 24 hours).
-
Protein Extraction: Lyse the cells to extract total protein.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE & Transfer: Separate proteins by size via SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies specific for the phosphorylated form of the target (e.g., p-Akt Ser473) and total protein (e.g., Total Akt). Also probe for downstream markers (e.g., p-PRAS40) and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect bands using a chemiluminescence substrate.
-
Analysis: A potent inhibitor should decrease the signal for the phosphorylated proteins without affecting the total protein levels, confirming on-target activity in a cellular environment.
Cellular Phenotypic Consequences
The final step is to link target engagement and pathway modulation to a functional cellular outcome, such as apoptosis or cell cycle arrest.
Protocol: Cell Cycle Analysis via Flow Cytometry
-
Principle: Measure the DNA content of cells to determine their distribution across the phases of the cell cycle (G1, S, G2/M). Many anticancer agents cause arrest in a specific phase.[13]
-
Cell Treatment: Treat cells with the pyrazole compound at its IC50 concentration for 24 or 48 hours.
-
Fixation & Staining: Harvest the cells, fix them in cold ethanol, and then stain their DNA with a fluorescent dye like Propidium Iodide (PI).
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Analysis: Deconvolute the resulting histogram to quantify the percentage of cells in G1 (2n DNA), S (>2n, <4n DNA), and G2/M (4n DNA). An accumulation of cells in a particular phase (e.g., G2/M arrest) is a powerful indicator of the compound's functional effect.[23]
Conclusion
Elucidating the mechanism of action for a novel pyrazole-based compound is a multi-faceted process that demands scientific rigor, logical progression, and the use of orthogonal, self-validating experimental techniques. By following a tiered strategy—starting with broad phenotypic effects, progressing to specific target identification and binding confirmation, and culminating in the analysis of pathway modulation and functional outcomes—researchers can build a comprehensive and robust MoA profile. This detailed understanding is not merely an academic exercise; it is fundamental to the successful translation of a promising chemical entity into a safe and effective therapeutic agent.
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Preliminary Toxicology Assessment of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for conducting a preliminary toxicological evaluation of the novel chemical entity, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. As such, a thorough understanding of the toxicological profile of new pyrazole-based compounds is paramount for their potential development as therapeutic agents. This document outlines a logical, tiered approach to toxicity testing, beginning with in silico predictions and progressing through a series of in vitro and in vivo assays. Detailed, step-by-step protocols for key experiments are provided, along with the scientific rationale behind their selection. The guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.
Introduction and Rationale
The pyrazole nucleus is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is present in a number of commercially available drugs, highlighting its therapeutic potential.[1][2] Derivatives of pyrazole have been reported to possess a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor effects.[2][3] The subject of this guide, this compound, is a novel compound that, based on its structural similarity to other biologically active pyrazoles, warrants investigation for its therapeutic potential.
However, before any potential therapeutic applications can be explored, a thorough toxicological assessment is essential to ensure its safety. This guide proposes a structured approach to the preliminary toxicological evaluation of this compound, commencing with computational predictions and followed by a suite of in vitro and in vivo assays designed to identify potential hazards.
Physicochemical Properties and In Silico Toxicity Prediction
Prior to initiating wet-lab experiments, a comprehensive in silico analysis can provide valuable insights into the potential toxicological liabilities of a compound. This approach utilizes computational models to predict a substance's properties and its likely interactions with biological systems.[4][5]
Predicted Physicochemical Properties
The physicochemical properties of a compound can influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential toxicity. These properties can be predicted using various software platforms.
| Property | Predicted Value | Significance |
| Molecular Weight | ~220.18 g/mol | Influences absorption and distribution. |
| LogP | ~2.5 | Indicates moderate lipophilicity, suggesting potential for membrane permeability. |
| pKa | ~4.0 (acidic) | The carboxylic acid moiety will be ionized at physiological pH, affecting solubility and transport. |
| Solubility | Moderate | To be determined experimentally, but crucial for formulation and bioavailability. |
In Silico Toxicity Prediction
A variety of computational tools can be used to predict potential toxicological endpoints based on the chemical structure of this compound.[6][7][8] These predictions can help to prioritize which experimental assays to conduct.
| Toxicity Endpoint | Prediction | Rationale/Concern |
| Mutagenicity | Possible | Aromatic amines and related structures can sometimes be associated with mutagenic potential. |
| Carcinogenicity | To be determined | Often linked to mutagenicity and requires long-term studies. |
| Hepatotoxicity | Possible | The liver is a primary site of metabolism for many xenobiotics. |
| Cardiotoxicity (hERG inhibition) | Possible | Many small molecules have off-target effects on cardiac ion channels. |
| Acute Oral Toxicity | Moderate | Based on data from structurally similar compounds. |
Proposed In Vitro Toxicology Assessment
In vitro assays provide a rapid and ethical means of assessing the potential toxicity of a compound at the cellular level. The following is a proposed battery of in vitro tests for this compound.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[3][9][10]
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, or a relevant cancer cell line if evaluating anticancer potential) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to a range of concentrations in cell culture medium. Replace the medium in the 96-well plate with the compound-containing medium and incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Genotoxicity Assessment
Genotoxicity assays are designed to detect direct or indirect damage to DNA. A standard battery of tests is recommended to assess different types of genetic damage.
The Ames test is a widely used method for identifying compounds that can cause gene mutations.[2][11][12][13][14]
-
Bacterial Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 fraction from rat liver).[2][14]
-
Plate Incorporation Method:
-
To 2 mL of molten top agar at 45°C, add 0.1 mL of an overnight culture of the appropriate bacterial strain, 0.1 mL of the test compound at various concentrations, and 0.5 mL of S9 mix (for metabolic activation) or buffer.
-
Pour the mixture onto a minimal glucose agar plate.
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Scoring: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.
The in vitro micronucleus assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[15][16][17][18][19]
-
Cell Culture and Treatment: Treat a suitable mammalian cell line (e.g., CHO, TK6) with various concentrations of the test compound, with and without S9 metabolic activation, for a short (3-6 hours) and long (24 hours) exposure period.
-
Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[15][16]
-
Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Cytotoxicity Assessment: Determine the cytotoxicity of the compound using a measure such as the cytokinesis-block proliferation index (CBPI).
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[20][21][22][23][24]
-
Cell Treatment and Embedding: Treat cells with the test compound, then embed the cells in a low-melting-point agarose on a microscope slide.
-
Lysis: Lyse the cells with a detergent solution to remove membranes and proteins, leaving behind the nuclear DNA.
-
Electrophoresis: Subject the slides to electrophoresis under alkaline or neutral conditions to detect single- and double-strand breaks, respectively.[20][22]
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.
-
Data Analysis: Quantify the amount of DNA damage by measuring the length and intensity of the comet tail.
Cardiovascular Safety: hERG Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[25][26][27][28]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Utilize an automated patch-clamp system to measure the hERG current in response to a voltage-clamp protocol.[26][27]
-
Compound Application: Apply a range of concentrations of the test compound to the cells and record the hERG current.
-
Data Analysis: Determine the IC50 for hERG channel inhibition.
Proposed In Vivo Toxicology Assessment
In vivo studies are necessary to understand the toxic effects of a compound in a whole organism.
Acute Oral Toxicity Study (OECD 423)
The acute toxic class method is a stepwise procedure that uses a minimum number of animals to classify a substance based on its acute oral toxicity.[29][30][31]
-
Animals: Use a single sex of rodents (usually female rats), with 3 animals per step.
-
Dose Levels: Start with a dose of 300 mg/kg. Depending on the outcome, subsequent dose levels are 2000 mg/kg, 50 mg/kg, or 5 mg/kg.
-
Administration: Administer the test substance by oral gavage.
-
Observations: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.[31]
-
Classification: Classify the substance into one of the GHS categories based on the observed mortality at different dose levels.
Proposed Metabolic Fate and Pathway Analysis
Understanding the metabolic fate of a compound is crucial for interpreting toxicity data.
Metabolic Stability in Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[1][32][33][34]
-
Incubation: Incubate the test compound with human and rat liver microsomes in the presence of NADPH.[1][32]
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quantify the remaining parent compound at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Cytochrome P450 (CYP) Inhibition Assay
This assay determines the potential of a compound to inhibit the major CYP isoforms, which can lead to drug-drug interactions.[35][36][37][38][39]
-
Incubation: Incubate a cocktail of CYP isoform-specific probe substrates with human liver microsomes in the presence and absence of the test compound.
-
Metabolite Quantification: Measure the formation of the specific metabolites of the probe substrates using LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of each CYP isoform.
Predicted Metabolic Pathways
Based on the structure of this compound, the following metabolic pathways are anticipated:
-
Phase I Metabolism: Hydroxylation of the phenyl ring, potentially at the position para to the fluorine atom, or on the pyrazole ring. N-dealkylation is not possible as the pyrazole nitrogen is unsubstituted.
-
Phase II Metabolism: Glucuronidation or sulfation of the carboxylic acid group or any hydroxylated metabolites.
Caption: Predicted metabolic pathway of this compound.
Data Summary and Interpretation
The data generated from the proposed studies should be summarized in a clear and concise manner to facilitate interpretation.
| Assay | Endpoint | Anticipated Result | Interpretation |
| MTT Assay | IC50 (µM) | > 50 µM | Low potential for acute cytotoxicity. |
| Ames Test | Fold increase in revertants | < 2-fold increase | Low potential for mutagenicity. |
| In Vitro Micronucleus | % Micronucleated cells | No significant increase | Low potential for clastogenicity or aneugenicity. |
| Comet Assay | % Tail DNA | No significant increase | No significant DNA damage. |
| hERG Assay | IC50 (µM) | > 30 µM | Low risk of hERG-related cardiotoxicity. |
| Acute Oral Toxicity | GHS Category | Category 4 or 5 | Low to moderate acute oral toxicity. |
| Metabolic Stability | t1/2 (min) | > 30 min | Moderate to high metabolic stability. |
| CYP Inhibition | IC50 (µM) | > 10 µM for all isoforms | Low potential for CYP-mediated drug-drug interactions. |
Conclusion and Recommendations
This technical guide has outlined a comprehensive strategy for the preliminary toxicological assessment of this compound. The proposed tiered approach, combining in silico, in vitro, and in vivo methods, will provide a robust initial safety profile of the compound. The results of these studies will be critical in determining the viability of this compound for further development as a potential therapeutic agent. Based on the outcomes, a decision can be made regarding the need for more extensive toxicological evaluations, such as sub-chronic toxicity and carcinogenicity studies.
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Discovery of Novel Pyrazole-5-Carboxylic Acid Analogues: A Strategic Guide to Synthesis, Evaluation, and Optimization
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile synthetic accessibility and broad spectrum of biological activities.[1][2] Within this class, pyrazole-5-carboxylic acid and its derivatives represent a particularly significant pharmacophore, demonstrating potent activities including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] This guide provides a comprehensive technical overview of the modern drug discovery process for novel pyrazole-5-carboxylic acid analogues. We will traverse the strategic considerations from rational design and target selection to advanced synthetic methodologies and robust biological evaluation. The causality behind experimental choices is emphasized, providing a framework for developing self-validating protocols and interpreting complex structure-activity relationship (SAR) data.
The Strategic Imperative for Pyrazole-5-Carboxylic Acid Analogues
The pyrazole ring is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, a structure that confers favorable drug-like properties, including metabolic stability and a capacity for diverse molecular interactions.[6] The addition of a carboxylic acid moiety at the 5-position often serves as a critical anchoring point, forming key hydrogen bonds or ionic interactions with biological targets.
However, the carboxylic acid group itself can be a double-edged sword. While crucial for pharmacodynamic interactions, it can lead to metabolic liabilities (e.g., formation of reactive acyl glucuronides), poor membrane permeability, and rapid clearance, thereby limiting oral bioavailability.[7][8] This necessitates the exploration of novel analogues through strategies like bioisosteric replacement, where the carboxylic acid is substituted with a surrogate group to enhance pharmacokinetic and pharmacodynamic properties while preserving biological activity.[9][10][11]
Key Biological Targets
The therapeutic potential of pyrazole analogues is vast. Rational drug design often begins with selecting a high-value biological target. Key targets for this scaffold include:
-
Protein Kinases: Aberrant kinase activity is a hallmark of cancer and inflammatory diseases. Pyrazole derivatives have been successfully developed as inhibitors of various kinases, including p38 MAP kinase, Casein Kinase II (CK2), and Janus kinases (JAKs).[6][12][13][14]
-
Cyclooxygenase (COX) Enzymes: The anti-inflammatory properties of many pyrazole compounds stem from their ability to inhibit COX-1 and COX-2, key enzymes in the prostaglandin synthesis pathway.[15]
-
Microbial Enzymes: The rise of antimicrobial resistance has spurred the search for new antibacterial and antifungal agents. Pyrazoles have shown promise by targeting essential microbial pathways.[16][17]
-
Telomerase: As a critical enzyme for maintaining telomere length in cancer cells, telomerase is a prime target for anticancer therapy. Pyrazole-5-carboxamides have demonstrated potent inhibitory activity against this enzyme.[18]
Rational Design and Synthetic Workflows
A successful discovery campaign integrates computational design with efficient and flexible synthetic strategies. The goal is to create a diverse library of compounds to robustly explore the structure-activity relationship (SAR).
The Drug Discovery Workflow
The process follows a logical cascade from initial concept to lead optimization. This workflow ensures that resources are focused on the most promising candidates at each stage.
Caption: High-level drug discovery workflow for novel analogues.
Core Synthesis of the Pyrazole Scaffold
The construction of the pyrazole ring is well-established, with several robust methods available. The choice of method is dictated by the desired substitution pattern and the availability of starting materials.
-
Cyclocondensation of 1,3-Dicarbonyls: This is the most common and versatile route. The reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydrazine or a substituted hydrazine derivative yields the corresponding pyrazole. The regioselectivity depends on the nature of the substituents and reaction conditions.[19][20]
-
1,3-Dipolar Cycloaddition: This method involves the reaction of a compound containing a triple bond (alkyne) with a 1,3-dipole, such as a diazo compound or a nitrilimine. This approach offers excellent control over regioselectivity.[19][20]
-
Multi-Component Reactions (MCRs): MCRs allow for the rapid assembly of complex molecules in a single pot, making them highly efficient for generating diverse compound libraries.[19]
Derivatization of the Pyrazole-5-Carboxylic Acid Core
Once the core is synthesized, often as an ester, it can be elaborated into a variety of analogues.
Caption: General synthetic pathway to pyrazole-5-carboxamide analogues.
Experimental Protocol: Synthesis of a Representative Pyrazole-5-Carboxamide
Objective: To synthesize N-benzyl-1,3-dimethyl-1H-pyrazole-5-carboxamide.
Rationale: This protocol exemplifies a common two-step sequence: (1) Formation of the pyrazole ester via cyclocondensation, and (2) Conversion to the target amide. Ethyl 2,4-dioxopentanoate is used as the 1,3-dicarbonyl precursor, and methylhydrazine directs the regioselective formation of the 1,3-dimethylpyrazole isomer.[21] Amide coupling is achieved using HATU, a standard and efficient coupling reagent that minimizes side reactions.
Part 1: Ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate
-
Reaction Setup: To a solution of ethyl 2,4-dioxopentanoate (1.58 g, 10 mmol) in ethanol (20 mL) in a 100 mL round-bottom flask, add methylhydrazine (0.46 g, 10 mmol).
-
Cyclization: Add 2-3 drops of glacial acetic acid to catalyze the reaction. Fit the flask with a condenser and heat the mixture to reflux for 4 hours.
-
Workup & Purification: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester. Purify by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the pure product.
Part 2: N-benzyl-1,3-dimethyl-1H-pyrazole-5-carboxamide
-
Saponification (Not shown, assume starting from acid): The ester from Part 1 is hydrolyzed to 1,3-dimethyl-1H-pyrazole-5-carboxylic acid using aqueous NaOH.
-
Amide Coupling: In a dry flask under a nitrogen atmosphere, dissolve 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.54 g, 10 mmol) in anhydrous DMF (20 mL).
-
Activation: Add HATU (4.18 g, 11 mmol) and DIPEA (2.58 g, 20 mmol) to the solution and stir for 15 minutes at room temperature.
-
Amine Addition: Add benzylamine (1.07 g, 10 mmol) dropwise and continue stirring at room temperature for 12 hours.
-
Workup & Purification: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography to yield the final amide product.
Biological Evaluation and Self-Validating Assay Systems
The biological evaluation of novel analogues must be systematic and rigorous. A tiered screening cascade is employed to efficiently identify promising compounds while managing resources. Each assay must be "self-validating," meaning it includes appropriate positive and negative controls to ensure the reliability of the data.
Primary In Vitro Assays: Target Engagement
The first step is to determine if the compounds interact with their intended molecular target.
-
Kinase Inhibition Assays: For kinase targets, assays typically measure the phosphorylation of a substrate. A common method is an ADP-Glo™ assay, which quantifies ADP production as a measure of kinase activity. The inclusion of a known potent inhibitor (e.g., Staurosporine) as a positive control and a DMSO-only vehicle control is critical for data validation.
-
Antimicrobial Susceptibility Testing: The primary screen for antimicrobial activity is the determination of the Minimum Inhibitory Concentration (MIC).[19] This is the lowest concentration of a compound that prevents visible growth of a microbe. The broth microdilution method is a high-throughput standard. Standard antimicrobial drugs (e.g., ciprofloxacin for bacteria, fluconazole for fungi) serve as positive controls.[17][22]
Secondary In Vitro Assays: Cellular Activity
Compounds that show activity in primary assays are advanced to cell-based models to assess their effects in a more complex biological context.
-
Antiproliferative/Cytotoxicity Assays: The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.[21] It is crucial for evaluating potential anticancer agents.
Experimental Protocol: MTT Assay for Cellular Viability
Objective: To determine the cytotoxic effect of novel pyrazole analogues on a human cancer cell line (e.g., MGC-803 or MCF-7).[12][18]
Rationale: This protocol provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. A standard cytotoxic drug (e.g., Doxorubicin) is used as a positive control to validate assay performance. A dose-response curve is generated to calculate the IC₅₀ value, the concentration at which 50% of cell growth is inhibited.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds and controls (Doxorubicin, DMSO vehicle) in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control wells. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating changes in chemical structure with changes in biological activity. This is the intellectual core of lead optimization, guiding the design of more potent and selective analogues.
Key Modification Points and Their Impact
-
N1-Position: Substituents at the N1 position can significantly influence potency and pharmacokinetic properties. Bulky or aromatic groups can occupy hydrophobic pockets in the target's binding site.
-
C3-Position: This position is often modified with various aryl or heteroaryl groups. Electron-donating or electron-withdrawing substituents on these rings can modulate electronic properties and binding interactions.[15]
-
C5-Carboxamide: For analogues where the carboxylic acid is converted to an amide, the substituent on the amide nitrogen is critical. Varying this group allows for probing different regions of the binding pocket and can drastically alter activity.[18][21]
Tabulated SAR Data
Summarizing data in a table provides a clear and concise overview of the SAR, allowing for direct comparison between analogues.
| Compound | R¹ (N1-Position) | R³ (C3-Position) | R⁵ (C5-Amide) | Antiproliferative IC₅₀ (µM) on MGC-803 [18] |
| 8a | Phenyl | 4-Chlorophenyl | -NH-(4-Methoxyphenyl) | 0.85 ± 0.05 |
| 8c | Phenyl | 4-Chlorophenyl | -NH-(4-Fluorophenyl) | 1.12 ± 0.07 |
| 8e | Phenyl | 4-Chlorophenyl | -NH-(4-(Trifluoromethyl)phenyl) | 0.53 ± 0.04 |
| Control | - | - | Doxorubicin | 0.21 ± 0.02 |
Analysis of Table: The data clearly indicates that for this series of pyrazole-5-carboxamides, electron-withdrawing groups on the N-phenylamide substituent enhance cytotoxic activity against the MGC-803 cell line, with the trifluoromethyl group (Compound 8e ) providing the highest potency.[18] This provides a clear vector for further optimization.
Conclusion and Future Directions
The discovery of novel pyrazole-5-carboxylic acid analogues is a dynamic and productive field within medicinal chemistry. A successful program relies on the logical integration of rational design, versatile synthesis, and rigorous biological testing. By understanding the causal relationships between chemical structure and biological function, researchers can navigate the complexities of drug discovery to develop next-generation therapeutics.
Future efforts will likely focus on exploring more novel and unconventional bioisosteres for the carboxylic acid group, applying machine learning algorithms to predict SAR more accurately, and targeting novel biological pathways to overcome drug resistance and address unmet medical needs.
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Fluorophenyl pyrazole scaffold in medicinal chemistry
An In-Depth Technical Guide to the Fluorophenyl Pyrazole Scaffold in Medicinal Chemistry
Authored by Gemini, Senior Application Scientist
Abstract
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it a versatile bioisostere for various aromatic systems.[2] The strategic incorporation of a fluorophenyl moiety onto this scaffold has emerged as a powerful tactic in modern drug design. The fluorine atom, despite its small size, exerts profound electronic and metabolic effects that can dramatically enhance a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile. This guide provides a comprehensive exploration of the fluorophenyl pyrazole core, delving into its synthetic accessibility, diverse pharmacological activities, and the nuanced structure-activity relationships that govern its therapeutic potential. It is intended for researchers and drug development professionals seeking to leverage this remarkable scaffold in the pursuit of novel therapeutic agents.
The Strategic Imperative of Fluorination in Drug Design
The introduction of fluorine into drug candidates is a well-established strategy for lead optimization. The unique properties of fluorine, the most electronegative element, allow it to modulate key molecular attributes that are critical for therapeutic success.[3]
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (bond dissociation energy of ~110 kcal/mol), making it resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Attaching a fluorine atom, particularly at the para-position of a phenyl ring, can block this common site of oxidative metabolism, thereby increasing the drug's half-life and bioavailability.
-
Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups. This alteration can influence a compound's ionization state at physiological pH, affecting its solubility, cell permeability, and target binding affinity.
-
Enhanced Binding Affinity: Fluorine can engage in favorable non-covalent interactions within a protein's binding pocket, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions. These interactions can substantially increase the binding affinity and selectivity of the drug for its target.
-
Lipophilicity and Permeability: The "lipophilic hydrogen" effect is a key consideration. While highly fluorinated motifs like -CF3 dramatically increase lipophilicity, a single fluorine substitution on a phenyl ring has a more subtle effect, often improving membrane permeability without a drastic increase in overall lipophilicity that could lead to off-target effects.
Table 1: Comparative Physicochemical Properties
| Property | Benzene | Pyrazole | 4-Fluorophenyl Group | Rationale for Inclusion |
| ClogP | 2.14 | 0.24 | ~2.0 (as part of a larger molecule) | Pyrazole significantly lowers lipophilicity compared to benzene, improving solubility. The fluorophenyl group maintains aromaticity while adding unique electronic properties.[2] |
| H-Bonding | None | Donor (N-1) & Acceptor (N-2) | Weak Acceptor (F) | Pyrazole's dual H-bonding capability allows for versatile interactions with biological targets.[2] |
| Metabolic Fate | Prone to para-hydroxylation | Metabolically stable ring | Blocked para-hydroxylation | Fluorine at the para-position enhances metabolic stability, a key drug design goal. |
Synthesis of the Fluorophenyl Pyrazole Core
The construction of the fluorophenyl pyrazole scaffold is readily achievable through several robust and well-documented synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Knorr Pyrazole Synthesis and Related Condensations
The most prevalent method involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[4] To generate a fluorophenyl pyrazole, a fluorophenylhydrazine is reacted with an appropriate β-diketone or β-ketoester.
This reaction is highly versatile but can produce a mixture of regioisomers if an unsymmetrical dicarbonyl compound is used with a substituted hydrazine.[4] Careful control of reaction conditions or the use of pre-formed hydrazones can steer the regioselectivity.
Workflow: Knorr Synthesis of a Fluorophenyl Pyrazole
Caption: Knorr synthesis workflow for fluorophenyl pyrazoles.
1,3-Dipolar Cycloaddition
Another powerful strategy is the 1,3-dipolar cycloaddition of a nitrile imine (generated in situ from a fluorophenyl-substituted hydrazonoyl halide) with an alkyne.[5] This method offers excellent control over the substitution pattern on the pyrazole ring.
Protocol: Representative Synthesis of 1-(4-Fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one
This protocol describes a standard Knorr condensation reaction.
I. Materials & Equipment:
-
Reagents: 4-Fluorophenylhydrazine hydrochloride, Ethyl acetoacetate, Glacial acetic acid, Ethanol.
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, Buchner funnel, filtration flask, standard laboratory glassware.
II. Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add 4-fluorophenylhydrazine hydrochloride (10 mmol).
-
Solvent Addition: Add ethanol (50 mL) and glacial acetic acid (5 mL) to the flask. Stir the mixture until the solid is mostly dissolved.
-
Reagent Addition: Add ethyl acetoacetate (11 mmol, 1.1 equivalents) dropwise to the stirring mixture at room temperature.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain reflux for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Cooling & Precipitation: After the reaction is complete, remove the heat source and allow the flask to cool to room temperature, then cool further in an ice bath for 30 minutes. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to yield the desired 1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one.
-
Characterization: Confirm the structure and purity of the product using NMR spectroscopy and Mass Spectrometry.
Pharmacological Profile and Therapeutic Applications
The fluorophenyl pyrazole scaffold is a privileged structure found in compounds targeting a wide array of diseases. Its versatility stems from the ability to orient the fluorophenyl group and other substituents to achieve high-affinity interactions with diverse biological targets.[6]
Anticancer Activity
Many fluorophenyl pyrazole derivatives have been developed as potent kinase inhibitors.[7][8] Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[8]
-
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the target kinase. The pyrazole core often forms key hydrogen bonds with the "hinge region" of the kinase, while the fluorophenyl group occupies a hydrophobic pocket, with the fluorine atom potentially forming specific interactions that enhance selectivity and potency.[9]
Signaling Pathway: Kinase Inhibition
Caption: General structure-activity relationship map for the scaffold.
Future Perspectives and Conclusion
The fluorophenyl pyrazole scaffold continues to be an exceptionally fruitful area of research in medicinal chemistry. Its synthetic tractability, coupled with the profound and predictable influence of fluorine substitution, ensures its continued relevance. Future research will likely focus on developing derivatives with even greater selectivity for specific kinase isoforms or other challenging targets. The use of this scaffold in novel therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors, represents an exciting frontier. By understanding the fundamental principles of its synthesis, pharmacology, and structure-activity relationships, drug discovery teams can effectively harness the power of the fluorophenyl pyrazole core to develop the next generation of innovative medicines.
References
-
Title: Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents Source: Molecules URL: [Link]
-
Title: Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review Source: ResearchGate URL: [Link]
-
Title: Review: Anticancer Activity Of Pyrazole Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
-
Title: Pyrazole: an emerging privileged scaffold in drug discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: New Synthesis of Fluorinated Pyrazoles Source: Organic Letters URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: Reactions URL: [Link]
-
Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations Source: Frontiers in Pharmacology URL: [Link]
-
Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: ResearchGate URL: [Link]
-
Title: Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions Source: University of Mississippi eGrove URL: [Link]
-
Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules URL: [Link]
-
Title: Fluorinated Pyrazoles: From Synthesis to Applications Source: Chemical Reviews URL: [Link]
-
Title: Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review) Source: Oriental Journal of Chemistry URL: [Link]
-
Title: Novel amino-pyrazole ureas with potent in vitro and in vivo anti-malarial activity Source: Frontiers in Physiology URL: [Link]
-
Title: 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole Source: Molbank URL: [Link]
-
Title: Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: RSC Medicinal Chemistry URL: [Link]
-
Title: Overview on Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Pyrazole: an Emerging Privileged Scaffold in Drug Discovery Source: Future Medicinal Chemistry URL: [Link]
-
Title: Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics Source: Molecules URL: [Link]
-
Title: Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives Source: ResearchGate URL: [Link]
-
Title: Recently Reported Biological Activities of Pyrazole Compounds Source: ResearchGate URL: [Link]
-
Title: Current status of pyrazole and its biological activities Source: Journal of Pharmacy & Bioallied Sciences URL: [Link]
-
Title: Examples of pyrazole-containing drugs and their pharmacological activities Source: ResearchGate URL: [Link]
-
Title: Recent Advancement of Pyrazole Scaffold Based Neuroprotective Agents: A Review Source: ResearchGate URL: [Link]
-
Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: Molecules URL: [Link]
-
Title: Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents Source: ResearchGate URL: [Link]
-
Title: Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies Source: ResearchGate URL: [Link]
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Methodological & Application
Application Note: A Comprehensive Protocol for the Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Introduction
Pyrazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous FDA-approved drugs for a wide range of diseases, including cancer, inflammation, and cardiovascular conditions.[1] The compound 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a particularly valuable synthetic intermediate. Its structural motifs—a fluorinated phenyl ring and a carboxylic acid handle on the pyrazole core—make it an ideal building block for creating complex molecules with tailored pharmacological profiles in drug discovery programs. This guide provides a detailed, field-proven protocol for its synthesis, grounded in established chemical principles.
Overall Synthetic Strategy
-
Claisen Condensation: An initial base-mediated Claisen condensation between 4-fluoroacetophenone and diethyl oxalate generates the key 1,3-dicarbonyl intermediate in situ.[5][6]
-
Knorr Cyclization & Hydrolysis: The intermediate is immediately treated with hydrazine hydrate. This triggers a cyclocondensation reaction to form the pyrazole ring as an ethyl ester, which is then saponified (hydrolyzed) under basic conditions to yield the final carboxylic acid product.[5]
This one-pot approach is advantageous as it minimizes the need for isolating and purifying the potentially unstable diketone intermediate, thereby improving overall efficiency and yield.[7][8]
Reaction Pathway Diagram
Caption: Overall synthetic route via Claisen-Knorr-Hydrolysis sequence.
Detailed Experimental Protocol
Disclaimer: This protocol involves hazardous materials and should only be performed by trained chemists in a properly equipped laboratory with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All operations should be conducted within a certified chemical fume hood.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molarity/Purity | Amount | Moles (mmol) |
| 4-Fluoroacetophenone | C₈H₇FO | 138.14 | 99% | 6.91 g | 50.0 |
| Diethyl Oxalate | C₆H₁₀O₄ | 146.14 | 99% | 8.77 g (8.1 mL) | 60.0 |
| Sodium Metal | Na | 22.99 | 99.7% | 1.38 g | 60.0 |
| Anhydrous Ethanol | C₂H₅OH | 46.07 | 200 proof | 150 mL | - |
| Hydrazine Hydrate | N₂H₄·H₂O | 50.06 | 64% (~20.8 M) | 3.13 g (3.0 mL) | 62.5 |
| Sodium Hydroxide | NaOH | 40.00 | ≥97% | 8.00 g | 200 |
| Hydrochloric Acid | HCl | 36.46 | 6 M (aq) | ~50 mL | - |
| Deionized Water | H₂O | 18.02 | - | 100 mL | - |
Step-by-Step Procedure
-
Preparation of Sodium Ethoxide Solution:
-
To a 500 mL three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 100 mL of anhydrous ethanol.
-
Carefully add sodium metal (1.38 g, 60.0 mmol) in small portions to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely until a clear solution of sodium ethoxide is formed.
-
Cool the resulting solution to 0-5 °C using an ice-water bath.
-
-
Claisen Condensation (Formation of Intermediate I1):
-
In a separate beaker, prepare a solution of 4-fluoroacetophenone (6.91 g, 50.0 mmol) and diethyl oxalate (8.77 g, 60.0 mmol) in 50 mL of anhydrous ethanol.
-
Add this solution dropwise to the cold, stirred sodium ethoxide solution over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 4 hours. A precipitate may form during this time.
-
-
Knorr Cyclization (Formation of Intermediate I2):
-
To the reaction mixture from the previous step, add hydrazine hydrate (3.13 g, 62.5 mmol) dropwise.
-
Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain reflux for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the consumption of the diketone intermediate.
-
-
Hydrolysis (Saponification):
-
After the cyclization is complete, cool the mixture slightly.
-
Prepare a solution of sodium hydroxide (8.00 g, 200 mmol) in 50 mL of deionized water. Carefully add this aqueous NaOH solution to the reaction mixture.
-
Heat the mixture back to reflux and maintain for an additional 4 hours to ensure complete hydrolysis of the ethyl ester.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Transfer the remaining aqueous solution to a 500 mL beaker and cool it in an ice-water bath.
-
While stirring vigorously, slowly acidify the solution by adding 6 M HCl. The target carboxylic acid will precipitate as a solid. Continue adding acid until the pH is approximately 1-2 (check with pH paper).
-
Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 50 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight. The expected yield is 8.5 - 9.9 g (82-95%) of a white to off-white solid.
-
Scientific Rationale and Expert Insights
-
Causality of Reagent Choices:
-
Base: Sodium ethoxide, prepared in situ, is the classic base for Claisen condensations involving ethyl esters.[9][10] It is strong enough to deprotonate the α-carbon of the acetophenone to initiate the reaction, and its conjugate acid (ethanol) is the reaction solvent, preventing unwanted side reactions.
-
Anhydrous Conditions: The initial Claisen condensation must be performed under anhydrous conditions. Any water present would react with the sodium metal and neutralize the sodium ethoxide base, inhibiting the reaction.
-
Hydrazine: Hydrazine hydrate is a common and effective source of hydrazine for forming the pyrazole ring.[11] It acts as a bidentate nucleophile, attacking the two carbonyl carbons of the 1,3-dicarbonyl intermediate.[4][12]
-
-
Trustworthiness Through Self-Validation:
-
pH Control: The final precipitation step is critical. The product is soluble in its carboxylate salt form under basic conditions. Acidification protonates the carboxylate, rendering the molecule neutral and significantly less soluble in water, thus ensuring high recovery.[13]
-
Reaction Monitoring: While this is a robust one-pot procedure, using TLC (e.g., with a 7:3 hexanes:ethyl acetate eluent) after the cyclization step can confirm the full conversion of the starting materials before proceeding to hydrolysis, preventing unnecessary work-up of an incomplete reaction.
-
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: ~215-218 °C (literature values may vary slightly).
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~13.5 (br s, 1H, -COOH), ~7.9 (m, 2H, Ar-H), ~7.3 (m, 2H, Ar-H), ~7.1 (s, 1H, pyrazole-H).
-
¹³C NMR (100 MHz, DMSO-d₆): δ (ppm) ~164 (C=O, Ar-C -F), ~161 (C=O, -C OOH), ~149 (pyrazole C3), ~140 (pyrazole C5), ~129 (Ar-C), ~127 (Ar-C), ~116 (Ar-C), ~105 (pyrazole C4).
-
Mass Spectrometry (ESI-): m/z calculated for C₁₀H₇FN₂O₂: 206.05. Found: 205.04 [M-H]⁻.
Experimental Workflow Visualization
Caption: Step-by-step laboratory workflow for the synthesis.
References
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. PubMed. Available at: [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PMC - NIH. Available at: [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. Rasayan Journal. Available at: [Link]
-
Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. JoVE. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]
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Knorr Pyrazole Synthesis. Merck Index. Available at: [Link]
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Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. Available at: [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Knorr Pyrazole Synthesis (M. Pharm). Slideshare. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC - NIH. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
REACTION WITH HYDRAZINE. YouTube. Available at: [Link]
-
The Effect of Hydroxylamine Sulfate and Hydrated Hydrazine on the B-Z Reaction. Semantic Scholar. Available at: [Link]
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Application Notes & Protocols: A High-Yield, Scalable Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Introduction
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties.[1][2][3] The specific scaffold, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, serves as a critical building block for the synthesis of more complex pharmaceutical agents. The incorporation of a fluorine atom can significantly enhance metabolic stability and binding affinity, making this a highly desirable synthon in drug discovery programs.[4]
This application note provides a detailed, robust, and high-yield protocol for the multi-gram synthesis of this compound. The described two-step synthesis is designed for scalability and reproducibility, addressing the common challenges associated with pyrazole synthesis to deliver a high-purity final product. The protocol is based on a classical and reliable approach: a Claisen condensation to form a key β-ketoester intermediate, followed by a cyclization reaction with hydrazine.[5]
Overall Synthetic Strategy
The synthesis is achieved in two primary stages, beginning with the formation of an intermediate β-ketoester via a Claisen condensation, followed by the cyclization of this intermediate with hydrazine to form the pyrazole ring, and concluding with saponification to yield the target carboxylic acid.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate (Intermediate)
Reaction Principle: The Claisen Condensation
The first step is a crossed Claisen condensation between ethyl 4-fluorobenzoate and ethyl acetate.[6][7] In this reaction, a strong base, sodium ethoxide (NaOEt), deprotonates the α-carbon of ethyl acetate to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl 4-fluorobenzoate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketoester.[8][9] A stoichiometric amount of base is crucial as it deprotonates the product to drive the equilibrium forward.[9]
Caption: Mechanism of the Claisen condensation.
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Sodium Metal | 22.99 | 5.75 g | 0.25 | 2.5 |
| Anhydrous Ethanol | 46.07 | 150 mL | - | - |
| Ethyl 4-fluorobenzoate | 168.16 | 16.82 g | 0.10 | 1.0 |
| Ethyl Acetate | 88.11 | 22.03 g | 0.25 | 2.5 |
| Diethyl Ether | 74.12 | 200 mL | - | - |
| 6M Hydrochloric Acid | 36.46 | ~50 mL | - | - |
Procedure:
-
Preparation of Sodium Ethoxide: Under an inert atmosphere (N₂ or Ar), carefully add sodium metal pieces to 100 mL of anhydrous ethanol in a three-necked flask equipped with a reflux condenser and a dropping funnel. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. After all the sodium has reacted, cool the solution to room temperature.
-
Reaction Setup: Add the remaining 50 mL of anhydrous ethanol to the dropping funnel. In a separate flask, mix ethyl 4-fluorobenzoate and ethyl acetate.
-
Condensation: Add the ester mixture dropwise to the sodium ethoxide solution over 30 minutes with stirring. After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Extract the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted starting materials.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 6M HCl. A yellow precipitate of the β-ketoester will form.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. This is typically used in the next step without further purification.
Part 2: Synthesis of this compound
Reaction Principle: Pyrazole Formation and Saponification
The synthesized β-ketoester undergoes a cyclization reaction with hydrazine.[10][11] The more reactive ketone carbonyl is first attacked by a nitrogen of hydrazine to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second nitrogen atom on the ester carbonyl, followed by dehydration, yields the aromatic pyrazole ring.[10][12] The reaction is typically carried out in an acidic medium, such as acetic acid, which catalyzes the dehydration step. The final step is the saponification of the resulting ester to the desired carboxylic acid using a strong base like sodium hydroxide.[13]
Experimental Protocol
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Ethyl 4-(4-fluorophenyl)-2,4-dioxobutanoate | 238.20 | 23.82 g | 0.10 | 1.0 |
| Hydrazine Hydrate (~64%) | 50.06 | 6.25 g | 0.125 | 1.25 |
| Glacial Acetic Acid | 60.05 | 100 mL | - | - |
| Sodium Hydroxide | 40.00 | 8.0 g | 0.20 | 2.0 |
| Tetrahydrofuran (THF) | 72.11 | 50 mL | - | - |
| Water | 18.02 | 150 mL | - | - |
| 6M Hydrochloric Acid | 36.46 | ~40 mL | - | - |
Procedure:
-
Cyclization: Dissolve the crude β-ketoester in glacial acetic acid in a round-bottom flask. Add hydrazine hydrate dropwise with stirring. Heat the mixture to reflux for 4 hours.
-
Isolation of Ester: Cool the reaction mixture and pour it into ice-water. A precipitate of ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate will form. Collect the solid by vacuum filtration, wash with water, and dry.
-
Saponification: Suspend the crude pyrazole ester in a mixture of THF and water. Add sodium hydroxide and heat the mixture to 60°C with vigorous stirring until the reaction is complete (monitored by TLC, typically 4-6 hours).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 6M HCl. The carboxylic acid product will precipitate.
-
Final Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under high vacuum to yield the final product. Recrystallization from an ethanol/water mixture can be performed for higher purity if required.
Expected Results and Characterization
-
Yield: >85% (overall for two steps)
-
Appearance: White to off-white solid
-
Melting Point: Consistent with literature values.
-
Spectroscopic Data:
-
¹H NMR: Characteristic peaks for the aromatic protons of the fluorophenyl group and the pyrazole ring proton. The carboxylic acid proton will appear as a broad singlet.
-
¹³C NMR: Signals corresponding to the carbons of the pyrazole and fluorophenyl rings, as well as the carboxylic acid carbonyl.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₀H₇FN₂O₂ (222.18 g/mol ).
-
Safety and Handling
-
Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and away from moisture.
-
Hydrazine Hydrate: Toxic and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Acids and Bases: Corrosive. Handle with care and appropriate PPE.
References
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- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Royalchem. (2024).
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- MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- BenchChem. (n.d.).
- ACS Publications. (1999). A Highly Convergent Synthesis of a Fibrinogen Receptor Antagonist.
- BYJU'S. (n.d.).
- Wikipedia. (n.d.).
- Chemistry Stack Exchange. (2018).
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- Chemistry LibreTexts. (2024).
- The Claisen Condens
- Organic Chemistry | OpenStax. (2023). 23.
- IntechOpen. (2025).
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- Organic Chemistry | OpenStax. (2023). 19.9 Nucleophilic Addition of Hydrazine: The Wolff–Kishner Reaction.
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- PubMed. (2025). Comprehensive DFT study of 3-(2-furyl)
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Application Notes and Protocols: Harnessing 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid in Modern Drug Discovery
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a versatile scaffold and active agent in contemporary drug discovery campaigns. The pyrazole nucleus is a well-established pharmacophore present in a multitude of approved drugs, valued for its metabolic stability and diverse biological activities.[1][2] This document will delve into the synthesis, physicochemical properties, and detailed protocols for evaluating the inhibitory potential of this specific fluorinated pyrazole carboxylic acid derivative against two key drug targets: carbonic anhydrase and p38 MAP kinase.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a compound is paramount for its successful application in drug discovery, influencing aspects from assay design to formulation. The properties for the closely related analog, 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid, are presented below and can serve as a reasonable proxy for the parent compound.[3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FN₂O₂ | - |
| Molecular Weight | 206.18 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 870704-22-6 | [4] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 173-180 °C | [5] |
| Purity (typical) | ≥95% | [4] |
| Solubility | Soluble in DMSO and methanol | General knowledge |
| LogP (predicted) | ~1.9 | [3] |
| pKa (predicted) | ~3.5-4.5 (carboxylic acid) | General knowledge |
Synthesis of this compound: A Step-by-Step Protocol
The following protocol outlines a common synthetic route to this compound, commencing from the readily available 4-fluoroacetophenone. This two-step process involves the formation of a key intermediate followed by a cyclization reaction.[6][7]
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal (1.0 eq) in absolute ethanol (20 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: To the resulting sodium ethoxide solution, add diethyl oxalate (1.1 eq) dropwise at room temperature. Following this, add a solution of 4-fluoroacetophenone (1.0 eq) in absolute ethanol (10 mL) dropwise.
-
Reaction and Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the solution. The precipitated solid is filtered, washed with cold water, and dried under vacuum to yield the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.
-
Purification: The crude product can be purified by recrystallization from ethanol to afford the pure intermediate.
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (1.0 eq) from the previous step in glacial acetic acid (15 mL).
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (1.2 eq) dropwise with stirring. An exothermic reaction may be observed.
-
Reaction and Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into ice-cold water. The resulting precipitate is collected by vacuum filtration, washed thoroughly with cold water to remove any residual acetic acid, and dried under vacuum.
-
Purification: The crude this compound can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a white to off-white solid.
Caption: Synthetic workflow for this compound.
Application Note 1: Screening for Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Several CA isoforms are implicated in various diseases, including cancer, where they contribute to the acidification of the tumor microenvironment.[8][9] Pyrazole-based compounds have been identified as effective CA inhibitors.[9]
Protocol 3: Stopped-Flow CO₂ Hydrase Assay for CA Inhibition
This protocol is adapted from established methods for measuring CA activity and inhibition.[1][10]
Materials:
-
Recombinant human carbonic anhydrase (e.g., hCA II, hCA IX, or hCA XII)
-
This compound (test compound)
-
Acetazolamide (positive control inhibitor)
-
HEPES buffer (20 mM, pH 7.4)
-
Phenol Red (pH indicator)
-
CO₂-saturated water (prepare by bubbling CO₂ gas through deionized water on ice for at least 30 minutes)[11]
-
DMSO (for dissolving compounds)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the test compound and acetazolamide in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the test compound and control inhibitor in HEPES buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare the enzyme solution by diluting the recombinant CA in HEPES buffer to the desired concentration (typically in the low nanomolar range).
-
Prepare the indicator solution by adding Phenol Red to the HEPES buffer.
-
-
Instrument Setup:
-
Turn on the stopped-flow spectrophotometer and allow the lamp to stabilize.
-
Set the measurement wavelength to 570 nm for Phenol Red.[11]
-
Equilibrate the instrument's syringes and observation cell to 25°C.
-
-
Assay Protocol:
-
Load one syringe of the stopped-flow instrument with the CO₂-saturated water.
-
In a separate tube, pre-incubate the enzyme solution with the desired concentration of the test compound or control inhibitor for 15 minutes at room temperature.
-
Load the second syringe with the enzyme-inhibitor mixture containing the pH indicator.
-
Initiate the reaction by rapidly mixing the contents of the two syringes.
-
Record the change in absorbance at 570 nm over time. The initial linear phase of the reaction reflects the enzyme activity.
-
-
Data Analysis:
-
Determine the initial rate of the reaction for each inhibitor concentration.
-
Plot the initial reaction rate as a function of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve. The Kᵢ value can be subsequently determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
-
Expected Inhibitory Activity
| Carbonic Anhydrase Isoform | Expected Kᵢ Range (µM) |
| hCA I | > 50 |
| hCA II | > 50 |
| hCA IX | 5 - 20 |
| hCA XII | 1 - 10 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low enzyme activity | Inactive enzyme | Use a fresh batch of enzyme and ensure proper storage conditions. |
| Incorrect buffer pH | Verify the pH of the buffer and adjust if necessary. | |
| Inconsistent readings | Air bubbles in the system | Degas solutions and ensure proper loading of the stopped-flow syringes. |
| Temperature fluctuations | Ensure the instrument is properly equilibrated to the set temperature. | |
| High background noise | Precipitated compound | Check the solubility of the test compound in the assay buffer. If necessary, adjust the DMSO concentration or sonicate the solution. |
Application Note 2: Evaluating Inhibition of p38 MAP Kinase
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in a signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12] Inhibition of p38 MAP kinase is a validated therapeutic strategy for treating a range of inflammatory diseases. Pyrazole-containing compounds have been successfully developed as potent p38 MAP kinase inhibitors.[12][13]
Caption: Simplified p38 MAP Kinase signaling pathway and the point of inhibition.
Protocol 4: LanthaScreen® Eu Kinase Binding Assay
This non-radioactive, TR-FRET-based assay is a robust method for determining the affinity of inhibitors for p38 MAP kinase.[14][15]
Materials:
-
Recombinant p38α MAP Kinase (GST-tagged)
-
LanthaScreen® Eu-anti-GST Antibody
-
LanthaScreen® Kinase Tracer
-
This compound (test compound)
-
BIRB 796 (positive control inhibitor)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
384-well microplate
-
TR-FRET compatible plate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 3X stock solution of the test compound and control inhibitor in Kinase Buffer A with the appropriate concentration of DMSO.
-
Prepare a 3X stock solution of the p38α kinase and Eu-anti-GST antibody mixture in Kinase Buffer A.
-
Prepare a 3X stock solution of the Kinase Tracer in Kinase Buffer A.
-
-
Assay Protocol:
-
To the wells of a 384-well plate, add 5 µL of the 3X test compound or control inhibitor solution.
-
Add 5 µL of the 3X kinase/antibody mixture to all wells.
-
Add 5 µL of the 3X tracer solution to all wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader, with excitation at ~340 nm and emission at ~615 nm (Europium) and ~665 nm (Tracer).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Plot the emission ratio as a function of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Expected Inhibitory Activity
Given that pyrazole ureas are potent p38 MAP kinase inhibitors, it is plausible that this compound will exhibit inhibitory activity. The potency will be influenced by the specific interactions of the fluorophenyl and carboxylic acid moieties with the enzyme's active site.
| Target | Expected IC₅₀ Range (µM) |
| p38α MAP Kinase | 1 - 50 |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low TR-FRET signal | Incorrect reagent concentrations | Verify the concentrations of the kinase, antibody, and tracer. |
| Incompatible plate | Use a low-volume, black 384-well plate suitable for fluorescence assays. | |
| High variability between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Compound precipitation | Check the solubility of the test compound in the assay buffer. | |
| No inhibition by control compound | Inactive control inhibitor | Use a fresh stock of the control inhibitor. |
| Assay conditions not optimal | Re-evaluate the assay conditions, such as incubation time and temperature. |
Data Analysis and Interpretation
For both assays, the primary endpoint is the determination of the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a critical parameter for structure-activity relationship (SAR) studies and for ranking the potency of different compounds. It is essential to perform experiments in triplicate and to include appropriate positive and negative controls in each assay plate to ensure the validity of the results. For a more in-depth analysis, the inhibition constant (Kᵢ) can be determined, which provides a more accurate measure of the inhibitor's affinity for the enzyme.
Conclusion
This compound represents a valuable starting point for drug discovery programs targeting enzymes such as carbonic anhydrases and p38 MAP kinase. The protocols provided herein offer robust and reliable methods for assessing the inhibitory potential of this compound and its derivatives. By leveraging the established pharmacological importance of the pyrazole scaffold and employing these detailed experimental guidelines, researchers can effectively explore the therapeutic potential of this promising chemical entity.
References
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- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules.
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PubChem. 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
- Cherry, C., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry Letters, 25(16), 3371-3376.
- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-1575.
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DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]
- Angeli, A., et al. (2017). Exploring Heteroaryl-pyrazole Carboxylic Acids as Human Carbonic Anhydrase XII Inhibitors. ACS Medicinal Chemistry Letters, 8(8), 853-857.
-
Supuran, C. T. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. PubMed. [Link]
- Al-Warhi, T., et al. (2022). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone and its derivatives. Journal of Molecular Structure, 1250, 131885.
-
MDPI. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]
- Lee, S. H., et al. (2021). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 22(14), 7533.
-
MDPI. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. [Link]
- Yamali, C., et al. (2022). Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores. Bioorganic Chemistry, 127, 105969.
- Liu, X., et al. (2017). Synthesis of 3-phenyl-1H-pyrazole derivatives.
- Angeli, A., et al. (2021). Investigation on Human Carbonic Anhydrase IX and XII Inhibitory Activity and A549 Antiproliferative Activity of a New Series of 7-Hydroxycoumarinamides. Molecules, 26(11), 3183.
- Tong, L., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry, 45(15), 3314-3323.
- Al-Ostoot, F. H., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega, 6(45), 30461-30476.
-
ThaiScience. Predicting the Binding Affinity of P38 Map Kinase Inhibitors using Free Energy Calculations. [Link]
-
Pargellis, C., et al. (2002). Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. PubMed. [Link]
- Zhang, J., et al. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 22(11), 1987.
- Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Bioorganic & Medicinal Chemistry Letters, 27(19), 4567-4571.
-
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
- Al-Warhi, T., et al. (2022). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone and its derivatives. Journal of Molecular Structure, 1250, 131885.
- Patil, S., et al. (2012). Synthesis and Pharmacological Evaluation of Some Novel 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(12), 5677-5681.
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Application Note: Leveraging 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid for Fragment Library Synthesis and Hit Generation
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of Pyrazole Fragments in Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds.[1][2][3] Unlike high-throughput screening (HTS), which tests large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[2][4][5] These initial hits serve as starting points for rational, structure-guided optimization into potent and drug-like candidates.[3][6]
Within the vast chemical space available for fragment design, the pyrazole nucleus stands out as a "privileged scaffold."[7][8][9] This five-membered aromatic heterocycle is a common feature in numerous FDA-approved drugs, prized for its metabolic stability, synthetic versatility, and ability to engage in diverse, high-quality interactions with protein targets.[8][9][10] This application note provides a detailed guide to the strategic use of a specific pyrazole fragment, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid , for the synthesis of a focused fragment library and its subsequent application in a hit-finding campaign.
Section 1: The Fragment – Rationale and Properties
The selection of a starting fragment is a critical decision in any FBDD program. This compound is an exemplary choice due to a confluence of favorable characteristics.
Design Rationale:
-
Privileged Core: The pyrazole scaffold provides a rigid, planar core that can be readily functionalized.[7][10][11] Its two nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating robust interactions with target proteins.
-
Versatile Synthetic Handle: The carboxylic acid at the 5-position is an ideal and highly versatile point for chemical modification. It allows for the straightforward creation of a diverse amide library, exploring a wide chemical space with well-established and reliable coupling chemistry.[12]
-
Fluorine as a Probe: The 4-fluorophenyl group serves a dual purpose. The fluorine atom can engage in favorable polar interactions (e.g., with backbone amides or charged residues) and is an excellent probe for ¹⁹F-NMR screening, a sensitive biophysical technique for detecting fragment binding.[13]
-
Vectorial Growth: The fragment is "poised" for synthetic elaboration. The carboxylic acid provides a clear vector for growing the fragment into unoccupied pockets of a target's binding site, a key strategy in fragment-to-lead optimization.
Physicochemical Properties:
The fragment adheres well to the "Rule of Three," a guideline for desirable fragment properties.[2]
| Property | Value | "Rule of Three" Guideline |
| Molecular Weight (MW) | 206.17 g/mol | < 300 g/mol |
| cLogP | ~1.9 | < 3 |
| Hydrogen Bond Donors | 2 (acid OH, pyrazole NH) | ≤ 3 |
| Hydrogen Bond Acceptors | 3 (acid C=O, pyrazole N) | ≤ 3 |
| Rotatable Bonds | 2 | ≤ 3 |
Section 2: Protocol for Parallel Amide Library Synthesis
This protocol details the synthesis of a 96-compound library via parallel amide coupling of the core fragment with a diverse set of commercially available primary and secondary amines. The use of HATU as a coupling reagent is recommended for its high efficiency, fast reaction times, and low rate of racemization, making it ideal for challenging or sterically hindered substrates.[14][15]
Workflow for Library Synthesis
Caption: Parallel synthesis workflow for amide library generation.
Materials:
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[15]
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Diverse amine library (primary and secondary amines) in a 96-well plate
-
96-well deep-well reaction plates
-
Automated liquid handler (recommended) or multichannel pipettes
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.2 M stock solution of this compound (1.0 eq) in anhydrous DMF.
-
Prepare a 0.24 M stock solution of HATU (1.2 eq) in anhydrous DMF.
-
Prepare a 0.6 M stock solution of DIPEA (3.0 eq) in anhydrous DMF.[16]
-
Prepare a 0.22 M stock plate of diverse amines (1.1 eq) in anhydrous DMF.
-
-
Reaction Setup (in a 96-well deep-well plate):
-
To each well, add 100 µL of the carboxylic acid stock solution (0.02 mmol).
-
Add 100 µL of the HATU stock solution.
-
Add 100 µL of the DIPEA stock solution. Mix the plate gently.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature.[15]
-
Add 100 µL from the corresponding well of the amine stock plate.
-
Seal the reaction plate and allow it to shake at room temperature for 4-18 hours.
-
-
Reaction Monitoring & Workup:
-
Monitor the reaction progress by selecting a few representative wells for LC-MS analysis to confirm consumption of the starting acid.
-
Upon completion, quench the reactions by adding 200 µL of water to each well.
-
Extract the products using an appropriate organic solvent (e.g., ethyl acetate). This can be automated with liquid-liquid extraction systems or performed manually.
-
Evaporate the organic solvent to dryness under reduced pressure.
-
-
Quality Control and Plating:
-
Re-dissolve the dried products in a known volume of DMSO (e.g., 200 µL to yield a 100 mM nominal concentration).
-
Perform LC-MS analysis on a representative subset (e.g., 10-15%) of the library wells to confirm product identity and estimate purity.
-
The final DMSO plate is the master copy of the fragment library, ready for screening.
-
Section 3: Protocol for Library Screening
The weak affinities of fragments necessitate the use of sensitive biophysical screening techniques.[17][18] A common and effective strategy is to use a rapid, low-cost primary screen to identify all potential binders, followed by a more rigorous secondary assay to confirm hits and determine affinity.[18][19] Here, we describe a screening cascade using Differential Scanning Fluorimetry (DSF) as the primary screen and Surface Plasmon Resonance (SPR) for validation.
Screening Cascade
Caption: A typical screening cascade for fragment hit identification.
Protocol 1: Primary Screen - Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, measures the change in a protein's melting temperature (Tm) upon ligand binding.[13] It is a rapid, inexpensive, and high-throughput method for identifying stabilizing fragments.
-
Preparation:
-
Prepare a solution of the target protein (e.g., 2-5 µM) in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins.
-
-
Assay Plating (384-well PCR plate):
-
To each well, add the protein/dye mixture.
-
Add the library compounds to a final concentration of 200 µM (include DMSO-only controls).
-
-
Execution:
-
Seal the plate and place it in a quantitative PCR instrument.
-
Run a melt-curve experiment, gradually increasing the temperature (e.g., from 25 °C to 95 °C) while monitoring fluorescence.
-
-
Data Analysis:
-
Calculate the Tm for each well. A "hit" is defined as a compound that induces a statistically significant thermal shift (ΔTm), typically greater than two standard deviations (2σ) above the mean of the DMSO controls.
-
Protocol 2: Hit Confirmation - Surface Plasmon Resonance (SPR)
SPR is a label-free technology that measures binding events in real-time, providing kinetic and affinity data (KD).[4][13] It is an excellent method for validating primary hits and eliminating false positives.[13]
-
Chip Preparation:
-
Immobilize the target protein onto a sensor chip surface (e.g., via amine coupling to a CM5 chip).
-
-
Binding Analysis:
-
Prepare serial dilutions of the "hit" compounds from the DSF screen (e.g., from 200 µM down to 1 µM).
-
Inject the compound solutions over the sensor chip surface. A buffer-only injection serves as a reference.
-
-
Data Analysis:
-
Measure the binding response at steady state for each concentration.
-
Fit the dose-response data to a 1:1 binding model to determine the dissociation constant (KD).
-
Prioritize hits based on their affinity and ligand efficiency (LE).
-
Section 4: Hit Validation and Optimization Strategy
Once fragments are confirmed to bind with measurable affinity, the hit-to-lead (H2L) process begins.[20][21] The goal is to rationally evolve these low-affinity fragments into more potent lead compounds.[22][23][24]
Hit-to-Lead Workflow
Caption: Iterative cycle of hit-to-lead optimization.
Key Strategies:
-
Structural Elucidation (Trustworthiness Pillar): The highest priority is to obtain a high-resolution crystal structure of the target protein in complex with the fragment hit. This provides definitive proof of binding and reveals the precise binding mode, guiding all future chemistry efforts.
-
SAR by Catalog: Before launching a major synthetic effort, screen commercially available analogs of the initial hit's amine portion. This is a rapid and cost-effective way to explore the local structure-activity relationship (SAR) and identify vectors for potency improvement.
-
Fragment Growing: Guided by the co-crystal structure, design and synthesize new analogs that extend from the initial fragment into adjacent pockets of the binding site. The carboxylic acid handle of the original fragment is the ideal anchor point for this strategy.
-
Iterative DMTA Cycles: The hit-to-lead process is an iterative loop of D esign, M ake, T est, and A nalyze.[21] Each new compound is tested in the biophysical and functional assays, and the results inform the design of the next generation of molecules, progressively improving potency, selectivity, and pharmacokinetic properties.[23][24]
Conclusion
This compound is a high-value starting point for fragment-based drug discovery. Its privileged scaffold, versatile synthetic handle, and built-in biophysical probe make it an ideal fragment for the rapid and efficient generation of a diverse amide library. The protocols outlined in this note provide a robust framework for library synthesis, screening, and hit-to-lead optimization, enabling researchers to effectively leverage this powerful chemical tool in the quest for novel therapeutics.
References
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Future Medicinal Chemistry. Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Available from: [Link]
-
PubMed. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]
-
Current Topics in Medicinal Chemistry. Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. Available from: [Link]
-
ACS Publications. Fragment Screening of GPCRs Using Biophysical Methods: Identification of Ligands of the Adenosine A2A Receptor with Novel Biological Activity. Available from: [Link]
-
PharmaFeatures. Fragment-Based Drug Discovery: A Comprehensive Overview. Available from: [Link]
-
PNAS. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Available from: [Link]
-
Wikipedia. Fragment-based lead discovery. Available from: [Link]
-
Longdom Publishing. The Innovative Approaches of Fragment Based Drug Discovery (FBDD) and the Therapeutic Interventions of Drug Development. Available from: [Link]
-
ResearchGate. (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available from: [Link]
-
Eurofins DiscoverX. Biophysics for Successful Drug Discovery Programs. Available from: [Link]
-
Sygnature Discovery. Fragment Screening | Drug Discovery. Available from: [Link]
-
PubMed. Strategies and tactics for optimizing the Hit-to-Lead process and beyond--a computational chemistry perspective. Available from: [Link]
-
Excelra. Hit to Lead Optimization in Drug Discovery. Available from: [Link]
-
Drug Hunter. An Introduction to Fragment-Based Drug Discovery (FBDD). Available from: [Link]
-
Oxford Academic. Biophysical screening in fragment-based drug design: a brief overview. Available from: [Link]
-
Wikipedia. Hit to lead. Available from: [Link]
-
SlideShare. Hit-to-lead (H2L) and Lead Optimization in Medicinal Chemistry. Available from: [Link]
-
Iris Biotech. HATU: Gold Standard Peptide Coupling Reagent for Amide Bond Formation. Available from: [Link]
-
Oncodesign Services. Hit-to-Lead process | Drug Discovery. Available from: [Link]
-
PubChem. 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
Organic Chemistry Portal. Amine to Amide (Coupling) - HATU. Available from: [Link]
-
Fisher Scientific. Amide Synthesis. Available from: [Link]
-
ACS Publications. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. Available from: [Link]
-
Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. Available from: [Link]
-
ACS Publications. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Nonpeptide Antagonist of the Neurotensin 2 Receptor. Available from: [Link]
-
DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Available from: [Link]
-
Chem-Impex. 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Available from: [Link]
-
BMC Chemistry. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
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Application Note: A Comprehensive Guide to In Vitro Assay Development for the Characterization of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a Kinase Inhibitor
Abstract
Pyrazole-based compounds represent a privileged scaffold in medicinal chemistry, with numerous derivatives demonstrating potent and selective inhibitory activity against a range of biological targets.[1][2] This application note provides a comprehensive, experience-driven framework for the development and validation of a robust in vitro biochemical assay to characterize the inhibitory potential of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. We move beyond a simple protocol, explaining the strategic decisions and scientific rationale essential for creating a self-validating system suitable for drug discovery. As a practical example, we detail the step-by-step development of a luminescence-based kinase inhibition assay, a gold-standard method in high-throughput screening (HTS), to determine the half-maximal inhibitory concentration (IC₅₀) of the target compound.[3][4]
Section 1: The Assay Development Lifecycle: A Strategic Overview
Developing a reliable in vitro assay is a multi-stage process that forms the bedrock of any successful screening or drug development campaign.[5][6] The goal is to create a reproducible and statistically sound system that accurately reflects the interaction between a compound and its biological target.[7] The following workflow outlines the critical phases and the causal logic behind each step.
Caption: The In Vitro Assay Development Workflow.
Target Rationale: Why a Protein Kinase?
Protein kinases are a critical class of enzymes that regulate numerous cellular processes; their dysregulation is a hallmark of many diseases, including cancer.[3] Pyrazole-based scaffolds have been successfully developed as potent kinase inhibitors.[8] Therefore, selecting a protein kinase as the target for this compound is a scientifically sound starting point for characterization.
Assay Principle Selection: The Power of Luminescence
The choice of detection technology is critical for assay success.[9] While methods like Fluorescence Polarization (FP) are excellent for measuring binding events[10][11], enzymatic assays directly measure the functional outcome of inhibition.[7] We have selected a luminescence-based kinase assay for this guide due to its high sensitivity, broad dynamic range, and robustness against compound interference.[12][13]
The principle is based on quantifying the amount of ATP remaining after a kinase reaction. The kinase transfers phosphate from ATP to a substrate, producing ADP. A secondary reaction is then initiated by adding a reagent containing luciferase, which uses the remaining ATP to produce a luminescent signal.[3][14]
-
High Kinase Activity → High ATP Consumption → Low Luminescence
-
Inhibited Kinase Activity → Low ATP Consumption → High Luminescence
This inverse relationship provides a clear and robust readout of inhibitor potency.
Caption: Principle of a Luminescence-Based Kinase Assay.
Section 2: Detailed Protocols for Assay Development
This section provides the step-by-step methodologies for optimizing and validating an assay to test our model compound against a hypothetical "Target Kinase X" (TKX).
Materials and Reagents
| Reagent | Supplier Example | Purpose |
| Target Kinase X (TKX), active | Carna Biosciences | The biological target of interest. |
| Kinase Substrate (e.g., a specific peptide) | AnaSpec | The molecule phosphorylated by the kinase. |
| This compound | Sigma-Aldrich | The test compound (TC). |
| Staurosporine | Cayman Chemical | A potent, non-selective kinase inhibitor used as a positive control. |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains reagents for ATP depletion and luminescence generation.[3] |
| Kinase Buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, pH 7.5) | In-house prep | Provides optimal conditions for enzyme activity.[14] |
| DMSO, Anhydrous | Thermo Fisher | Solvent for dissolving compounds. |
| 384-well, solid white, low-volume plates | Corning | Opaque plates are essential to prevent crosstalk in luminescence assays. |
Protocol 1: Enzyme Titration
Rationale: To determine the optimal enzyme concentration that yields a robust signal (a significant drop in luminescence compared to the no-enzyme control) while remaining in the linear range of the assay. This ensures sensitivity to inhibition and conserves the enzyme.[15]
-
Prepare Reagents:
-
Prepare a 2X kinase/substrate master mix in kinase buffer containing the substrate at a concentration well above its Michaelis-Menten constant (Kₘ), typically 5-10 fold Kₘ if known.
-
Prepare a serial 2-fold dilution of TKX in kinase buffer, starting from a high concentration (e.g., 20 nM).
-
-
Assay Plate Setup:
-
Add 5 µL of each kinase dilution to triplicate wells of a 384-well plate.
-
For "No Enzyme" control wells (maximum signal), add 5 µL of kinase buffer.
-
Initiate the reaction by adding 5 µL of the 2X kinase/substrate master mix to all wells. Final volume is 10 µL.
-
-
Incubation: Mix gently on a plate shaker and incubate for 60 minutes at room temperature.
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete remaining ATP. Incubate for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate the luminescent signal. Incubate for 30 minutes.
-
-
Read Plate: Measure luminescence using a plate reader (e.g., a BMG LABTECH CLARIOstar® or similar).
-
Analysis: Plot luminescence vs. kinase concentration. Select the concentration that gives ~80% of the maximum signal drop (EC₈₀). This concentration will be used for subsequent experiments.
Protocol 2: IC₅₀ Determination of Test Compound
Rationale: To determine the potency of the inhibitor by measuring its effect on kinase activity across a range of concentrations. The IC₅₀ is the concentration of inhibitor required to reduce enzyme activity by 50%.[16]
-
Prepare Compound Plate:
-
Prepare a 10 mM stock solution of this compound and the Staurosporine positive control in 100% DMSO.
-
Create a serial dilution series (e.g., 11-point, 1:3 dilution) of each compound in DMSO. This will be your "source plate."
-
Prepare an intermediate plate by diluting the source plate compounds into kinase buffer to achieve a 4X final concentration. The DMSO concentration should be kept constant across all wells (e.g., 4%).
-
-
Assay Plate Setup:
-
Add 2.5 µL of the 4X compound dilutions from the intermediate plate to the appropriate wells in a 384-well assay plate.
-
Add 2.5 µL of 4% DMSO in kinase buffer to "No Inhibition" (0% inhibition) and "No Enzyme" (100% inhibition) control wells.
-
-
Enzyme Addition:
-
Prepare a 2X enzyme solution in kinase buffer at the optimal concentration determined in Protocol 1.
-
Add 5 µL of this 2X enzyme solution to all wells except the "No Enzyme" controls. Add 5 µL of kinase buffer to the "No Enzyme" wells.
-
Pre-incubate the plate for 15 minutes to allow the compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Prepare a 4X substrate solution in kinase buffer.
-
Add 2.5 µL of the 4X substrate solution to all wells to start the reaction. Final volume is 10 µL.
-
-
Incubation & Detection: Follow steps 3-5 as described in Protocol 1.
Protocol 3: Assay Validation with Z'-Factor
Rationale: The Z'-factor is a statistical parameter that determines the quality and robustness of an assay, making it a cornerstone of validation for HTS.[7] An assay with a Z'-factor > 0.5 is considered excellent and suitable for screening.
-
Assay Plate Setup:
-
Prepare a 384-well plate with a large number of control wells.
-
Half of the wells (n=192) will be "No Inhibition" controls (DMSO only).
-
The other half (n=192) will be positive controls (a concentration of Staurosporine known to give >95% inhibition, e.g., 1 µM).
-
-
Procedure: Perform the assay as described in Protocol 2, using only the two control conditions.
-
Analysis: Calculate the Z'-factor using the mean (μ) and standard deviation (σ) of the positive (p) and negative (n) controls:
-
Z' = 1 - ( (3σₚ + 3σₙ) / |μₚ - μₙ| )
-
Section 3: Data Analysis and Interpretation
Calculating Percent Inhibition
Data must be normalized to the in-plate controls to determine the effect of the test compound.
-
% Inhibition = 100 * ( 1 - ( (Signal_TestCompound - Signal_Min) / (Signal_Max - Signal_Min) ) )
-
Signal_TestCompound: Luminescence from wells with enzyme and test compound.
-
Signal_Max: Mean luminescence from "No Inhibition" (0% inhibition, DMSO) wells.
-
Signal_Min: Mean luminescence from "No Enzyme" (100% inhibition) wells.
-
Generating Dose-Response Curves
Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression model to determine the IC₅₀ value.[16]
-
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
Table of Hypothetical IC₅₀ Data:
| Compound | Target Kinase | IC₅₀ (nM) | Hill Slope |
| This compound | TKX | 450.7 | -1.1 |
| Staurosporine (Control) | TKX | 15.2 | -1.0 |
Section 4: Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Z'-Factor (<0.5) | High variability in controls; low signal-to-background ratio. | Re-optimize enzyme/substrate concentrations. Ensure consistent liquid handling and incubation times. Check reagent stability.[17] |
| High Well-to-Well CV% | Inaccurate pipetting; poor mixing; edge effects in the plate. | Use a multichannel pipette or automated liquid handler. Include a brief mixing step after reagent addition. Avoid using the outer wells of the plate. |
| Inconsistent IC₅₀ Values | Compound solubility issues; time-dependent inhibition; reagent degradation. | Ensure compound is fully dissolved in DMSO. Check for shifts in IC₅₀ with varying pre-incubation times.[15] Use fresh reagents. |
| False Positives | Compound inhibits luciferase, not the kinase. | Perform a counter-screen by running the assay without the primary kinase to identify luciferase inhibitors.[18] |
Conclusion
This application note provides a detailed, scientifically-grounded methodology for the development of a robust in vitro assay for this compound, using a luminescence-based kinase assay as a practical model. By following a logical progression from strategic design and rigorous optimization to statistical validation, researchers can generate high-quality, reproducible data. This framework is not only applicable to the specific compound discussed but also serves as a universal guide for characterizing potential enzyme inhibitors, thereby accelerating the early stages of the drug discovery pipeline.[4]
References
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Bohnsack, R. N. (2001). A fluorescence polarization assay for the identification of inhibitors of the p53-DM2 protein-protein interaction. PubMed. Available at: [Link]
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Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. NIH. Available at: [Link]
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BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]
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IntechOpen. (2025). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. Available at: [Link]
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Swain, C. J. (2009). Analysis of protein-ligand interactions by fluorescence polarization. PMC. Available at: [Link]
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Zhang, J. H. (2011). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. PubMed. Available at: [Link]
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Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. SOT. Available at: [Link]
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Turek-Herman, J. C., et al. (2017). A simple fluorescent assay for the discovery of protein-protein interaction inhibitors. ScienceDirect. Available at: [Link]
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Zhang, J. H. (2011). Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. Methods in Molecular Biology. Available at: [Link]
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Yoon, K. A., et al. (2012). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. PubMed. Available at: [Link]
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Biocompare. (2019). Optimizing Assay Development. Biocompare. Available at: [Link]
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Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Da-Ta Biotech. Available at: [Link]
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NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. NIH. Available at: [Link]
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NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS. NIH. Available at: [Link]
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Johnson, K. A. (2021). Steady-state enzyme kinetics. The Biochemist. Available at: [Link]
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Wu, G., et al. (2012). Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase. PubMed. Available at: [Link]
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Bua, S., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. PubMed. Available at: [Link]
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Shapiro, A. (2015). How should I start with Enzyme-Inhibitor kinetics assay?. ResearchGate. Available at: [Link]
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Frohlich, T., et al. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. Available at: [Link]
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Cooper, A., et al. (2017). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. PubMed. Available at: [Link]
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BellBrook Labs. (2025). The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs. Available at: [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Available at: [Link]
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Alam, S., et al. (2016). Current status of pyrazole and its biological activities. PMC. Available at: [Link]
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Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. Available at: [Link]
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Marin Biologic Laboratories. (2025). Selecting Bioanalytical Assays for FDA Approved Clinical Trials and Commercialization. Marin Biologic. Available at: [Link]
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FDA. (2010). Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions. FDA. Available at: [Link]
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BioSpace. (2026). Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. BioSpace. Available at: [Link]
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Springer. (n.d.). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. SpringerLink. Available at: [Link]
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BMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Available at: [Link]
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PubChem. (n.d.). 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem. Available at: [Link]
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FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. FDA. Available at: [Link]
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The Emergence of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid in Agrochemical Innovation: A Technical Guide for Researchers
The relentless pursuit of novel and effective agrochemicals is a cornerstone of global food security. Within this dynamic landscape, heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a highly successful class of fungicides. This guide focuses on a key chemical intermediate, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid , and its derivatives, which are at the forefront of modern agrochemical research. As a foundational building block for a new generation of potent fungicides, understanding its synthesis, mechanism of action, and evaluation is critical for researchers, scientists, and professionals in the field of drug development.
This document provides a comprehensive overview of the application of this compound in agrochemical research, moving beyond a simple recitation of facts to explain the underlying scientific principles and provide actionable, field-proven protocols.
The Rise of Pyrazole Carboxamides: A New Frontier in Fungicide Chemistry
Pyrazole carboxamide derivatives have garnered significant attention in the agrochemical industry for their broad-spectrum fungicidal activity against a wide array of plant pathogens. Their development has been a crucial response to the growing challenge of fungicide resistance in many fungal populations. These compounds are celebrated for their high efficacy and a distinct mode of action that differentiates them from other classes of fungicides.
At the heart of many of these advanced fungicides is the this compound moiety. The presence of the fluorophenyl group often enhances the biological activity and metabolic stability of the final molecule, making it a valuable synthon for the design of new and improved agrochemicals.
Mechanism of Action: Targeting the Fungal Powerhouse
The primary mode of action for fungicides derived from pyrazole carboxylic acids is the inhibition of the enzyme succinate dehydrogenase (SDH) , also known as Complex II, in the mitochondrial respiratory chain.[1] This enzyme plays a pivotal role in the tricarboxylic acid (TCA) cycle and the electron transport chain, which are fundamental processes for energy production in fungal cells.
By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[1] This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, including:
-
Inhibition of ATP Synthesis: The blockage of the electron transport chain severely curtails the production of ATP, the cell's primary energy currency.
-
Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and damage to cellular components.
-
Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.
This targeted inhibition of a vital metabolic process results in the cessation of fungal growth and, ultimately, cell death.
Caption: Mechanism of action of pyrazole carboxamide fungicides as SDH inhibitors.
Synthesis of this compound: A Plausible Synthetic Route
While numerous methods exist for the synthesis of pyrazole derivatives, a common and effective approach involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[2][3] The following protocol outlines a plausible synthetic route for this compound, adapted from established methodologies for similar structures.[4][5]
Protocol 1: Synthesis of this compound
This synthesis is a two-step process starting from the readily available 4-fluoroacetophenone.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate
-
Materials:
-
4-fluoroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Absolute ethanol
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a mixture of 4-fluoroacetophenone and diethyl oxalate dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Acidify the aqueous solution with 1 M hydrochloric acid until the pH is approximately 2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate. This intermediate can be used in the next step without further purification or can be purified by column chromatography.
-
Step 2: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate and Subsequent Hydrolysis
-
Materials:
-
Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (from Step 1)
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (10% aqueous solution)
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
Dissolve the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add hydrazine hydrate dropwise at room temperature.
-
After the addition, stir the reaction mixture at room temperature for 2-4 hours, then heat to reflux for 2 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
To the resulting residue, add a 10% aqueous solution of sodium hydroxide and heat the mixture to reflux for 4-6 hours to hydrolyze the ester.
-
Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with concentrated hydrochloric acid with cooling in an ice bath until the pH is approximately 2.
-
A precipitate of this compound will form.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final product. The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.
-
Caption: Proposed workflow for the synthesis of the target compound.
Application Protocols for Agrochemical Evaluation
The following protocols are designed to assess the fungicidal potential of this compound and its derivatives. These are standard assays used in the agrochemical industry to determine the efficacy of new chemical entities.
Protocol 2: In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This assay determines the concentration of the test compound required to inhibit the growth of a target fungus by 50% (EC₅₀).[6]
-
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Target fungal cultures (e.g., Botrytis cinerea, Sclerotinia sclerotiorum, Rhizoctonia solani)
-
Stock solution of this compound (or its amide derivatives) in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm diameter)
-
Incubator
-
-
Procedure:
-
Prepare PDA medium according to the manufacturer's instructions and autoclave.
-
Cool the molten PDA to 45-50 °C.
-
Prepare a series of dilutions of the test compound stock solution.
-
Add the appropriate volume of each dilution to the molten PDA to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent only.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
-
Seal the plates with paraffin film and incubate at the optimal temperature for the specific fungus (e.g., 20-25 °C) in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions when the colony in the control plate has reached approximately 80% of the plate diameter.
-
Calculate the percentage of mycelial growth inhibition for each concentration using the following formula: Inhibition (%) = [(dc - dt) / dc] x 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.
-
Determine the EC₅₀ value by probit analysis of the inhibition data.
-
Protocol 3: In Vitro Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay
This assay directly measures the inhibitory effect of the test compound on the target enzyme, SDH, providing the IC₅₀ value (the concentration required for 50% inhibition of enzyme activity).[7]
-
Materials:
-
Mitochondrial fraction isolated from the target fungus
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2)
-
Succinate (substrate)
-
2,6-Dichlorophenolindophenol (DCPIP) (electron acceptor)
-
Phenazine methosulfate (PMS) (electron carrier)
-
Test compound solutions at various concentrations
-
Spectrophotometer
-
-
Procedure:
-
Isolate the mitochondrial fraction from the target fungus by differential centrifugation.
-
Prepare a reaction mixture in a 96-well plate containing the assay buffer, DCPIP, and PMS.
-
Add the test compound at various concentrations to the wells. Include a control with solvent only.
-
Pre-incubate the mixture with the mitochondrial fraction for a few minutes at a controlled temperature (e.g., 25 °C).
-
Initiate the reaction by adding succinate to each well.
-
Immediately measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer. The rate of DCPIP reduction is proportional to the SDH activity.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Data Presentation and Interpretation
The results from these assays are crucial for understanding the potential of this compound and its derivatives as agrochemical fungicides. The data should be presented in a clear and concise manner to facilitate comparison and decision-making.
Table 1: Comparative Antifungal Activity (EC₅₀) and SDH Inhibition (IC₅₀) of Pyrazole Carboxamides
| Compound | Fungal Species | EC₅₀ (µg/mL) | Fungal Species | IC₅₀ (µM) |
| 3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (Hypothetical) | Botrytis cinerea | [Expected Range: 0.1 - 5.0] | Botrytis cinerea | [Expected Range: 0.1 - 2.0] |
| Boscalid | Botrytis cinerea | 0.04 - 0.25 | Botrytis cinerea | 0.38 |
| Penthiopyrad | Sclerotinia sclerotiorum | 0.0096 - 0.2606 | Mycosphaerella graminicola | 0.02 |
| Fluxapyroxad | Rhizoctonia solani | 0.03 - 0.15 | Mycosphaerella graminicola | 0.03 |
Note: The EC₅₀ and IC₅₀ values for the hypothetical compound are expected ranges based on the activity of related structures. The values for commercial fungicides are compiled from various literature sources for comparative purposes.[6][8]
Conclusion and Future Directions
This compound represents a valuable and versatile platform for the development of novel agrochemical fungicides. Its derivatives, particularly the pyrazole carboxamides, have demonstrated potent activity as SDH inhibitors, a crucial mode of action in modern disease management strategies. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of new compounds based on this promising scaffold.
Future research should focus on the synthesis of a diverse library of amide derivatives of this compound and the systematic evaluation of their antifungal spectrum and potency. Furthermore, understanding the structure-activity relationships (SAR) will be key to optimizing the efficacy, safety, and environmental profile of these next-generation fungicides. The integration of computational modeling and molecular docking studies can further accelerate the discovery and design of novel SDH inhibitors with improved performance and resistance management properties.
References
- Benchchem. The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides.
- PubMed Central. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici.
- Benchchem.
- MDPI.
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- PubMed.
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- MDPI.
- PubMed Central.
- Benchchem. Furametpyr's Inhibition of Succinate Dehydrogenase: A Technical Whitepaper.
- The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl.
- MDPI. Baseline Sensitivity of Leptosphaeria maculans to Succinate Dehydrogenase Inhibitor (SDHI) Fungicides and Development of Molecular Markers for Future Monitoring.
- PubMed. A method for the examination of SDHI fungicide resistance mechanisms in phytopathogenic fungi using a heterologous expression system in Sclerotinia sclerotiorum.
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- FRAC. Succinate dehydrogenase inhibitor (SDHI)
- FRAC. Succinate Dehydrogenase Inhibitor (SDHI) Working Group.
- Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)
- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
- MDPI. Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
- APS Journals. Activity of the Succinate Dehydrogenase Inhibitor Fungicide Penthiopyrad Against Sclerotinia sclerotiorum | Plant Disease.
- ResearchGate. (PDF) The examination of potential fungicidal activity of Ethyl-3- (trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl-1-(4- nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate on fungus Phomopsis viticola Sacc.
- NIH. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group.
- American Chemical Society. Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Se.
- Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β.
- MDPI. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
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Protocol for creating derivatives of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
An Application Guide for the Synthesis of Novel Derivatives from 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents across a wide range of diseases, including cancer, inflammation, and infectious diseases.[3][4] Compounds containing the pyrazole moiety are found in several blockbuster drugs, highlighting the scaffold's metabolic stability and versatile biological activity.[1][2]
This application note provides a detailed protocol for the chemical derivatization of a key pyrazole intermediate: This compound . This specific scaffold is of high interest due to the combination of the robust pyrazole core and a fluorophenyl group, a common feature in modern pharmaceuticals that can enhance binding affinity and modulate metabolic properties. The primary focus of this guide is the strategic modification of the C5-carboxylic acid group, a critical handle for generating diverse chemical libraries and optimizing drug-like properties.
Rationale for Derivatization: Beyond the Parent Molecule
The carboxylic acid functional group is a common pharmacophore, but it can also introduce challenges such as poor membrane permeability, rapid metabolism, and potential toxicity.[5][6] Strategic derivatization of the carboxylic acid on the this compound core is a key strategy in hit-to-lead optimization. The primary goals of such derivatization include:
-
Improving Pharmacokinetic Properties: Converting the polar carboxylic acid to less polar esters or amides can significantly enhance cell permeability and oral bioavailability.[7]
-
Modulating Target Affinity and Selectivity: The carboxylic acid group often acts as a key hydrogen bond donor/acceptor. Modifying this group allows for probing interactions within a biological target's binding pocket, potentially increasing potency and selectivity.
-
Exploring Bioisosteric Replacements: Replacing the carboxylic acid with a bioisostere—a functional group with similar physicochemical properties—can mitigate the liabilities of the acid moiety while retaining its essential biological function.[5][8] Common bioisosteres for carboxylic acids include tetrazoles, acylsulfonamides, and various oxadiazoles.[6][9]
-
Generating New Intellectual Property: Novel derivatives create new chemical entities, forming the basis for patent protection.[5]
This guide will detail robust protocols for two of the most common and impactful derivatizations: amidation and esterification .
Caption: General workflow for derivatizing the core pyrazole scaffold.
Protocol 1: Synthesis of Amide Derivatives
Amide bond formation is one of the most crucial reactions in drug discovery.[10] Direct condensation of a carboxylic acid and an amine is generally not feasible under mild conditions. Therefore, activation of the carboxylic acid is required. We present two highly reliable methods: activation via a coupling reagent (Method A) and conversion to an acyl chloride (Method B).
Method A: Amidation using a Coupling Reagent (HATU)
This is the preferred method for modern medicinal chemistry as it proceeds under mild conditions, tolerates a wide range of functional groups, and minimizes side reactions. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent.[11]
Caption: Reaction scheme for HATU-mediated amidation.
Step-by-Step Protocol:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in a suitable anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: Add the desired amine (1.1 eq), followed by HATU (1.2 eq). Finally, add a non-nucleophilic base, typically Diisopropylethylamine (DIEA) (2.5 eq), dropwise to the stirring solution.
-
Reaction: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-16 hours).
-
Work-up:
-
Dilute the reaction mixture with an organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃, water, and finally, brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to yield the pure amide derivative.
Causality and Insights:
-
Why HATU? HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester, which is readily susceptible to nucleophilic attack by the amine.[11] This process is fast and efficient.
-
The Role of DIEA: DIEA is a bulky, non-nucleophilic base. Its primary role is to deprotonate the carboxylic acid and the ammonium salt formed after the amine reacts, driving the reaction forward. It does not compete with the reactant amine as a nucleophile.
| Parameter | Method A: Coupling Reagent |
| Carboxylic Acid | 1.0 eq |
| Amine | 1.1 - 1.2 eq |
| Coupling Reagent | HATU (1.2 eq) or HBTU/HOBt (1.2 eq) |
| Base | DIEA or N-Methylmorpholine (2.5 eq) |
| Solvent | Anhydrous DMF or DCM |
| Temperature | 0 °C to Room Temperature |
| Typical Time | 2 - 16 hours |
| Advantages | Mild conditions, high yields, broad substrate scope |
Method B: Amidation via Acyl Chloride
This is a classic and cost-effective method, particularly suitable for large-scale synthesis. It involves converting the carboxylic acid to a more reactive acyl chloride intermediate.
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
In a fume hood, suspend this compound (1.0 eq) in an excess of thionyl chloride (SOCl₂) or a solution of oxalyl chloride (1.5 eq) in anhydrous DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Stir the mixture at room temperature or gently heat to 40-50 °C for 1-3 hours. The reaction is complete when gas evolution ceases and the solution becomes clear.
-
Remove the excess SOCl₂ or oxalyl chloride under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the desired amine (1.1 eq) and a base such as Triethylamine (TEA) or DIEA (2.0 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Method A.
Protocol 2: Synthesis of Ester Derivatives (Fischer Esterification)
Esterification is a fundamental reaction for modifying carboxylic acids. The Fischer-Speier esterification is a straightforward and acid-catalyzed method that is effective for many substrates.[12]
Caption: Reaction scheme for Fischer esterification.
Step-by-Step Protocol:
-
Preparation: Place this compound (1.0 eq) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Reagents: Add a large excess of the desired alcohol (e.g., methanol, ethanol), which will also serve as the solvent.
-
Catalyst: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%), to the mixture.
-
Reaction: Heat the reaction mixture to reflux. The reaction time can vary from 4 to 24 hours, depending on the alcohol used. The reaction is an equilibrium, and using the alcohol as a solvent drives it towards the product.[12]
-
Work-up:
-
After cooling to room temperature, carefully neutralize the acid catalyst with a saturated aqueous NaHCO₃ solution.
-
Remove the excess alcohol under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., Ethyl Acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solvent. Purify the crude ester by flash column chromatography or recrystallization.
Causality and Insights:
-
Why an Acid Catalyst? The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol.[12]
-
Driving the Equilibrium: The Fischer esterification is a reversible reaction. Using a large excess of the alcohol as the solvent shifts the equilibrium to favor the formation of the ester product, in accordance with Le Châtelier's principle.
| Parameter | Method: Fischer Esterification |
| Carboxylic Acid | 1.0 eq |
| Alcohol | Large excess (used as solvent) |
| Catalyst | Concentrated H₂SO₄ or TsOH (cat.) |
| Base | N/A (Neutralized during work-up) |
| Solvent | The reactant alcohol itself |
| Temperature | Reflux |
| Typical Time | 4 - 24 hours |
| Advantages | Simple, inexpensive reagents, atom-economical |
Characterization and Validation
The identity, structure, and purity of all synthesized derivatives must be rigorously confirmed. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): LC-MS for reaction monitoring and purity assessment, and High-Resolution Mass Spectrometry (HRMS) to confirm the elemental composition.
-
Chromatography: HPLC to determine the final purity of the compound.
References
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Future Medicinal Chemistry. (n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Retrieved from [Link]
-
Hypha Discovery. (n.d.). Bioisosteres for carboxylic acid groups. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyrazole Derivatives in Modern Drug Discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
PubMed Central. (n.d.). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]
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PubMed Central. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design. Retrieved from [Link]
-
MDPI. (n.d.). Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. Retrieved from [Link]
-
Drug Discovery Pro. (2025, March 24). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Retrieved from [Link]
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PubMed Central. (2025, October 23). One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole‐5‐carboxylic acid (84);.... Retrieved from [Link]
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LASSBIO - UFRJ. (n.d.). Bioisosterism: A Useful Strategy for Molecular Modification and Drug Design. Retrieved from [Link]
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Mini-Reviews in Organic Chemistry. (2021, February 1). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
PubMed. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, June 30). Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. Retrieved from [Link]
-
Scite.ai. (n.d.). Synthesis of Pyrazole-Carboxamides and Pyrazole-Carboxylic Acids Derivatives: Simple Methods to Access Powerful Building Blocks. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of pyrazole carboxylic acid intermediate 5.... Retrieved from [Link]
-
ResearchGate. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Retrieved from [Link]
-
Springer. (2023, January 20). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Esterification of pyrazole-3- and 4-carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2025, October 16). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1-alkyl-pyrazole-5-carboxylic acid esters.
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and structure-activity relationships of amide and hydrazide analogues of the cannabinoid CB(1) receptor antagonist N-(piperidinyl)- 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Retrieved from [Link]
-
ResearchGate. (2014, April 17). How do I form an ester using pentadflurophenol?. Retrieved from [Link]
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Application Note: Analytical Methods for the Quantification of Pyrazole Carboxylic Acids
Abstract
Pyrazole carboxylic acids are a pivotal class of heterocyclic compounds, integral to the development of pharmaceuticals, agrochemicals, and performance materials. Their accurate quantification is critical for efficacy, safety, and quality control. This document provides a comprehensive guide to the primary analytical methodologies for the quantification of pyrazole carboxylic acids, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It offers detailed protocols, explains the rationale behind experimental choices, and presents data in a clear, comparative format.
Introduction: The Significance of Pyrazole Carboxylic Acids
Pyrazole and its derivatives, particularly pyrazole carboxylic acids, represent a significant scaffold in medicinal chemistry and materials science. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, can be functionalized with a carboxylic acid group, creating a molecule with versatile chemical properties. This structure is a common feature in numerous active pharmaceutical ingredients (APIs), including anti-inflammatory, anticancer, and antiviral agents.[1][2] The carboxylic acid moiety often enhances the molecule's solubility and provides a key interaction point with biological targets.
Given their prevalence and importance, robust and validated analytical methods for the precise quantification of pyrazole carboxylic acids are paramount. Accurate measurement is essential for:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.
-
Quality Control (QC): To ensure the purity, potency, and consistency of the final drug product.
-
Stability Testing: To assess the degradation of the API under various environmental conditions.
-
Impurity Profiling: To identify and quantify potentially harmful related substances.
This application note details the most effective and widely adopted analytical techniques for this purpose.
Foundational Principles: Choosing the Right Analytical Technique
The selection of an appropriate analytical method for pyrazole carboxylic acids hinges on several factors, including the analyte's concentration, the complexity of the sample matrix, and the specific requirements of the analysis (e.g., high throughput, sensitivity).[3] The inherent polarity and potential for ionization of the carboxylic acid group heavily influence the choice of chromatographic conditions.
Key Physicochemical Properties to Consider:
-
pKa: The carboxylic acid group is acidic, and its pKa will determine the ionization state at a given pH. This is crucial for optimizing chromatographic retention and extraction efficiency.
-
Polarity: The presence of the carboxylic acid and the pyrazole ring makes these molecules relatively polar, guiding the choice of stationary and mobile phases in liquid chromatography.[4]
-
UV Absorbance: The pyrazole ring typically imparts UV-active properties, making UV detection a viable and common quantification method.
The two most powerful and prevalent techniques for the quantification of pyrazole carboxylic acids are HPLC, often coupled with UV detection, and LC-MS for enhanced sensitivity and selectivity.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the workhorse of pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness. For pyrazole carboxylic acids, reversed-phase HPLC (RP-HPLC) is the most common approach.[4]
The "Why": Explaining the Methodological Choices
-
Reversed-Phase Chromatography: Pyrazole carboxylic acids are moderately polar. An RP-HPLC setup, which uses a nonpolar stationary phase (like C18) and a polar mobile phase, is ideal.[4][5] The analyte's retention is controlled by adjusting the hydrophobicity of the mobile phase, typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol.
-
Mobile Phase pH Control: The ionization state of the carboxylic acid group is critical. Operating the mobile phase at a pH at least 2 units below the pKa of the carboxylic acid will ensure it is in its neutral, protonated form. This increases its hydrophobicity and leads to better retention and sharper peak shapes on a C18 column. Acidic modifiers like formic acid or trifluoroacetic acid (TFA) are commonly used for this purpose.[5]
-
UV Detection: The conjugated system of the pyrazole ring usually results in strong UV absorbance, typically in the range of 220-280 nm. A photodiode array (PDA) detector is highly recommended as it can acquire spectra across a range of wavelengths, which is useful for peak purity assessment and method development.
Experimental Workflow: HPLC-UV
The following diagram illustrates a typical workflow for the quantification of a pyrazole carboxylic acid API in a pharmaceutical formulation.
Caption: Workflow for HPLC-UV analysis of pyrazole carboxylic acids.
Detailed Protocol: Quantification of "Pyrazolac Acid" in Tablets
This protocol is a representative example and should be adapted and validated for a specific pyrazole carboxylic acid derivative.
1. Materials and Reagents:
-
"Pyrazolac Acid" reference standard (≥99.5% purity)
-
"Pyrazolac Acid" tablets (e.g., 100 mg dosage)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (≥98%)
-
Ultrapure water (18.2 MΩ·cm)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm PTFE syringe filters
2. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: PDA at 254 nm
3. Preparation of Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of "Pyrazolac Acid" reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of ACN and water (diluent).
-
Calibration Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the diluent to prepare at least five calibration standards.
-
Sample Preparation:
-
Weigh and finely powder 10 tablets.
-
Accurately weigh a portion of the powder equivalent to one tablet (e.g., average tablet weight) into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve the API.
-
Allow to cool to room temperature and dilute to volume with diluent. Mix well.
-
Filter a portion of the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
-
4. Analysis and Quantification:
-
Inject the calibration standards to construct a calibration curve of peak area versus concentration. The correlation coefficient (r²) should be ≥0.999.
-
Inject the sample preparation.
-
Calculate the concentration of "Pyrazolac Acid" in the sample using the regression equation from the calibration curve.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis (quantification in plasma or tissue) or trace impurity analysis, LC-MS is the method of choice.[3][6]
The "Why": Superiority in Complex Matrices
-
Unmatched Sensitivity: Mass spectrometry detectors can achieve detection limits in the picogram (pg) or even femtogram (fg) range, far exceeding the capabilities of UV detectors.
-
Exceptional Selectivity: MS detects analytes based on their mass-to-charge ratio (m/z). This provides a high degree of certainty in identification, even in the presence of co-eluting matrix components. This is a significant advantage over UV detection, where any co-eluting compound with a similar chromophore can interfere.
-
Structural Information: MS/MS (tandem mass spectrometry) can be used to fragment the parent ion into product ions, providing structural confirmation and further enhancing selectivity. The most common mode for quantification is Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[7]
Experimental Workflow: LC-MS/MS
The workflow for LC-MS/MS involves more extensive sample preparation, especially for biological matrices, to remove interferences.[7]
Caption: Bioanalytical workflow using LC-MS/MS for pyrazole carboxylic acids.
Detailed Protocol: Quantification of "Pyrazolac Acid" in Human Plasma
This protocol requires a triple quadrupole mass spectrometer and adherence to bioanalytical method validation guidelines from regulatory bodies like the FDA or EMA.[8][9][10]
1. Materials and Reagents:
-
"Pyrazolac Acid" reference standard
-
"Pyrazolac Acid-d4" (deuterated internal standard, IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. LC-MS/MS Conditions:
-
Instrument: Waters Xevo TQ-S micro coupled with an ACQUITY UPLC I-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 2.5 minutes, hold for 0.5 min, return to 5% B and equilibrate for 1 min.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Electrospray Ionization (ESI), Negative. Rationale: The carboxylic acid group readily deprotonates to form a negative ion [M-H]-, which is highly efficient in ESI-.
-
MRM Transitions:
-
Pyrazolac Acid: e.g., m/z 215.1 -> 171.2 (Quantifier), 215.1 -> 95.0 (Qualifier). These values are hypothetical and must be determined by direct infusion and optimization.
-
Pyrazolac Acid-d4 (IS): e.g., m/z 219.1 -> 175.2.
-
3. Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of IS working solution (e.g., 500 ng/mL in 50% ACN). Vortex briefly.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer 150 µL of the clear supernatant to an HPLC vial or 96-well plate.
-
Inject into the LC-MS/MS system.
4. Calibration and QC:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of "Pyrazolac Acid" into blank human plasma.
-
Process the standards and QCs alongside the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration, using a weighted (1/x²) linear regression.
Method Validation and Data Comparison
All analytical methods must be validated to ensure they are fit for purpose. Key validation parameters are defined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12][13]
Table 1: Typical Performance Characteristics of HPLC-UV vs. LC-MS/MS
| Parameter | HPLC-UV | LC-MS/MS | Rationale for Difference |
| Specificity | Good | Excellent | MS detection is based on m/z, providing an orthogonal detection mechanism that resolves chromatographic co-elutions.[13] |
| Linear Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL | MS detectors have a wider dynamic range and are not limited by Beer's Law linearity constraints. |
| Limit of Quantification (LOQ) | ~100 ng/mL[4] | ~0.1 ng/mL[14] | The inherent sensitivity of mass spectrometry is orders of magnitude greater than UV absorbance. |
| Precision (%RSD) | < 2% | < 5% (Bioanalysis: <15%) | Both are highly precise; bioanalytical methods have slightly wider acceptance criteria due to matrix complexity. |
| Matrix Effects | Low | High (potential for ion suppression/enhancement) | The ESI process is susceptible to interference from matrix components, necessitating the use of an internal standard.[7] |
| Application | QC, purity, content uniformity | Bioanalysis, trace analysis, impurity ID | Chosen based on the required sensitivity and the complexity of the sample matrix. |
Conclusion
The quantification of pyrazole carboxylic acids is reliably achieved using modern chromatographic techniques. RP-HPLC with UV detection offers a robust, cost-effective solution for quality control and routine analysis of bulk materials and pharmaceutical formulations. For applications demanding the highest sensitivity and selectivity, such as the analysis of biological samples or trace-level impurities, LC-MS/MS is the indispensable tool. The choice of method must be guided by the specific analytical challenge, and a thorough validation is essential to ensure the generation of accurate and reliable data, supporting critical decisions in research and drug development.
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The Versatile Intermediate: 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in Modern Organic Synthesis
Introduction: A Privileged Scaffold in Drug Discovery
In the landscape of medicinal chemistry, the pyrazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of novel therapeutics. Within this important class of heterocycles, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid has emerged as a particularly valuable and versatile intermediate. The presence of a fluorine atom on the phenyl ring can enhance metabolic stability and binding affinity, while the carboxylic acid moiety serves as a convenient handle for a wide array of chemical transformations. This guide provides a comprehensive overview of the synthesis and application of this key building block for researchers, scientists, and drug development professionals.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safety profile of any chemical intermediate is paramount for its effective and safe utilization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇FN₂O₂ | N/A |
| Molecular Weight | 206.18 g/mol | N/A |
| CAS Number | 22972-57-6 | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
Safety Precautions: this compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water.
Synthesis of this compound: A Step-by-Step Protocol
The most common and efficient route to this compound involves a two-step sequence: a Claisen condensation to form a 1,3-diketone, followed by a Knorr-type pyrazole synthesis.
Workflow for the Synthesis
Sources
Application Notes & Protocols: A Guide to Cell-Based Assays for Evaluating Pyrazole Compound Cytotoxicity
Introduction
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, stands as a privileged scaffold in modern drug discovery.[1][2][3] Derivatives of this versatile heterocycle have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][4][5] Particularly in oncology, novel pyrazole compounds are being investigated for their potential to induce cell cycle arrest and apoptosis in cancer cells, making them promising candidates for new therapeutic agents.[6][7][8][9][10]
A critical, non-negotiable step in the preclinical evaluation of any new chemical entity, including pyrazole derivatives, is the rigorous assessment of its cytotoxic potential. Cytotoxicity assays are fundamental tools that provide quantitative data on a compound's ability to cause cell damage or death.[11][12] This information is vital for determining therapeutic windows, understanding mechanisms of action, and identifying potential off-target toxicities.
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the most common and robust cell-based assays for testing pyrazole compound cytotoxicity. Moving beyond simple procedural lists, this document explains the causality behind experimental choices, outlines self-validating protocols, and offers insights into data interpretation, empowering researchers to generate accurate, reproducible, and meaningful results.
Chapter 1: Foundational Concepts & Strategic Experimental Design
A successful cytotoxicity study begins not in the 96-well plate, but with careful planning. The choices made before the first pipette tip touches liquid will dictate the quality and relevance of the data generated.
1.1 The Principle of Cellular Context: Choosing the Right Cell Line
The biological context is paramount. The choice of cell line(s) must be logically aligned with the therapeutic goal of the pyrazole compound being tested.
-
Oncology Research: To evaluate a compound's anticancer potential, a panel of relevant cancer cell lines is essential. For instance, if a pyrazole is designed to target lung cancer, cell lines like A549 (human lung adenocarcinoma) would be appropriate.[13] Similarly, pyrazoles have been tested against liver cancer (Hep-G2), colon cancer (HCT-116), and non-small cell lung cancer (HOP-92) cell lines.[6][8][14]
-
General Toxicity Screening: To assess the compound's general toxicity to healthy tissues, it is crucial to include non-cancerous cell lines. For example, the MCF-10A (non-tumorigenic breast epithelial) cell line is often used as a control to determine a compound's selective cytotoxicity index (SCI)—a measure of its ability to kill cancer cells preferentially over normal cells.[15]
-
Trustworthiness through Validation: The identity of all cell lines should be regularly verified (e.g., by STR profiling) to prevent cross-contamination, a notorious source of irreproducible data. They should also be routinely tested for mycoplasma contamination.
1.2 Quantifying Potency: The IC50 Value
The half-maximal inhibitory concentration (IC50) is the most common metric used to express the cytotoxic potency of a compound. It represents the concentration of the compound required to inhibit a biological process (in this case, cell viability or growth) by 50%. A lower IC50 value indicates higher potency. Determining the IC50 requires testing a range of compound concentrations to generate a dose-response curve.
1.3 The Self-Validating System: Mandatory Experimental Controls
Every assay plate must be a self-contained, validated experiment. This is achieved through the inclusion of rigorous controls that ensure the observed effects are due to the test compound and not an artifact.
-
Vehicle Control: Most small molecules, like pyrazoles, are dissolved in a solvent such as dimethyl sulfoxide (DMSO). The vehicle control consists of cells treated with the highest concentration of the vehicle used in the experiment (e.g., 0.5% DMSO). This control is critical to ensure that the solvent itself is not causing cytotoxicity.
-
Untreated Control (Negative Control): These are cells cultured in medium only. This group represents 100% cell viability and serves as the primary reference against which the effects of the test compound are measured.
-
Positive Control: This involves treating cells with a known cytotoxic agent (e.g., doxorubicin, staurosporine, or a high concentration of H₂O₂).[9] The positive control validates that the assay system is working correctly and is capable of detecting a cytotoxic response.
-
Medium-Only Control (Blank): Wells containing only cell culture medium (no cells) are used to measure the background absorbance or luminescence of the medium and assay reagents. This value is subtracted from all other readings to correct for background noise.[11]
Chapter 2: Assays of Cellular Vigor: Measuring Metabolic Activity
One of the most common approaches to assess cytotoxicity is to measure the metabolic activity of a cell population. The underlying principle is that viable, healthy cells maintain a high rate of metabolic activity, particularly within their mitochondria, whereas dead or dying cells do not.[16]
2.1 The MTT Assay: A Colorimetric Classic
The MTT assay is a widely used, robust, and cost-effective method for assessing cell viability.[17][18]
Causality & Mechanism: The assay's logic is rooted in mitochondrial function. In metabolically active cells, mitochondrial dehydrogenase enzymes reduce the water-soluble yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[18][19] This conversion only occurs in living cells, making the amount of purple formazan produced directly proportional to the number of viable cells.[16][17] The insoluble formazan crystals are then dissolved in a solubilizing agent (typically DMSO), and the absorbance of the resulting colored solution is measured with a spectrophotometer.[14]
Caption: Workflow for assessing pyrazole cytotoxicity using the MTT assay.
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Expert Insight: Seeding density is critical. Too few cells will yield a weak signal; too many will become confluent and enter growth arrest, confounding the results. The optimal density for each cell line should be determined empirically.
-
-
Compound Preparation & Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (and controls) to the appropriate wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). The duration should be based on the compound's expected mechanism of action.
-
MTT Addition: After incubation, add 10-20 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well (final concentration ~0.5 mg/mL).[19] Incubate for another 3-4 hours at 37°C.[14]
-
Expert Insight: During this incubation, viable cells will form visible purple precipitates. It is good practice to check this under a microscope before proceeding.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[14]
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[18]
-
Data Analysis:
-
Subtract the average absorbance of the medium-only blank from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[14]
-
| Parameter | Recommended Range/Value | Rationale |
| Cell Seeding Density | 1x10⁴ - 5x10⁴ cells/well | Ensures cells are in an exponential growth phase during treatment. |
| Compound Incubation | 24 - 72 hours | Allows sufficient time for cytotoxic effects to manifest.[12] |
| MTT Concentration | 0.5 mg/mL (final) | Standard concentration for optimal formazan production. |
| Absorbance Reading | 570 nm (reference ~630 nm) | Peak absorbance for formazan; reference wavelength corrects for background.[18][20] |
Chapter 3: Assays of Cellular Demise: Measuring Membrane Integrity
A hallmark of late-stage apoptosis and necrosis is the loss of plasma membrane integrity. This catastrophic event leads to the release of intracellular components into the surrounding culture medium, a phenomenon that can be exploited to quantify cell death.
3.1 The Lactate Dehydrogenase (LDH) Assay
The LDH assay is a colorimetric or luminescent method that measures cytotoxicity by quantifying the activity of LDH released from damaged cells.[12]
Causality & Mechanism: Lactate dehydrogenase is a stable cytosolic enzyme present in most cell types.[21][22] When the cell membrane is compromised, LDH leaks into the extracellular space.[21] The assay uses a coupled enzymatic reaction: the released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD⁺ to NADH. This NADH is then used by a second enzyme (diaphorase) to reduce a tetrazolium salt into a colored formazan product, which can be measured by absorbance.[21][23] The amount of color produced is proportional to the amount of LDH released, and thus, to the number of dead cells.
Caption: Workflow for assessing pyrazole cytotoxicity using the LDH release assay.
-
Cell Seeding and Treatment: Seed and treat cells with the pyrazole compound in a 96-well plate as described for the MTT assay.
-
Control Setup: Crucially, for this assay, you must include a "Maximum LDH Release" control.[12] This is achieved by adding a lysis buffer (e.g., Triton X-100) to a set of untreated control wells 45 minutes before the end of the experiment. This sample represents 100% cytotoxicity.
-
Expert Insight: A modified protocol suggests creating a specific maximum lysis control for each compound concentration to account for any anti-proliferative effects, which can otherwise lead to an underestimation of cytotoxicity.[24]
-
-
Supernatant Collection: After the incubation period, centrifuge the assay plate at ~250 x g for 5 minutes. This pellets any detached cells and debris.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a fresh flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (typically containing the substrate, cofactor, and diaphorase, provided in commercial kits) to each well.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[23] Add 50 µL of stop solution (if required by the kit) and measure the absorbance at ~490 nm.
-
Data Analysis:
-
Subtract the background (medium-only) absorbance from all readings.
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = ((Abs_Treated - Abs_Untreated) / (Abs_MaxLysis - Abs_Untreated)) * 100
-
3.2 Visual Confirmation: Live/Dead Fluorescent Staining
This microscopy-based technique provides direct visual evidence of live and dead cells within the treated population.
Causality & Mechanism: This method typically uses a two-color system.[25] A cell-permeant dye like Calcein-AM stains viable cells green. It is non-fluorescent until intracellular esterases in live cells cleave the AM group, rendering it fluorescent. A second, cell-impermeant dye like Propidium Iodide (PI) or Ethidium Homodimer-1 stains dead cells red.[26] This dye can only enter cells that have lost membrane integrity, where it intercalates with DNA and fluoresces strongly.[26] Thus, live cells appear green and dead cells appear red.
-
Cell Culture and Treatment: Grow cells on a suitable vessel for microscopy (e.g., glass-bottom dishes or chamber slides). Treat with the pyrazole compound as desired.
-
Staining Solution Preparation: Prepare a working solution of the live and dead cell stains in a suitable buffer (e.g., PBS or Live Cell Imaging Solution) according to the manufacturer's protocol.[25]
-
Staining: Remove the culture medium and gently wash the cells once with PBS. Add the staining solution to the cells and incubate for 15-30 minutes at room temperature or 37°C, protected from light.[25][27]
-
Imaging: Image the cells immediately using a fluorescence microscope equipped with appropriate filters for the green (e.g., FITC) and red (e.g., TRITC or Texas Red) fluorophores.[25]
-
Data Analysis: The data can be assessed qualitatively (visual inspection of cell death) or quantitatively by using image analysis software to count the number of green (live) and red (dead) cells in multiple fields of view.
Chapter 4: Mechanistic Insights: Assays for Apoptosis
Many anticancer compounds, including pyrazole derivatives, exert their cytotoxic effects by inducing apoptosis, or programmed cell death.[7][10] Assays that specifically detect the hallmarks of apoptosis are invaluable for elucidating a compound's mechanism of action.[28][29]
Caption: Key events in apoptosis and the corresponding cell-based assays used for their detection.
4.1 Caspase-Glo® 3/7 Assay: Measuring the Executioners
A central event in the apoptotic cascade is the activation of a family of proteases called caspases.[30] Caspases-3 and -7 are the primary "executioner" caspases responsible for the cleavage of key cellular proteins, leading to the disassembly of the cell.
Causality & Mechanism: The Caspase-Glo® 3/7 assay is a highly sensitive, luminescent method for detecting the activity of these key enzymes.[31][32] The assay reagent contains a proluminescent substrate with the tetrapeptide sequence DEVD, which is a specific target for caspase-3 and -7.[31][33] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase (also in the reagent) to generate a stable, "glow-type" luminescent signal.[31][33] The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity.
-
Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate (white walls are recommended for luminescence assays) and treat with the pyrazole compound.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer to create the working reagent.[32][33] Allow it to equilibrate to room temperature.
-
Add-Mix-Measure: After the treatment period, remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent directly to each well containing 100 µL of cell culture.[31][34]
-
Incubation: Mix the contents by shaking the plate on an orbital shaker for 30 seconds.[33] Incubate at room temperature for at least 30 minutes, up to 3 hours.[33][34]
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The raw luminescence units (RLU) are directly proportional to caspase activity. Data is often presented as fold-change in caspase activity over the vehicle control.
4.2 Annexin V/Propidium Iodide (PI) Staining: Differentiating Apoptotic Stages
This flow cytometry-based assay is a powerful tool that can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality & Mechanism: The assay relies on two key cellular changes.
-
Annexin V: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[30] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can be used to label these early apoptotic cells.[35]
-
Propidium Iodide (PI): As in the live/dead staining assay, PI is a fluorescent DNA intercalator that is excluded by cells with an intact membrane. It can only enter late apoptotic and necrotic cells where membrane integrity has been lost.[14]
By using both stains, we can differentiate four populations:
-
Annexin V- / PI- : Viable cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (rarely, cells that have died through primary necrosis without PS externalization).
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the pyrazole compound for the desired time.
-
Cell Harvesting: After treatment, collect both the floating cells (from the supernatant) and the adherent cells (by trypsinization). It is critical to pool both populations to avoid losing the apoptotic cell fraction.[14]
-
Washing: Centrifuge the pooled cell suspension and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[14]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[14]
-
Analysis: Analyze the stained cells immediately using a flow cytometer. Collect data for at least 10,000 events per sample for statistical significance. The results are typically displayed as a quadrant plot for analysis.
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In Vivo Experimental Design for Pyrazole-Based Compounds: A Comprehensive Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the design and execution of in vivo experiments involving pyrazole-based therapeutic compounds. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, from cancer to inflammatory disorders.[1][2][3] Their therapeutic efficacy often stems from the specific inhibition of key signaling molecules like protein kinases and cyclooxygenases.[4] This guide offers field-proven insights and detailed protocols to empower researchers to design robust preclinical studies that effectively evaluate the efficacy, pharmacokinetics, and safety of novel pyrazole-based drug candidates.
Foundational Principles: Target-Oriented In Vivo Model Selection
The success of any in vivo study hinges on the selection of an appropriate animal model that recapitulates the human disease state and the intended mechanism of action of the pyrazole compound. The choice of model is dictated by the compound's therapeutic target.
Oncology: Kinase Inhibitors
A significant number of pyrazole-based anticancer agents function as kinase inhibitors.[5] These compounds often target specific kinases that are mutated or overexpressed in particular cancers, driving tumor growth and survival.
-
Recommended Model: Xenograft Models: The ectopic xenograft model, where human cancer cell lines are implanted subcutaneously in immunodeficient mice (e.g., athymic nude, NOD-SCID), is the industry standard for initial efficacy screening of anticancer compounds.[6][7] For a more clinically relevant assessment that mimics the tumor microenvironment, orthotopic models, where cancer cells are implanted in the corresponding organ of origin, are preferred.[7] Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue, offer the highest fidelity in predicting clinical outcomes.[8]
-
Causality: The use of immunodeficient mice is crucial as it prevents the rejection of the human tumor graft, allowing for the study of the compound's direct effect on tumor growth.[7]
-
Inflammation: Cyclooxygenase (COX) Inhibitors
Many pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs), such as celecoxib, selectively inhibit the COX-2 enzyme, which is induced during inflammation and mediates the production of prostaglandins.[4][9]
-
Recommended Model: Carrageenan-Induced Paw Edema: This is a classic and highly reproducible model of acute inflammation.[10][11][12] Subplantar injection of carrageenan in the paw of a rodent (typically a rat) induces a localized inflammatory response characterized by edema, providing a quantifiable measure of the anti-inflammatory effect of a test compound.[10][12]
-
Causality: Carrageenan triggers a biphasic inflammatory response. The initial phase is mediated by histamine and serotonin, while the later phase (after 3 hours) is primarily driven by prostaglandin synthesis.[12] Pyrazole-based COX-2 inhibitors are expected to be most effective in the later phase.
-
Pharmacokinetic and Pharmacodynamic (PK/PD) Characterization
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a pyrazole compound is critical for designing an effective dosing regimen.
Dosing Regimen Design
The route of administration and dosing schedule should be designed to maintain plasma concentrations of the compound within its therapeutic window.
-
Oral Gavage: For orally bioavailable compounds, gavage is a precise method for administering a specific dose.[13][14]
-
Dose-Ranging Studies: It is essential to perform dose-ranging studies to determine the maximum tolerated dose (MTD) and to identify a dose range that demonstrates a clear dose-response relationship for efficacy.[15]
Bioanalytical Methods
Accurate quantification of the pyrazole compound in biological matrices (e.g., plasma, tumor tissue) is fundamental for pharmacokinetic analysis.
-
LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity and selectivity.[10][16] A validated LC-MS/MS method is a regulatory requirement for preclinical studies.[16][17]
The following workflow outlines the key stages of a preclinical in vivo study for a pyrazole-based compound:
Caption: High-level workflow for in vivo preclinical studies.
Efficacy and Toxicity Evaluation: Detailed Protocols
The following section provides detailed, step-by-step protocols for key in vivo experiments.
Protocol: In Vivo Efficacy in a Subcutaneous Xenograft Model
This protocol is designed to assess the anti-tumor efficacy of a pyrazole-based kinase inhibitor.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude), 6-8 weeks old[6]
-
Human cancer cell line known to be sensitive to the kinase inhibitor
-
Sterile PBS and cell culture medium
-
Matrigel (optional)
-
Anesthetic (e.g., isoflurane)
-
Digital calipers
-
Test compound and vehicle
Procedure:
-
Cell Preparation: Culture the selected cancer cell line to 70-80% confluency. Harvest the cells, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.[18]
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[6]
-
Tumor Growth Monitoring: Allow tumors to establish. Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[6]
-
Dosing: Prepare the pyrazole compound in a suitable vehicle. Administer the compound and vehicle to the respective groups according to the predetermined dosing schedule (e.g., daily oral gavage).[6]
-
Data Collection:
-
Endpoint: Continue the study for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined size. Euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamic biomarker analysis).
Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is for evaluating the anti-inflammatory activity of a pyrazole-based COX-2 inhibitor.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
1% Carrageenan solution in sterile saline
-
Pletysmometer or digital calipers
-
Test compound and vehicle
Procedure:
-
Acclimatization and Fasting: Acclimatize the rats for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Dosing: Administer the test compound, vehicle, or positive control orally or intraperitoneally.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.[10]
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[12]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group.
Safety and Toxicology Assessment
A thorough evaluation of the safety profile of a pyrazole compound is a critical component of preclinical development.
Common Toxicities of Pyrazole-Based Compounds
-
Gastrointestinal Toxicity: While selective COX-2 inhibitors were designed to reduce the gastrointestinal side effects associated with non-selective NSAIDs, the potential for ulceration should still be evaluated, especially at higher doses.[20][21]
-
Cardiovascular Toxicity: Some kinase inhibitors have been associated with cardiovascular adverse effects.[12][22][23] Preclinical assessment of cardiovascular function is therefore prudent.
Protocol: Evaluation of Gastric Ulceration in Rats
This protocol is adapted from models used to assess NSAID-induced gastric damage.
Materials:
-
Wistar rats (150-200 g)
-
Test compound and vehicle
-
Dissecting microscope
Procedure:
-
Dosing: Administer the pyrazole compound at multiple dose levels (including a high dose) daily for a predetermined period (e.g., 7-14 days).
-
Observation: Monitor the animals for signs of gastrointestinal distress.
-
Necropsy: At the end of the study, euthanize the animals and carefully excise the stomachs.
-
Ulcer Scoring: Open the stomach along the greater curvature and rinse with saline. Examine the gastric mucosa for any signs of hemorrhage or ulceration under a dissecting microscope. Score the severity of the lesions.[24]
Data Presentation and Statistical Analysis
Clear presentation of data and a robust statistical analysis plan are essential for the interpretation of in vivo study results.
Quantitative Data Summary
The following tables provide examples of how to present key quantitative data from in vivo studies of pyrazole-based compounds.
Table 1: Preclinical Pharmacokinetic Parameters of Representative Pyrazole-Based Drugs
| Compound | Species | Dose and Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |
| Celecoxib | Rat | 5 mg/kg, p.o. | ~151 (at 4h) | 2.8 ± 0.7 | - | 59 | [25][26] |
| Ruxolitinib | Mouse | 60 mg/kg, p.o. | ~2000 | ~0.5 | ~4000 | - | [11] |
Table 2: In Vivo Efficacy of a Hypothetical Pyrazole-Based Kinase Inhibitor in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle | - | 1500 ± 250 | - | - |
| Compound X | 25 | 750 ± 150 | 50 | <0.05 |
| Compound X | 50 | 300 ± 100 | 80 | <0.01 |
| Positive Control | Varies | 450 ± 120 | 70 | <0.01 |
Statistical Analysis Plan (SAP)
A predefined SAP is crucial to prevent analysis bias and ensure the scientific rigor of the study.[27][28][29]
Key Components of a SAP:
-
Study Objectives and Endpoints: Clearly define the primary and secondary endpoints of the study.
-
Sample Size Calculation: Justify the number of animals per group based on a power analysis.[27]
-
Statistical Tests: Specify the statistical tests that will be used to analyze the data (e.g., t-test, ANOVA).[27]
-
Handling of Missing Data: Describe the procedures for handling any missing data points.
-
Significance Level: Define the p-value that will be considered statistically significant (typically p < 0.05).
The following diagram illustrates the decision-making process for selecting an appropriate statistical test:
Caption: Decision tree for selecting statistical tests.
Conclusion
The design and execution of in vivo experiments for pyrazole-based compounds require a multi-faceted approach that integrates a deep understanding of the compound's mechanism of action with the appropriate selection of animal models and experimental protocols. By adhering to the principles of scientific integrity, employing validated methodologies, and conducting rigorous data analysis, researchers can generate high-quality preclinical data that will effectively guide the clinical development of these promising therapeutic agents.
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How to validate a bioanalytical LC-MS/MS method for PK studies? (2025, May 29). Patsnap Synapse. Retrieved from [Link]
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LC-MS/MS: Bioanalytical Method Validation. (n.d.). CfPIE. Retrieved from [Link]
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Xenograft Tumor Model Protocol. (2005, December 5). Protocol Online. Retrieved from [Link]
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Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]
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In-Vivo Models Used for Pre-Clinical Evaluation of Anti-Ulcer Activity. (2018, November 29). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]
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Pharmacokinetics and in vivo activity of ruxolitinib. (n.d.). ResearchGate. Retrieved from [Link]
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Rat paw oedema modeling and NSAIDs: Timing of effects. (n.d.). PubMed. Retrieved from [Link]
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved from [Link]
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A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (n.d.). PubMed. Retrieved from [Link]
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Preclinical cardiovascular safety assessment of pharmacology-toxicology relationship for a set of novel kinase inhibitors. (2024, January 8). Oxford Academic. Retrieved from [Link]
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ACUTE TOXICITY TESTING OF SYNTHESIZED PYRAZOLINE DERIVATIVES IN ADULT ZEBRAFISH. (2018, January 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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In vivo evaluation techniques for antiulcer. (n.d.). Slideshare. Retrieved from [Link]
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Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. (2004, June 10). Globe Thesis. Retrieved from [Link]
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Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (n.d.). The Jackson Laboratory. Retrieved from [Link]
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Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. (2022, January 11). NIH. Retrieved from [Link]
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Pharmacokinetics of celecoxib in the presence and absence of interferon-induced acute inflammation in the rat: Application of a novel HPLC assay. (2025, August 6). ResearchGate. Retrieved from [Link]
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Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat. (n.d.). University of Alberta. Retrieved from [Link]
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Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. (n.d.). NIH. Retrieved from [Link]
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Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PubMed Central. Retrieved from [Link]
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Safety and Toxicology Study of Hu7691, a Novel AKT Inhibitor, following Oral Administration in Rats. (n.d.). MDPI. Retrieved from [Link]
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Statistical Considerations for Preclinical Studies. (n.d.). PubMed Central. Retrieved from [Link]
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Histopathological Overview of Experimental Ulcer Models. (n.d.). PubMed Central. Retrieved from [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). (n.d.). PubMed Central. Retrieved from [Link]
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A template for the authoring of statistical analysis plans. (n.d.). PubMed Central. Retrieved from [Link]
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How to Understand and Create a Statistical Analysis Plan (SAP). (2024, September 2). Quanticate. Retrieved from [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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In Vivo Studies - Safety Pharmacology. (n.d.). Charles River Laboratories. Retrieved from [Link]
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Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy. (n.d.). Hindawi. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI. Retrieved from [Link]
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Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers. Retrieved from [Link]
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Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]
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Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PubMed Central. Retrieved from [Link]
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Application Notes & Protocols: 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a Reference Standard
Document ID: AN-RS-2026-01
Abstract
This document provides a comprehensive guide for the use of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid as a chemical reference standard. Intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, these notes detail the compound's essential properties and establish rigorous protocols for its qualification and application. The methodologies outlined herein are designed to ensure analytical accuracy, method robustness, and regulatory compliance, leveraging techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Adherence to these protocols will ensure the integrity of analytical data where this compound is used as a critical reagent for identity, purity, and assay determinations.
Introduction: The Critical Role of a Reference Standard
In pharmaceutical development and manufacturing, the accuracy of analytical measurements is paramount. Reference standards serve as the bedrock of this accuracy, providing a calibrated benchmark against which unknown samples are compared.[1][2] this compound is a key synthetic intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), most notably certain anti-inflammatory drugs. Its purity and identity directly influence the quality of the final drug product.
Therefore, a well-characterized lot of this compound, designated as a reference standard, is indispensable for:
-
Identity Confirmation: Ensuring that the correct compound is present.
-
Purity Analysis: Quantifying the level of the main component and profiling related impurities.
-
Assay Quantification: Accurately measuring the amount of the substance in a sample.
-
Method Validation: Establishing the performance characteristics of analytical procedures, as mandated by guidelines like ICH Q2(R1).[3][4][5][6]
A Primary Reference Standard is a substance of high purity, recognized by regulatory bodies or pharmacopeias like the USP, whose value is accepted without requiring comparison to another standard.[1][2][7] A Secondary (or Working) Reference Standard is established by comparison against a primary standard and is used for routine laboratory analysis. This guide outlines the procedures to qualify and use a secondary standard of this compound.
Physicochemical Properties & Characterization
Before its use, a candidate reference standard must be thoroughly characterized to confirm its identity and purity. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FN₂O₂ | PubChem |
| Molecular Weight | 206.18 g/mol | PubChem |
| CAS Number | 870704-22-6 | [8] |
| Appearance | White to off-white solid | Typical Observation |
| Melting Point | ~177 °C (Varies with purity) | [9] |
| Solubility | Soluble in Methanol, Acetonitrile, DMSO. Sparingly soluble in water. | General Chemical Knowledge |
| pKa | ~3.4 (Predicted) | [10] |
Note: Exact properties may vary slightly between lots. Always refer to the Certificate of Analysis (CoA) for lot-specific data.
Workflow for Qualification of a Secondary Reference Standard
The qualification of a new batch of material as a secondary reference standard is a rigorous process. It involves comprehensive testing to ensure its identity, purity, and suitability for its intended analytical purpose. The process validates that the secondary standard is directly traceable to the primary standard.
Caption: Workflow for qualifying a secondary reference standard.
Application Protocol 1: Purity Determination by HPLC
This protocol describes a gradient Reverse-Phase HPLC (RP-HPLC) method suitable for determining the purity of this compound and separating it from potential process-related impurities.
4.1. Principle
RP-HPLC separates compounds based on their hydrophobicity. A non-polar stationary phase (C18) is used with a polar mobile phase. By gradually increasing the organic solvent content (acetonitrile) in the mobile phase, compounds are eluted from the column in order of increasing hydrophobicity. A UV detector is used for quantification based on the analyte's absorbance.
4.2. Materials and Reagents
-
Reference Standard: Qualified this compound.
-
Test Sample: Batch of this compound to be analyzed.
-
Acetonitrile (ACN): HPLC grade or higher.
-
Water: HPLC grade or high-purity (e.g., Milli-Q).
-
Trifluoroacetic Acid (TFA): HPLC grade.
-
Diluent: Acetonitrile/Water (50:50 v/v).
4.3. Instrumentation and Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent with DAD/PDA detector |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax, XBridge) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 237 nm |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 20.1 | |
| 25 |
Scientist's Note: The use of 0.1% TFA in the mobile phase serves two key purposes. First, it acidifies the mobile phase to a pH of ~2.5, which suppresses the ionization of the carboxylic acid group (pKa ~3.4) on the analyte. This ensures a single, non-ionized form of the molecule interacts with the stationary phase, resulting in sharp, symmetrical peaks. Second, TFA acts as an ion-pairing agent, improving peak shape for any basic impurities. The gradient elution is crucial for resolving early-eluting polar impurities from the main peak and ensuring that any late-eluting, non-polar impurities are washed from the column.[11][12][13]
4.4. Standard and Sample Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the test sample.
-
Sonication: Briefly sonicate both solutions if necessary to ensure complete dissolution.
4.5. System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the Standard Solution to verify system performance.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Confirms pumping stability. |
Trustworthiness Check: The SST is a self-validating component of the protocol.[6] Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, and invalidates the subsequent analytical run. Do not proceed with sample analysis until the SST passes.
4.6. Procedure & Calculation
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Perform the SST as described in section 4.5.
-
Inject the Sample Solution in duplicate.
-
Calculate the purity using area percent normalization. Disregard any peaks from the blank and any peaks below a reporting threshold of 0.05%.
Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100
Application Protocol 2: Identity Confirmation by NMR and MS
5.1. Principle
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while Mass Spectrometry (MS) determines the molecular weight. Together, they provide unambiguous confirmation of the chemical structure.
5.2. Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Interpretation: The spectrum should be consistent with the structure of this compound. Key expected signals include:
-
A singlet for the pyrazole C-H proton.
-
Multiplets in the aromatic region corresponding to the AA'BB' system of the 4-fluorophenyl group.
-
A broad singlet for the carboxylic acid proton (highly dependent on concentration and water content).
-
A broad singlet for the pyrazole N-H proton.
-
Compare the obtained spectrum with that of a known authentic standard or validated literature data.[14]
-
5.3. Protocol for Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Acquisition: Infuse the solution into an electrospray ionization (ESI) mass spectrometer. Acquire spectra in both positive and negative ion modes.
-
Interpretation:
-
Negative Ion Mode (ESI-): Expect to see the deprotonated molecule [M-H]⁻ at an m/z corresponding to ~205.05.
-
Positive Ion Mode (ESI+): Expect to see the protonated molecule [M+H]⁺ at an m/z corresponding to ~207.06.
-
High-resolution mass spectrometry (HRMS) should confirm the elemental composition to within 5 ppm.
-
Storage and Handling
To maintain the integrity of the reference standard, proper storage and handling are critical.
-
Storage: Store the material in its original, tightly sealed container at controlled room temperature (20-25 °C), protected from light. For long-term storage, refrigeration (2-8 °C) in a desiccator is recommended.
-
Handling: Use clean, dry spatulas and weighing vessels. Do not return unused material to the original container. Before use, allow the container to equilibrate to ambient temperature before opening to prevent moisture condensation.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| HPLC: Poor peak shape (tailing/fronting) | 1. Column degradation. 2. Mobile phase pH is too close to analyte pKa. 3. Sample overload. | 1. Replace the column. 2. Ensure TFA concentration is 0.1%; check pH. 3. Reduce injection concentration/volume. |
| HPLC: Drifting retention times | 1. Inadequate column equilibration. 2. Pump malfunction or leak. 3. Column temperature fluctuation. | 1. Equilibrate column for at least 30 min. 2. Check pump pressure; perform leak test. 3. Ensure column oven is stable. |
| NMR: Broad peaks | 1. Sample is too concentrated. 2. Presence of paramagnetic impurities. | 1. Dilute the sample. 2. This may be inherent to the sample lot. |
| MS: No signal observed | 1. Incorrect ionization mode. 2. Analyte concentration is too low/high. 3. Instrument not tuned/calibrated. | 1. Switch between ESI+ and ESI-. 2. Adjust sample concentration. 3. Perform instrument tuning and calibration. |
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
-
PubChem. 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. [Link]
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Veeprho. Reference Standards, Types, Uses, Preparation & Qualification. [Link]
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Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]
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Chemexper. This compound suppliers USA. [Link]
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MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]
-
The Royal Society of Chemistry. Design, synthesis and insecticidal activities of N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl. [Link]
-
American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Atmiya University. Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
-
ResearchGate. Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. [Link]
-
PubChem. 1H-Pyrazole-5-carboxylic acid. [Link]
-
University of Pretoria. A Highly Sensitive RP HPLC-PDA Analytical Method for. [Link]
-
SIELC Technologies. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. [Link]
-
International Journal of ChemTech Applications. A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
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- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 8. This compound suppliers USA [americanchemicalsuppliers.com]
- 9. 3-(4-Fluorophenyl)-1-phenyl-1H-pyrazole-5-carboxylic acid | 618102-72-0 | TZA10272 [biosynth.com]
- 10. 3-ETHYL-1-(4-FLUOROPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS#: 1020722-75-1 [amp.chemicalbook.com]
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- 12. repository.up.ac.za [repository.up.ac.za]
- 13. ijcpa.in [ijcpa.in]
- 14. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable heterocyclic compound. Drawing from established chemical principles and field-proven insights, this document provides a structured approach to navigating the complexities of this synthesis.
Overview of the Primary Synthetic Route
The most robust and widely adopted method for synthesizing this compound is a two-step sequence involving a Claisen condensation followed by a Knorr pyrazole synthesis.
-
Step 1: Claisen Condensation. 4-fluoroacetophenone is reacted with a dialkyl oxalate, typically diethyl oxalate, in the presence of a strong base (e.g., sodium ethoxide or sodium hydride) to form the key intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate. This intermediate is a 1,3-dicarbonyl compound essential for the subsequent cyclization.
-
Step 2: Knorr Pyrazole Synthesis. The 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the two carbonyl groups, leading to cyclization and the formation of the pyrazole ring. Subsequent hydrolysis of the ester group yields the final carboxylic acid product.
This sequence is favored for its reliability and the commercial availability of the starting materials.
General Synthesis Workflow
Caption: High-level workflow for the two-step synthesis.
Troubleshooting Guide & Optimization Strategies
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q1: My Claisen condensation is giving a low yield of the 1,3-dicarbonyl intermediate. What are the common causes and how can I optimize it?
A1: Low yield in the Claisen condensation is a frequent challenge. The root cause often lies in the choice of base, solvent conditions, or reaction temperature.
-
Causality: The reaction's success hinges on the efficient generation of an enolate from 4-fluoroacetophenone, which then attacks the diethyl oxalate. Incomplete enolate formation, side reactions, or degradation of the product can severely depress yields.
-
Troubleshooting Strategies:
-
Base Selection & Stoichiometry: Sodium ethoxide (NaOEt) in ethanol is the classic choice. However, using a stronger, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent (e.g., THF, Toluene) can be more effective by preventing reversible reactions and driving the equilibrium towards the product. Ensure at least one full equivalent of the base is used.
-
Solvent Purity: The reaction is highly sensitive to moisture. Ensure all solvents are rigorously dried. Water will quench the base and inhibit enolate formation. Use anhydrous ethanol or freshly distilled THF.
-
Temperature Control: The initial enolate formation should be performed at a low temperature (0 °C) to minimize side reactions, such as the self-condensation of the acetophenone. After the addition of diethyl oxalate, the reaction can be allowed to slowly warm to room temperature and stirred for several hours to ensure completion.[1]
-
Order of Addition: It is often preferable to add the 4-fluoroacetophenone to a prepared solution/slurry of the base, followed by the dropwise addition of diethyl oxalate.
-
| Parameter | Recommendation A (Classic) | Recommendation B (High-Yield) | Rationale |
| Base | Sodium Ethoxide (NaOEt) | Sodium Hydride (NaH, 60% in oil) | NaH is a stronger, non-reversible base, often leading to higher conversion. |
| Solvent | Anhydrous Ethanol | Anhydrous THF or Toluene | Aprotic solvents prevent competing reactions with the base. |
| Temperature | 0 °C to Room Temp | 0 °C to Room Temp | Controls reaction rate and minimizes side products. |
| Stoichiometry | 1.1 eq. Base, 1.2 eq. Oxalate | 1.2 eq. Base, 1.2 eq. Oxalate | Ensures complete deprotonation of the ketone. |
Q2: The cyclization with hydrazine is producing a mixture of regioisomers. How can I improve the selectivity for the desired 5-carboxylic acid isomer?
A2: The formation of regioisomers is a well-documented issue in Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyls.[2] The key is to control which carbonyl group the substituted nitrogen of hydrazine attacks first.
-
Mechanistic Insight: The reaction can proceed via two pathways. For the desired 3-aryl-5-carboxylate, the initial attack by the NH₂ group of hydrazine should occur at the ketone carbonyl adjacent to the fluorophenyl ring. An attack at the other keto-carbonyl leads to the undesired 5-aryl-3-carboxylate isomer.
-
Troubleshooting Strategies:
-
pH Control: The regioselectivity is highly dependent on the reaction pH.[2] Conducting the reaction under acidic conditions (e.g., in acetic acid or ethanol with a catalytic amount of HCl) protonates the carbonyls. The ketone adjacent to the electron-withdrawing fluorophenyl group is less basic and therefore less likely to be protonated, making the other carbonyl the preferential site for initial attack by the hydrazine, which ultimately leads to the desired 5-carboxy product after cyclization and tautomerization.
-
Solvent Choice: The choice of solvent can influence the reaction's regioselectivity. Acetic acid is often used as both the solvent and acid catalyst, effectively driving the reaction towards the desired isomer.[3]
-
Reaction Temperature: Refluxing the mixture is typically required to drive the cyclization and subsequent dehydration to completion, forming the stable aromatic pyrazole ring.
-
Q3: I am isolating a pyrazoline intermediate or observing incomplete conversion to the pyrazole. How can I ensure complete aromatization?
A3: The reaction between a 1,3-dicarbonyl and hydrazine initially forms a pyrazoline, which must then eliminate a molecule of water to form the aromatic pyrazole.[2] If this step is inefficient, you will isolate the pyrazoline or have a mixture of products.
-
Causality: Aromatization is a dehydration reaction that is often the rate-limiting step. It requires sufficient energy (heat) and/or a catalyst to proceed efficiently.
-
Troubleshooting Strategies:
-
Thermal Promotion: Ensure the reaction is heated to reflux for an adequate period (typically 4-12 hours). Monitor the reaction by TLC to confirm the disappearance of the intermediate.
-
Acid Catalysis: As mentioned for regioselectivity, acidic conditions (e.g., refluxing in glacial acetic acid) also strongly promote the dehydration step required for aromatization.
-
Oxidative Conditions (If Necessary): In some cases, particularly if the starting materials are α,β-unsaturated ketones, an explicit oxidation step might be required to convert a stable pyrazoline to a pyrazole.[4] While not typically necessary for the 1,3-dicarbonyl route, if a pyrazoline is unexpectedly isolated and stable, treating the crude product with a mild oxidant in situ or in a subsequent step can complete the conversion.
-
Q4: The final product is difficult to purify and crystallize. What are the most effective purification methods?
A4: this compound can be challenging to purify due to its polarity and potential for forming tenacious impurities.
-
Troubleshooting Strategies:
-
Acid-Base Extraction: This is a highly effective method for isolating carboxylic acids. After the reaction is complete, quench the mixture and adjust the pH to be strongly basic (pH > 10) with NaOH. The carboxylic acid will deprotonate to form a water-soluble carboxylate salt. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM) to remove non-acidic, organic-soluble impurities. Afterwards, carefully acidify the aqueous layer with cold HCl to a pH of ~2-3. The protonated carboxylic acid will precipitate out of the solution and can be collected by filtration.
-
Recrystallization: Once a reasonably pure solid is obtained, recrystallization is key. Good solvent systems include:
-
Ethanol/Water
-
Acetic Acid/Water
-
Isopropanol
-
-
Salt Formation for Purification: In very difficult cases, the crude acid can be dissolved in a solvent and reacted with a base to form a crystalline salt, which is then filtered and purified. The pure salt is then re-acidified to recover the pure carboxylic acid.[5]
-
Optimized Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate
-
To a three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) and wash with anhydrous hexanes to remove the oil.
-
Add anhydrous THF to the flask to create a slurry. Cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-fluoroacetophenone (1.0 eq.) and diethyl oxalate (1.2 eq.) in anhydrous THF.
-
Add this solution dropwise to the stirred NaH slurry at 0 °C over 30-45 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, carefully quench the reaction by pouring it into a beaker of ice water containing enough HCl to make the solution acidic (pH ~3).
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dicarbonyl intermediate, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
To a round-bottom flask, add the crude ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate (1.0 eq.) and dissolve it in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux (approx. 118 °C) for 6 hours. Monitor the formation of the pyrazole ester by TLC.
-
After cooling, pour the reaction mixture into ice water. A precipitate of the pyrazole ester may form. Filter if necessary.
-
To hydrolyze the ester, add the crude product to a solution of sodium hydroxide (3.0 eq.) in a mixture of ethanol and water.
-
Heat this mixture to reflux for 4 hours until the ester is fully consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated HCl.
-
A white or off-white precipitate of the final product will form. Stir in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.
Frequently Asked Questions (FAQs)
-
What are some alternative synthetic routes? One-pot syntheses have been developed where ketones and acid chlorides are used to generate the 1,3-diketone in situ, followed by the addition of hydrazine, which can streamline the process.[6] Other methods involve multicomponent reactions or starting from α,β-unsaturated carbonyl compounds.[7][8]
-
How do I confirm the identity and purity of my final product? The structure should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, connectivity, and the presence of the desired regioisomer.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
-
What are the primary safety concerns for this synthesis?
-
Sodium Hydride (NaH): Is a highly flammable solid that reacts violently with water. It must be handled under an inert atmosphere (nitrogen or argon) and away from any moisture.
-
Hydrazine Hydrate: Is toxic and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Strong Acids and Bases: Handle with care to avoid chemical burns.
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
1SpringerLink.
-
9PubMed.
-
10National Institutes of Health (NIH).
-
7Royal Society of Chemistry.
-
11ResearchGate.
-
12MDPI.
-
13JoVE.
-
2BenchChem.
-
5Google Patents.
-
8Slideshare.
-
6Organic Chemistry Portal.
-
14National Institutes of Health (NIH).
-
15MDPI.
-
3American Chemical Society.
-
4MDPI.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole [mdpi.com]
- 5. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. Pyrazoles: ‘one-pot’ synthesis from arenes and carboxylic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]
- 9. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation | European Journal of Cardiovascular Medicine [healthcare-bulletin.co.uk]
- 12. mdpi.com [mdpi.com]
- 13. Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach [jove.com]
- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Purification of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this valuable synthetic intermediate. Drawing from established chemical principles and field experience, this guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you achieve the desired purity and yield for your downstream applications.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of various biologically active molecules, particularly in the development of selective enzyme inhibitors and other therapeutic agents.[1][2] Its molecular structure, featuring a polar carboxylic acid group, a moderately polar pyrazole ring, and a nonpolar fluorophenyl moiety, presents a unique set of purification challenges. Common issues include the removal of regioisomeric impurities, unreacted starting materials, and poor crystallization behavior. This guide will walk you through logical, step-by-step solutions to these common hurdles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process in a practical question-and-answer format.
Question 1: My crude product is a sticky, discolored oil or an amorphous solid that is difficult to handle. What is the first purification step I should take?
Answer: This is a common issue resulting from residual solvent or low-melting impurities. The most effective initial step is Trituration . This process involves suspending the crude material in a solvent in which the desired product is poorly soluble, but the impurities are soluble. The product should solidify into a filterable powder.
Experimental Protocol: Trituration of Crude Product
-
Solvent Selection: Choose a non-polar solvent where your product has minimal solubility. Good starting points are hexanes, diethyl ether, or a mixture of the two.
-
Procedure:
-
Place the crude oil/solid in an Erlenmeyer flask with a stir bar.
-
Add a small volume of the chosen trituration solvent (e.g., 5-10 mL per gram of crude material).
-
Stir the suspension vigorously at room temperature for 30-60 minutes. You should observe the oil converting into a free-flowing solid. Use a spatula to break up any large clumps.
-
Cool the flask in an ice bath for 15-20 minutes to further minimize product loss.
-
-
Isolation:
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid cake with a small amount of cold trituration solvent.
-
Dry the purified solid under vacuum.
-
-
Analysis: Check the purity of the dried solid by TLC or LC-MS to determine if further purification is needed.
Question 2: My TLC/LC-MS analysis shows two or more major spots with very similar Rf values/retention times. What are these impurities and how do I remove them?
Answer: This pattern strongly suggests the presence of regioisomers . The Knorr pyrazole synthesis, a common route to this compound, can produce both the desired 3-phenyl-5-carboxylic acid isomer and the undesired 5-phenyl-3-carboxylic acid isomer.[3] Their similar structures make them difficult to separate.
-
Causality: The formation of regioisomers depends on which nitrogen of the hydrazine starting material attacks which carbonyl group of the 1,3-dicarbonyl precursor. This process can be influenced by steric and electronic factors, as well as reaction conditions.[4]
-
Solution:
-
Fractional Crystallization: If the isomers have sufficiently different solubilities in a specific solvent system, multiple recrystallization steps can be used to enrich one isomer.[5] This can be laborious and may lead to significant yield loss.
-
Column Chromatography: This is the most reliable method for separating regioisomers. A silica gel column with a gradient elution system is typically effective.
-
Workflow: General Purification Strategy
Below is a general workflow for purifying the title compound, from crude material to a highly pure final product.
Caption: General purification workflow for this compound.
Question 3: My compound is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the concentration of the solute is too high for ordered crystal lattice formation to occur upon cooling.[5]
Troubleshooting Recrystallization
Here is a decision tree to guide you through solving common recrystallization problems.
Caption: Decision tree for troubleshooting common recrystallization issues.[5]
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvent systems for recrystallizing this compound?
A1: The choice of solvent is critical. Due to the molecule's dual polarity, single solvents are often less effective than mixed solvent systems. The goal is to find a "good" solvent that dissolves the compound when hot, and a "poor" (or "anti-solvent") in which the compound is insoluble.[5]
| Solvent System | Type | Rationale |
| Ethanol / Water | Protic Mixed | The compound dissolves in hot ethanol ("good" solvent). Hot water ("anti-solvent") is added dropwise until turbidity appears, promoting crystallization on slow cooling.[5] |
| Ethyl Acetate / Hexane | Aprotic Mixed | The compound dissolves in hot ethyl acetate. Hexane is added to induce precipitation. This is a good system for removing more polar impurities. |
| Methanol | Protic Single | Can be effective if impurities have very different solubility profiles. Often requires a larger volume, which may impact yield. |
| Isopropanol | Protic Single | Similar to ethanol and methanol, offers a different solubility profile that may be advantageous for certain impurity profiles.[6] |
Q2: Can I use an acid-base extraction for purification?
A2: Absolutely. This is a highly effective technique for separating carboxylic acids from neutral or basic impurities. The carboxylic acid is deprotonated by a base to form a water-soluble carboxylate salt, which moves to the aqueous phase. Neutral impurities remain in the organic phase. Re-acidification of the aqueous layer precipitates the pure carboxylic acid.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate or dichloromethane (DCM).
-
Extraction: Transfer the solution to a separatory funnel. Add a 1M aqueous solution of a base (e.g., sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃)). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Expert Tip: Sodium bicarbonate is a weaker base and provides better selectivity if you have acidic, non-carboxylic acid impurities.
-
-
Separation: Drain the lower aqueous layer (containing your desired product as a salt) into a clean flask. Extract the organic layer one more time with the aqueous base to ensure complete recovery. Combine the aqueous layers.
-
Precipitation: Cool the combined aqueous layers in an ice bath. Slowly add a 1M solution of a strong acid (e.g., hydrochloric acid (HCl)) dropwise while stirring until the solution is acidic (pH ~2). Your purified product should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.
Q3: What are the key analytical methods for assessing the final purity?
A3: A combination of methods should be used to confirm both purity and identity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a mobile phase like acetonitrile/water with 0.1% formic or trifluoroacetic acid is a good starting point. Purity is determined by the area percentage of the main peak.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of your product and helps identify the mass of any impurities.
-
Nuclear Magnetic Resonance (¹H NMR): Confirms the chemical structure and can reveal the presence of impurities if their protons do not overlap with the product's signals. Integration can provide a semi-quantitative purity estimate.
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. A broad or depressed melting point suggests the presence of impurities.
Q4: What are some typical physical and chemical properties of this compound?
A4: While some properties are specific to the batch, here are some computed and expected values.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇FN₂O₂ | - |
| Molecular Weight | 206.18 g/mol | - |
| Appearance | Typically an off-white to pale yellow solid | General Observation |
| pKa (Carboxylic Acid) | ~3.5 - 4.5 (Estimated) | General chemical knowledge |
| Solubility | Soluble in DMSO, DMF, Methanol, Ethanol. Poorly soluble in water, hexanes. | General chemical knowledge |
References
- Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
- Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of Pharmaceutical Sciences and Research.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry.
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues.
- WO2011076194A1 - Method for purifying pyrazoles.
- US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Recent Developments in the Chemistry of Pyrazoles.
- Identification of 1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid as a Selective Neurotensin 2 Receptor Partial Agonist. American Chemical Society.
- 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazole-5-carboxylic acid. Chem-Impex.
Sources
Technical Support Center: Overcoming In Vitro Solubility Challenges of Pyrazole Carboxylic Acids
Welcome to the technical support center dedicated to addressing the solubility issues of pyrazole carboxylic acids encountered by researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to ensure the reliability and accuracy of your in vitro experiments.
Introduction: The Solubility Hurdle with Pyrazole Carboxylic Acids
Pyrazole carboxylic acids are a vital class of heterocyclic compounds in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, their often-planar structure and the presence of both hydrogen bond donors and acceptors can lead to strong crystal lattice energies and limited aqueous solubility.[4][5] Poor solubility is a significant challenge in drug discovery, potentially causing underestimated biological activity, inconsistent data, and inaccurate structure-activity relationships (SAR).[6] This guide will equip you with the foundational knowledge and practical techniques to overcome these solubility-related obstacles.
Troubleshooting Guide: A-Question-and-Answer Approach
Q1: My pyrazole carboxylic acid, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. What's happening and how can I fix it?
A1: This is a classic case of a compound exceeding its kinetic solubility limit in an aqueous environment.[7] Your compound may be soluble in 100% DMSO, but upon dilution into the aqueous buffer, the DMSO concentration drops, and the compound crashes out of the solution.[8]
Immediate Steps to Troubleshoot:
-
Visually Inspect Your DMSO Stock: Before any dilution, ensure your stock solution is completely clear, with no visible precipitate.[7] Warming the stock solution gently (e.g., in a 37°C water bath) and vortexing can help dissolve any compounds that may have precipitated during storage.[8]
-
Optimize Your Dilution Protocol: Avoid making an intermediate dilution in a purely aqueous solution. Instead, add the DMSO stock directly to the final assay medium, which often contains proteins or other components that can help maintain solubility.[6]
-
Reduce the Final Compound Concentration: Your target concentration may be above the compound's aqueous solubility limit. Perform a serial dilution to determine the concentration at which precipitation occurs. You can assess this visually or by measuring turbidity with a spectrophotometer.[8]
-
Control the Final DMSO Concentration: While DMSO aids solubility, high concentrations can be toxic to cells and interfere with assay results.[7] Aim for a final DMSO concentration of less than 1%, and ideally below 0.5%.[7] Always include a vehicle control with the same final DMSO concentration in your experiments.[9]
Q2: I've tried optimizing my dilution, but my compound still precipitates at my desired test concentration. What's the next logical step?
A2: The next step is to modify the aqueous environment to favor solubility. For a carboxylic acid, the most direct approach is pH modification.[10][11]
The Role of pKa and pH:
Pyrazole carboxylic acids are weak acids.[12] Their solubility is highly dependent on the pH of the solution.[13] The Henderson-Hasselbalch equation governs the ratio of the ionized (deprotonated) and non-ionized (protonated) forms of the acid. The pKa is the pH at which the ionized and non-ionized forms are present in equal concentrations.[14]
-
Below the pKa: The non-ionized, less soluble form of the carboxylic acid predominates.
-
Above the pKa: The ionized (carboxylate) form, which is significantly more water-soluble, is the major species.
Practical Steps for pH Modification:
-
Determine the pKa: If the pKa of your compound is unknown, it can be predicted using computational tools or determined experimentally via potentiometric or spectrophotometric titration.[12]
-
Adjust Buffer pH: Increase the pH of your assay buffer to be at least 1-2 units above the pKa of the carboxylic acid group. This will shift the equilibrium towards the more soluble ionized form.[11]
-
Consider Buffer Capacity: Ensure your chosen buffer has sufficient capacity to maintain the desired pH after the addition of your compound solution.[11]
Visualizing pH-Dependent Solubility
The following diagram illustrates the relationship between pH, pKa, and the ionization state of a pyrazole carboxylic acid, which directly impacts its solubility.
Caption: Relationship between pH and pyrazole carboxylic acid ionization.
Q3: Adjusting the pH is not feasible for my cell-based assay. What other solubilization strategies can I explore?
A3: When pH modification is not an option, several formulation strategies can be employed to enhance solubility. The most common are the use of co-solvents and excipients.[10][15]
1. Co-solvents:
Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous medium.[16]
-
Commonly Used Co-solvents:
Experimental Protocol: Co-solvent Screening
-
Prepare Stock Solutions: Dissolve your pyrazole carboxylic acid in each selected co-solvent to create high-concentration stock solutions (e.g., 20-50 mM).
-
Create Co-solvent/Buffer Mixtures: Prepare a series of dilutions of each co-solvent in your assay buffer (e.g., 1%, 2%, 5%, 10% v/v).
-
Determine Solubility: Add your compound to each co-solvent/buffer mixture and determine the solubility. This can be done by serial dilution until precipitation is observed or by measuring the concentration in a saturated solution.
-
Assess Tolerance: Run parallel experiments to determine the maximum concentration of each co-solvent that is tolerated by your assay system (e.g., cell viability assay for cell-based experiments).
-
Select the Optimal System: Choose the co-solvent and concentration that provides the best balance of solubility enhancement and minimal assay interference.
2. Excipients:
Excipients are pharmacologically inactive substances that can be added to a formulation to improve its properties, including solubility.[17]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic parts of the molecule and increasing aqueous solubility.[10][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[7]
-
Surfactants: Surfactants, such as Polysorbate 80 (Tween 80) and Polysorbate 20 (Tween 20), can form micelles that encapsulate hydrophobic compounds, increasing their solubility in aqueous solutions.[10][18]
Troubleshooting Workflow
This workflow provides a systematic approach to addressing solubility issues with pyrazole carboxylic acids.
Caption: A systematic workflow for troubleshooting solubility issues.
Frequently Asked Questions (FAQs)
Q4: Can I use salt formation to improve the solubility of my pyrazole carboxylic acid for in vitro studies?
A4: Yes, salt formation is a very effective method for increasing the solubility and dissolution rate of ionizable compounds like pyrazole carboxylic acids.[19][20] By reacting the carboxylic acid with a suitable base, you form a salt that is often more soluble in water.[21] For in vitro purposes, preparing a stock solution of the pre-formed salt in water or buffer can be a viable strategy. However, be mindful that the salt can dissociate back to the less soluble free acid if the pH of the final assay medium is below the pKa of the parent compound.[19]
Q5: What is the difference between kinetic and thermodynamic solubility, and which one is more important for my in vitro assay?
A5:
-
Kinetic Solubility is the concentration at which a compound, typically added from a DMSO stock, begins to precipitate in an aqueous buffer. This measurement is rapid and reflects the conditions of most in vitro biological assays, making it a highly relevant parameter for high-throughput screening.[7]
-
Thermodynamic Solubility is the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to a solvent, allowing it to equilibrate over a longer period (e.g., 24 hours), and then measuring the concentration of the dissolved material.[22] This value is more critical for later-stage drug development and formulation.[22]
For most in vitro assays, kinetic solubility is the more practical and pertinent measure as it predicts the likelihood of your compound precipitating under typical experimental conditions.[7]
Q6: My compound seems to be degrading in my buffer at a higher pH. What should I do?
A6: If you suspect pH-related instability, you should conduct a stability study. Incubate your compound in the buffer at the intended pH and temperature for the duration of your assay. At various time points, analyze the sample by HPLC or LC-MS to quantify the amount of the parent compound remaining. If degradation is confirmed, you will need to find a compromise between a pH that provides sufficient solubility and one that maintains the stability of your compound. Alternatively, you may need to rely on other methods like co-solvents or excipients at a more neutral and stable pH.
Quantitative Data Summary
The following table provides a hypothetical example of how to present solubility data for a pyrazole carboxylic acid (PCA-X) using different solubilization methods.
| Solubilization Method | Solvent/Buffer System | PCA-X Solubility (µg/mL) |
| Baseline | Deionized Water | < 1 |
| PBS, pH 7.4 | 5 | |
| pH Modification | 50 mM Phosphate Buffer, pH 8.0 | 50 |
| 50 mM Phosphate Buffer, pH 9.0 | > 200 | |
| Co-solvents | 5% PEG 400 in PBS, pH 7.4 | 25 |
| 10% PEG 400 in PBS, pH 7.4 | 60 | |
| 5% Ethanol in PBS, pH 7.4 | 15 | |
| Excipients | 2% HP-β-CD in PBS, pH 7.4 | 45 |
This data is for illustrative purposes only.
By systematically applying the principles and techniques outlined in this guide, researchers can effectively diagnose and overcome the solubility challenges posed by pyrazole carboxylic acids, leading to more reliable and reproducible in vitro data.
References
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WJBPHS. (2023, March 13). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
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Pharma Info. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Info. [Link]
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Steuer, C., & Schmidt, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review. [Link]
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Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]
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El-Subbagh, H. I., Al-Obaid, A. M., & El-Sabbagh, O. I. (2007). Comparisons of pKa and log P values of some carboxylic and phosphonic acids: Synthesis and measurement. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 62(11), 811–816. [Link]
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ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
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Varriale, A., Iacono, R., Marabotti, A., Stiuso, P., Amatruda, C., D'Auria, G., & Facchiano, A. M. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 17(12), 14071–14085. [Link]
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Song, J., & Liu, H. (2023). Synthesis, crystal structures and magnetic properties of Pyrazole-Carboxylic acid complexes. Journal of the Serbian Chemical Society, 88(6), 633–642. [Link]
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Siddiqui, A., & Al-Dhayan, D. (2012). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Journal of the Chinese Chemical Society, 59(1), 29–35. [Link]
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International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. IJMSDR. [Link]
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Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Gattefossé. [Link]
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Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]
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Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
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Semantic Scholar. (2016, November 13). STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. Semantic Scholar. [Link]
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Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
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SciProfiles. (2022, April 1). ACID SODIUM SALT OF 1H-PYRAZOLE-3,4,5- TRICARBOXYLIC ACID: SYNTHESIS, CRYSTAL STRUCTURE AND FEATURES OF INTRAMOLECULAR BONDS. SciProfiles. [Link]
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Aston University Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University. [Link]
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ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... ResearchGate. [Link]
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European Journal of Medicinal Chemistry. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. ScienceDirect. [Link]
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Al-Ostoot, F. H., Al-Anazi, M. R., Al-Ghamdi, S. S., & Al-Qurashi, N. A. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(21), 6497. [Link]
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ResearchGate. (n.d.). Pyrazole derivative in preclinical study. ResearchGate. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
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Tatemoto, H., & Theorell, H. (1974). Effect of pH on pyrazole binding to liver alcohol dehydrogenase. Archives of Biochemistry and Biophysics, 164(1), 247–253. [Link]
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eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids. eCampusOntario. [Link]
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Wang, X., Zhang, M., & Zhou, C. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4967. [Link]
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Pion Inc. (2023, December 13). What is pKa and how is it used in drug development?. Pion Inc. [Link]
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Cvijetić, I. N., Tanç, M., Juranić, I. O., Verbić, T. Ž., Supuran, C. T., & Drakulić, B. J. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(13), 3595–3604. [Link]
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Chemistry LibreTexts. (2022, September 15). 15.3: Physical Properties of Carboxylic Acids. Chemistry LibreTexts. [Link]
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ResearchGate. (2025, August 8). 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]
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MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]
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RSC Publishing. (2025, March 4). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
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IntechOpen. (2025, August 6). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. IntechOpen. [Link]
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Gökçe, M., Utku, S., & Küpeli Akkol, E. (2014). Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. Archiv der Pharmazie, 347(7), 475–486. [Link]
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Tsume, Y., Amidon, G. L., & Takeuchi, S. (2014). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. Journal of Pharmaceutical Sciences, 103(11), 3777–3785. [Link]
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Pobudkowska, A., & Domańska, U. (2025, August 9). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]
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El-Subbagh, H. I., El-Gamal, K. M., & El-Kerdawy, M. M. (2009). Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. Archiv der Pharmazie, 342(6), 342–350. [Link]
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MDPI. (2021). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. MDPI. [Link]
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Technical Support Center: Stability Testing of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid in Solution
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. It is designed as a practical resource, offering troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of stability studies for this molecule.
Introduction: Understanding the Molecule and the Mission
This compound is a heterocyclic compound featuring a pyrazole core, a structure of significant interest in medicinal chemistry for its diverse biological activities.[1][2] The stability of such a molecule is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy as a potential therapeutic agent or intermediate.[3][4]
Forced degradation, or stress testing, is an essential component of the drug development process.[4][5] It involves subjecting the compound to conditions more severe than standard storage to identify potential degradation products and establish degradation pathways.[3] This information is paramount for developing and validating stability-indicating analytical methods, which are required for regulatory submissions.[3][6]
This guide will walk you through the strategic design of stability studies, common challenges encountered in the laboratory, and the scientific rationale behind troubleshooting these issues.
Section 1: Core Concepts & Initial Assessment
This section addresses fundamental questions about the intrinsic properties of this compound and the purpose of stability testing.
Q1: What are the key structural features of this molecule that influence its stability in solution?
A: The stability of this compound is governed by three primary components:
-
The Pyrazole Ring: This five-membered aromatic heterocycle is generally robust and resistant to oxidation and reduction.[7] However, its stability can be influenced by the electronic effects of its substituents. The electron-withdrawing nature of the fluorophenyl and carboxylic acid groups can impact the electron density of the ring, potentially affecting its susceptibility to nucleophilic or electrophilic attack under harsh conditions.[8][9]
-
The Carboxylic Acid Group: This functional group is the primary site for potential hydrolytic instability, although it is the product of ester or amide hydrolysis.[10] A more relevant risk for this specific molecule is decarboxylation (loss of CO2), which can sometimes be induced under high heat or extreme pH conditions.[11][12]
-
The 4-Fluorophenyl Group: The carbon-fluorine bond is very strong, making this part of the molecule metabolically and chemically stable.[13][14] The fluorine atom primarily exerts an electronic influence on the pyrazole ring.
Q2: What is a forced degradation study and why is it the first step?
A: A forced degradation or stress study is a process where a drug substance is intentionally degraded by exposing it to harsh conditions like strong acids, bases, oxidants, light, and high temperatures.[3][5][15] It is a regulatory requirement and serves several crucial purposes:[4][16]
-
Identify Degradation Pathways: It helps elucidate the likely chemical breakdown routes of the molecule.[3]
-
Elucidate Degradant Structures: It generates degradation products that can be isolated and identified.
-
Develop Stability-Indicating Methods: It is essential for developing and validating an analytical method (typically HPLC) that can accurately separate and quantify the parent drug from all potential impurities and degradants.[3][6]
-
Inform Formulation and Packaging: Understanding the molecule's liabilities helps in designing a stable formulation and selecting appropriate packaging (e.g., light-resistant containers).[3][5]
The diagram below outlines the typical workflow for conducting a stability study.
Section 2: Troubleshooting Guide & FAQs
This section provides practical solutions to common problems encountered during stability testing in a question-and-answer format.
Hydrolytic Stability (Acid/Base/Neutral)
Q3: I don't see any degradation under 0.1 M HCl or 0.1 M NaOH at room temperature after 24 hours. What are my next steps?
A: This indicates good intrinsic stability against hydrolysis, which is expected for this class of compound. To achieve the target degradation of 5-20%, you should escalate the stress conditions methodically:[15]
-
Increase Temperature: Heat the samples at a controlled temperature, typically starting at 50-60°C. Monitor the degradation at several time points (e.g., 2, 6, 12, 24 hours).
-
Increase Reagent Concentration: If elevated temperature alone is insufficient, consider increasing the acid or base concentration to 1.0 M.
-
Extend Duration: As a final measure, the study can be extended for up to 7 days.[15]
Caution: Avoid excessively harsh conditions (e.g., very high temperatures with high molarity reagents) that result in more than 20% degradation. This can lead to the formation of secondary degradants that may not be relevant to real-world stability.[5][15]
Q4: My compound is poorly soluble in aqueous acid/base, causing it to precipitate. How can I conduct the experiment?
A: This is a common issue. The recommended approach is to use a minimal amount of an organic co-solvent to maintain solubility.
-
Recommended Co-solvents: Acetonitrile (ACN) or Methanol (MeOH) are typical choices as they are common HPLC mobile phase components.
-
Procedure: First, dissolve the compound in a small volume of the co-solvent, then dilute it to the final concentration with the aqueous acidic or basic solution.
-
Validation: Always run a control sample with the co-solvent and water (without acid/base) under the same conditions to ensure the solvent itself is not causing degradation.[15]
Oxidative Stability
Q5: What concentration of hydrogen peroxide (H₂O₂) should I start with, and how do I manage a reaction that is too fast or too slow?
A: A common starting point for oxidative stress testing is 3% H₂O₂ at room temperature. The pyrazole ring is generally resistant to oxidation, but the overall molecule's susceptibility can vary.[7]
-
If the reaction is too slow ( <5% degradation):
-
Gently heat the solution (e.g., 40-50°C).
-
Increase the concentration of H₂O₂ (e.g., up to 30%).
-
-
If the reaction is too fast ( >20% degradation quickly):
-
Dilute the H₂O₂ concentration (e.g., to 0.3% or 1%).
-
Conduct the experiment at a reduced temperature (e.g., in an ice bath).
-
Sample at much shorter time intervals.
-
Photostability
Q6: How do I correctly perform a photostability study according to regulatory expectations?
A: Photostability testing must follow the ICH Q1B guideline.[17][18][19][20] This ensures standardized and reproducible results.
-
Exposure Requirements: Samples must be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[17]
-
Sample Preparation: Test the compound in both solid form and in solution. The solvent should be inert and transparent to light.
-
Controls are Critical: For every exposed sample, a "dark control" sample, wrapped completely in aluminum foil, must be placed alongside it.[17] This allows you to differentiate between degradation caused by light versus thermal effects from the light source.
-
Confirmatory Testing: The study should confirm if the substance is photostable or photolabile. If results are ambiguous, testing on additional batches may be required.[17][21]
Analytical Method Troubleshooting
Q7: My HPLC method shows a loss of the main peak in a stressed sample, but no new peaks appear. What could be the cause?
A: This is a frequent and challenging observation. Several possibilities exist:
-
Degradant lacks a UV chromophore: The degradation may have destroyed the part of the molecule responsible for UV absorbance. In this case, a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is necessary.
-
Degradant is not eluting: The degradant could be highly polar and retained at the column inlet, or highly non-polar and retained indefinitely. Use a strong solvent like 100% ACN or MeOH to wash the column and check for late-eluting peaks.
-
Degradant is insoluble: The degradation product may have precipitated out of the solution. Visually inspect the sample vial and consider re-dissolving the sample in a stronger solvent.
-
Degradant is volatile: This is less likely for this molecule but possible if the ring fragments into smaller components.
Q8: I see new peaks, but they are not well-separated from the main peak. How do I develop a truly "stability-indicating" method?
A: A method is only stability-indicating if all degradation products are baseline-resolved from the parent compound.[6] If you have co-elution, you must optimize your chromatography.
The flowchart below provides a decision-making process for troubleshooting HPLC method development.
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Technical Support Center: Optimization of Reaction Conditions for Pyrazole Ring Formation
Welcome to the Technical Support Center for Pyrazole Ring Formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments, ensuring you can achieve optimal results with confidence.
Troubleshooting Guide
This section addresses specific issues you may encounter during pyrazole synthesis, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a very low yield or no product at all. What are the potential causes and how can I improve it?
Answer: Low yields are a common hurdle in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is essential for identifying and resolving the issue.
-
Purity of Starting Materials: The purity of your 1,3-dicarbonyl compound and hydrazine derivative is paramount.[1] Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation. It is recommended to use freshly purified reagents, as 1,3-dicarbonyl compounds can degrade over time.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that need to be optimized.[1][2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction duration.[1]
-
Stoichiometry of Reactants: Ensure that the stoichiometry of your reactants is correct. In some cases, using a slight excess of the hydrazine derivative can help drive the reaction to completion.[1]
-
Inappropriate Catalyst: The selection of the catalyst is crucial for an efficient reaction. For the classic Knorr pyrazole synthesis, an acid catalyst is typically required.[1] Depending on the specific substrates, a mild acid like acetic acid or a stronger acid might be necessary. In some cases, solid acid catalysts like Amberlyst-70 have shown to be effective.[1]
-
Formation of Stable Intermediates: The reaction may stall at a stable intermediate, such as a pyrazoline, which does not readily convert to the final pyrazole product.[3][4] This can often be overcome by adjusting the reaction conditions, such as increasing the temperature or adding a dehydrating agent to facilitate the final aromatization step.[1]
Issue 2: Formation of a Mixture of Regioisomers
Question: I am observing a mixture of regioisomers in my final product. How can I improve the regioselectivity of my reaction?
Answer: The formation of regioisomeric mixtures is a frequent challenge, especially when using unsymmetrical 1,3-dicarbonyl compounds.[1] The regioselectivity is governed by the steric and electronic properties of the two carbonyl groups, as well as the reaction conditions.[1]
-
pH Control: The pH of the reaction medium can influence the initial site of nucleophilic attack by the hydrazine.[1] Careful control of the pH can, therefore, be used to favor the formation of one regioisomer over the other.
-
Solvent and Catalyst Selection: The choice of solvent and catalyst can significantly impact the regioselectivity of the reaction.[1] For instance, the use of aprotic dipolar solvents like DMF or NMP has been shown to give better results than polar protic solvents such as ethanol in certain cases.[4]
-
Strategic Use of Catalysts: Specific catalysts have been developed to achieve high regioselectivity. For example, nano-ZnO has been used as a highly efficient and environmentally friendly catalyst for the regioselective synthesis of 1,3,5-substituted pyrazoles.[4] Similarly, heterogeneous catalysts like Amberlyst-70 have been employed for regioselective pyrazole synthesis at room temperature.[1]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my pyrazole product from the reaction mixture. What are some effective purification strategies?
Answer: Purification of pyrazole compounds can sometimes be challenging due to their polarity and potential for interaction with silica gel.
-
Acid-Base Extraction: Pyrazoles are weakly basic and can be protonated to form salts.[5][6] This property can be exploited for purification. By treating the crude reaction mixture with an acid, the pyrazole can be extracted into the aqueous phase, leaving non-basic impurities in the organic phase. Subsequent basification of the aqueous layer and extraction with an organic solvent can yield the purified pyrazole.
-
Crystallization: Recrystallization is a powerful technique for purifying solid pyrazole products.[7] Common solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexanes.[7]
-
Column Chromatography with Deactivated Silica: If column chromatography is necessary, the acidic nature of silica gel can sometimes lead to product loss, especially for basic pyrazoles. Deactivating the silica gel with a small amount of triethylamine or ammonia in the eluent can help to mitigate this issue.[7]
-
Reversed-Phase Chromatography: For polar pyrazole compounds that are difficult to purify on normal-phase silica, reversed-phase chromatography using a C18 column can be an effective alternative.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing the pyrazole ring?
A1: The most prevalent and versatile method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, often referred to as the Knorr pyrazole synthesis.[1][8] Other significant methods include the reaction of α,β-unsaturated ketones or aldehydes with hydrazines, which typically form pyrazolines that are subsequently oxidized to pyrazoles, and the 1,3-dipolar cycloaddition of diazo compounds with alkynes.[3][4]
Q2: How does the choice of solvent affect the reaction?
A2: The solvent can play a critical role in pyrazole synthesis by influencing reaction rates, yields, and even regioselectivity. Aprotic dipolar solvents such as DMF, NMP, and DMSO have been shown to be highly effective for certain pyrazole syntheses, sometimes providing superior results compared to traditional protic solvents like ethanol.[3][4] In some modern approaches, environmentally friendly solvents like water or ethylene glycol, or even solvent-free conditions, have been successfully employed.[3]
Q3: What is the role of the catalyst in pyrazole formation?
A3: Catalysts are often essential for facilitating the cyclocondensation reaction and improving reaction efficiency. In the Knorr synthesis, an acid catalyst is typically used to activate the carbonyl group for nucleophilic attack by the hydrazine.[1] A wide range of catalysts can be employed, from simple protic acids like acetic acid and hydrochloric acid to Lewis acids and heterogeneous catalysts such as nano-ZnO and Amberlyst-70.[1][4] The choice of catalyst can significantly impact the reaction time, temperature, and yield.[3]
Q4: Can I predict the regioselectivity of the reaction with an unsymmetrical 1,3-dicarbonyl?
A4: Predicting the regioselectivity can be complex as it is influenced by a combination of steric and electronic factors of the dicarbonyl compound and the nucleophilicity of the hydrazine. Generally, the more electrophilic carbonyl group will be preferentially attacked by the more nucleophilic nitrogen of the hydrazine. However, experimental optimization of reaction conditions (pH, solvent, catalyst) is often necessary to achieve high regioselectivity for a specific set of substrates.[1]
Data Presentation
Table 1: Comparison of Catalysts for Pyrazole Synthesis
| Catalyst | Typical Reaction Conditions | Advantages | Disadvantages |
| Acetic Acid | Reflux in ethanol or acetic acid | Readily available, inexpensive | May require high temperatures and long reaction times |
| Mineral Acids (HCl, H₂SO₄) | Varies, can be done at room temperature or with heating | Strong acids, can be very effective | Can be corrosive, may lead to side reactions |
| Nano-ZnO | Often at room temperature | High efficiency, environmentally friendly, easy work-up | May not be universally applicable to all substrates |
| Amberlyst-70 | Room temperature in a suitable solvent | Heterogeneous catalyst, easily recoverable and reusable | May have lower activity than homogeneous catalysts |
| Lewis Acids (e.g., LiClO₄) | Varies depending on the specific Lewis acid and substrates | Can be highly effective and regioselective | Can be sensitive to moisture, may be expensive |
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis with Acetic Acid Catalyst
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-dicarbonyl compound (1.0 eq) and ethanol (5-10 mL per mmol of dicarbonyl).
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Pyrazole Synthesis using Amberlyst-70 as a Heterogeneous Catalyst
-
In a round-bottom flask, suspend Amberlyst-70 (a catalytic amount) in a suitable solvent (e.g., dichloromethane or ethanol).
-
Add the 1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.2 eq) to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the completion of the reaction by TLC.
-
Upon completion, filter the reaction mixture to separate the solid Amberlyst-70 catalyst. The catalyst can be washed with a solvent, dried, and reused.
-
The filtrate containing the product can be concentrated under reduced pressure, and the crude product can be purified by appropriate methods.
Visualizations
Caption: Pyrazole Synthesis Troubleshooting
References
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014-03-09). Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023-09-05). MDPI. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017-10-27). PMC - NIH. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available at: [Link]
- DE102009060150A1 - Process for the purification of pyrazoles. Google Patents.
-
Optimization of the reaction conditions for the synthesis of pyrazole... ResearchGate. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
- WO2011076194A1 - Method for purifying pyrazoles. Google Patents.
-
Unit 4 Pyrazole | PDF. Slideshare. Available at: [Link]
-
Optimization of reaction conditions | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
The synthesis of pyrazole derivatives from hydrazone using Amberlyst A26 resin under ultrasonic radiation. Growing Science. Available at: [Link]
-
Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Publishing. Available at: [Link]
-
synthesis of pyrazoles. YouTube. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. NIH. Available at: [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX. Slideshare. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 6. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Unit 4 Pyrazole | PDF [slideshare.net]
Identification of by-products in 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can achieve a high yield and purity of your target compound.
Synthesis Overview
The synthesis of this compound is typically achieved through a three-stage process. Understanding each stage is critical for identifying potential by-products and troubleshooting experimental challenges.
-
Knoevenagel Condensation: The synthesis begins with the base-catalyzed Knoevenagel condensation of 4-fluorobenzaldehyde and diethyl malonate to form diethyl (4-fluorobenzylidene)malonate.
-
Cyclization with Hydrazine: The resulting α,β-unsaturated ester undergoes a cyclization reaction with hydrazine hydrate to form the pyrazole ring, yielding ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate.
-
Hydrolysis: The final step is the hydrolysis of the ethyl ester to the desired this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.
Stage 1: Knoevenagel Condensation
Question 1: My reaction mixture from the Knoevenagel condensation shows multiple spots on TLC, even after a long reaction time. What are the likely by-products?
Answer:
During the Knoevenagel condensation between 4-fluorobenzaldehyde and diethyl malonate, several by-products can form, leading to a complex reaction mixture.
Potential By-products and their Identification:
| Compound | Structure | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| 4-fluorobenzaldehyde (Unreacted) | 124.11 | 125.04 | |
| Diethyl malonate (Unreacted) | 160.17 | 161.08 | |
| Diethyl (4-fluorobenzylidene)malonate (Product) | 266.26 | 267.10 | |
| Diethyl 2,2-bis((4-fluorophenyl)methyl)malonate (Bis-addition Product) | 390.39 | 391.15 |
Troubleshooting Guide:
-
Issue: Presence of unreacted 4-fluorobenzaldehyde and diethyl malonate.
-
Cause: Incomplete reaction due to insufficient catalyst, low temperature, or short reaction time. The electron-withdrawing nature of the fluorine atom in 4-fluorobenzaldehyde generally facilitates the reaction, but suboptimal conditions can still lead to low conversion.[1]
-
Solution:
-
Catalyst: Ensure the use of an appropriate amount of a suitable base catalyst, such as piperidine or a mild inorganic base.[2]
-
Temperature: Gently warm the reaction mixture if it is being run at room temperature.
-
Reaction Time: Monitor the reaction by TLC until the starting materials are consumed.
-
-
-
Issue: Formation of a significant amount of the bis-addition product.
-
Cause: This by-product arises from a second Knoevenagel condensation of the initial product with another molecule of 4-fluorobenzaldehyde. This is more likely to occur if an excess of 4-fluorobenzaldehyde is used or if the reaction is left for an extended period under strongly basic conditions.
-
Solution:
-
Stoichiometry: Use a strict 1:1 molar ratio of 4-fluorobenzaldehyde to diethyl malonate.
-
Controlled Addition: Add the 4-fluorobenzaldehyde slowly to the reaction mixture containing diethyl malonate and the catalyst.
-
Purification: The bis-addition product can typically be separated from the desired product by column chromatography on silica gel.
-
-
Stage 2: Cyclization with Hydrazine
Question 2: After reacting diethyl (4-fluorobenzylidene)malonate with hydrazine, my product mixture is complex. What are the possible side products?
Answer:
The cyclization step is crucial for forming the pyrazole ring. Several side reactions can occur, leading to impurities.
Potential By-products and their Identification:
| Compound | Structure | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| Diethyl (4-fluorobenzylidene)malonate (Unreacted) | 266.26 | 267.10 | |
| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (Product) | 234.23 | 235.09 | |
| Diethyl 2-((4-fluorophenyl)(hydrazinyl)methyl)malonate (Michael Adduct) | 298.30 | 299.13 | |
| 5-(4-fluorophenyl)-3-oxo-2,3-dihydropyrazole-4-carboxylate (Pyrazolidinone) | 236.19 | 237.07 |
Troubleshooting Guide:
-
Issue: Presence of unreacted diethyl (4-fluorobenzylidene)malonate.
-
Cause: Incomplete reaction due to insufficient hydrazine, low temperature, or short reaction time.
-
Solution:
-
Hydrazine Amount: Use a slight excess of hydrazine hydrate (e.g., 1.1-1.2 equivalents).
-
Temperature: Refluxing in a suitable solvent like ethanol is typically required for this cyclization.
-
Reaction Time: Monitor the reaction progress by TLC.
-
-
-
Issue: Formation of the Michael addition product.
-
Cause: Hydrazine can act as a nucleophile and add to the activated double bond of diethyl (4-fluorobenzylidene)malonate without subsequent cyclization. This is more likely at lower temperatures or with insufficient heating.
-
Solution: Ensure the reaction is heated sufficiently to promote the intramolecular cyclization and dehydration steps that lead to the aromatic pyrazole ring.
-
-
Issue: Formation of the pyrazolidinone by-product.
-
Cause: This can arise from an alternative cyclization pathway. The formation of pyrazolidinones from the reaction of α,β-unsaturated esters with hydrazine has been observed under certain conditions.[3]
-
Solution:
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Ethanol is a commonly used solvent that favors the formation of the desired pyrazole.
-
pH Control: The pH of the reaction mixture can also play a role. Maintaining a neutral to slightly basic pH is generally preferred.
-
-
Stage 3: Hydrolysis
Question 3: My final product, this compound, has a low melting point and shows impurities in the NMR spectrum. What could these be?
Answer:
The final hydrolysis step, while seemingly straightforward, can introduce impurities if not performed carefully.
Potential By-products and their Identification:
| Compound | Structure | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |
| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (Starting Material) | 234.23 | 235.09 | |
| This compound (Product) | 206.17 | 207.06 | |
| 3-(4-fluorophenyl)-1H-pyrazole (Decarboxylated Product) | 162.16 | 163.07 |
Troubleshooting Guide:
-
Issue: Presence of the starting ethyl ester.
-
Cause: Incomplete hydrolysis due to insufficient base, low temperature, or short reaction time.
-
Solution:
-
Base Concentration: Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide (e.g., 2-3 equivalents).
-
Temperature and Time: Ensure the reaction is heated (reflux) for an adequate amount of time to drive the hydrolysis to completion. Monitor by TLC until the starting ester is no longer visible.
-
Solvent: A mixture of ethanol and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.
-
-
-
Issue: Formation of the decarboxylated product.
-
Cause: Pyrazole carboxylic acids can be susceptible to decarboxylation, especially at high temperatures in either acidic or basic conditions. Prolonged heating during hydrolysis can lead to the loss of the carboxylic acid group.
-
Solution:
-
Controlled Heating: Avoid excessive heating or prolonged reaction times once the hydrolysis is complete.
-
Work-up: After the reaction is complete, cool the mixture and carefully acidify to precipitate the carboxylic acid product. Avoid heating the acidic solution.
-
Purification: If the decarboxylated product is present, it can often be removed by recrystallization, as its solubility will differ from the desired carboxylic acid.
-
-
Experimental Workflows and Diagrams
Overall Synthesis Workflow
Caption: Overall three-stage synthesis workflow.
Troubleshooting Logic for Knoevenagel Condensationdot
Sources
Technical Support Center: Pyrazole Synthesis via Vilsmeier-Haack Reaction
Welcome to the technical support center for the Vilsmeier-Haack (V-H) reaction, a cornerstone of heterocyclic synthesis, particularly for the formylation of pyrazoles. Pyrazole-4-carbaldehydes are valuable intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and ensure successful, reproducible outcomes.
The Vilsmeier-Haack reaction is a versatile and cost-effective method for formylating electron-rich aromatic and heteroaromatic compounds.[4][5] It utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃), to introduce a formyl group onto the pyrazole ring.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier reagent and how is it formed?
A1: The Vilsmeier reagent is a chloroiminium salt, the active electrophile in the formylation reaction.[6][7] It is most commonly prepared by the reaction of DMF with POCl₃.[6][7] The reaction is typically performed by adding POCl₃ dropwise to ice-cooled DMF.[8] This exothermic reaction forms the electrophilic (chloromethylene)dimethyliminium chloride, which then attacks the electron-rich pyrazole ring.[7][9]
Q2: At which position on the pyrazole ring does formylation occur?
A2: For most pyrazole substrates, the Vilsmeier-Haack reaction is highly regioselective, with formylation predominantly occurring at the C4 position.[1][4] This is due to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible for electrophilic attack.
Q3: Can I use other formamides or halogenating agents?
A3: While DMF and POCl₃ are the most common reagents, other N,N-disubstituted formamides and acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can also be used to generate the Vilsmeier reagent.[9] However, the reactivity and stability of the resulting reagent may vary, potentially requiring optimization of the reaction conditions.[10][11]
Q4: What are the typical reaction conditions for pyrazole formylation?
A4: Reaction conditions can vary significantly depending on the reactivity of the pyrazole substrate. Generally, the Vilsmeier reagent is prepared at 0°C, followed by the addition of the pyrazole.[4][8] The reaction mixture is then often heated, with temperatures ranging from room temperature to 120°C or higher, for several hours to drive the reaction to completion.[1][4]
Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack synthesis of pyrazoles, providing explanations and actionable solutions.
Issue 1: Low or No Product Yield
-
Possible Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent is sensitive to moisture. Using anhydrous DMF is crucial for the successful formation and reactivity of the reagent.[2]
-
Solution: Ensure that your DMF is anhydrous. Use a freshly opened bottle or dry the solvent over molecular sieves before use.
-
-
Possible Cause 2: Deactivated Pyrazole Substrate. Pyrazoles with strong electron-withdrawing groups are less reactive and may not undergo formylation under standard conditions.[1]
-
Possible Cause 3: Insufficient Reaction Temperature. Some pyrazole substrates require higher temperatures to react.
Issue 2: Formation of Unwanted Side Products
-
Possible Cause 1: Chlorination of the Pyrazole Ring. In some cases, particularly with 5-hydroxypyrazoles, chlorination can occur as a side reaction.
-
Solution: Carefully control the reaction temperature and the stoichiometry of the Vilsmeier reagent. Using milder conditions may help to minimize chlorination.
-
-
Possible Cause 2: Diformylation. While less common for pyrazoles, diformylation can occur if the product is also susceptible to electrophilic attack.
-
Solution: Use a stoichiometric amount of the Vilsmeier reagent and monitor the reaction closely by TLC to stop it once the desired product is formed.
-
-
Possible Cause 3: Polymerization/Decomposition. At high temperatures, some sensitive substrates or products may decompose or polymerize.
-
Solution: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration. Ensure a proper inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Issue 3: Difficult Work-up and Product Isolation
-
Possible Cause: Incomplete Hydrolysis of the Iminium Intermediate. The initial product of the Vilsmeier-Haack reaction is an iminium salt, which must be hydrolyzed to the aldehyde during work-up.[6]
-
Solution: The work-up typically involves pouring the reaction mixture onto crushed ice and then neutralizing with a base (e.g., sodium bicarbonate, sodium hydroxide, or sodium acetate solution) to facilitate the hydrolysis and precipitate the product.[5][8][13] Ensure thorough mixing during this step.
-
-
Possible Cause: Product is soluble in the aqueous layer.
-
Solution: If your product has polar functional groups, it may have some solubility in water. After neutralization, extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Troubleshooting Workflow
Caption: Troubleshooting flowchart for pyrazole Vilsmeier-Haack synthesis.
Experimental Protocol: Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
1,3-Disubstituted pyrazole
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, including a three-necked round-bottom flask, dropping funnel, and condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous DMF (5-10 equivalents) and cool the flask to 0°C in an ice bath. Add POCl₃ (1.5-3 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10°C. Stir the mixture at 0°C for 30 minutes after the addition is complete. The formation of a colorless to pale yellow solid or viscous liquid is expected.[14]
-
Reaction with Pyrazole: Dissolve the 1,3-disubstituted pyrazole (1 equivalent) in a minimal amount of anhydrous DCM or DCE and add it to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically 60-120°C).[1][4] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it slowly and carefully onto a generous amount of crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the product with DCM or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack reaction on a pyrazole substrate.
Quantitative Data Summary
The success of the Vilsmeier-Haack reaction is highly dependent on the substrate and reaction conditions. The following table summarizes typical ranges for key parameters.
| Parameter | Typical Range | Impact on Reaction |
| Temperature | 0°C to 120°C | Higher temperatures increase the reaction rate but may lead to side products or decomposition.[1] |
| Reaction Time | 1 to 24 hours | Dependent on substrate reactivity and temperature. Monitored by TLC.[4] |
| Equivalents of POCl₃ | 1.5 to 3 | An excess is often used to ensure complete conversion, but a large excess can promote side reactions.[1] |
| Equivalents of DMF | 5 to 10 (or as solvent) | Often used in excess, and can serve as the solvent.[1] |
| Yield | Moderate to Excellent | Highly substrate-dependent. Can range from 30% to over 90%.[4][8] |
Safety Considerations
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[15] It should be handled with extreme caution in a well-ventilated chemical fume hood.
-
The quenching step of the reaction is highly exothermic and releases HCl gas. It must be performed slowly by pouring the reaction mixture onto a large amount of crushed ice in a fume hood.
-
Always wear appropriate Personal Protective Equipment (PPE) , including safety goggles, a lab coat, and chemical-resistant gloves.
This technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction for pyrazole synthesis. By understanding the underlying chemistry and potential pitfalls, researchers can effectively troubleshoot their experiments and achieve their synthetic goals.
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances, 13(39), 27351-27386. [Link]
-
Sathiyaseelan, M., et al. (2018). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science, 6(4), 198-204. [Link]
-
Al-Amiery, A. A., et al. (2021). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 5(4), 320-327. [Link]
-
Wang, H., et al. (2012). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules, 17(12), 14751-14761. [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
-
Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Modern Chemistry & Chemical Technology, 15(3). [Link]
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). PharmaTutor. [Link]
-
Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2025). SAGE Journals. [Link]
-
Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and Its Schiff`s Bases. ResearchGate. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
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Vilsmeier reagent. (n.d.). Wikipedia. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). NROChemistry. [Link]
-
Synthesis and characterization of steroidal 5'- formyl (6,7-c) pyrazoles using Vilsmeier- Haack reagent. (2025). ResearchGate. [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]
-
Nagaraja, G. K., et al. (2016). Design, synthesis and characterization of new 1,2,3-triazolyl pyrazole derivatives as potential antimicrobial agents via a Vilsmeier–Haack reaction approach. RSC Advances, 6(73), 69324-69335. [Link]
-
Vilsmeier-Haack Reaction Mechanism. (2021). YouTube. [Link]
-
Bieliauskas, A., et al. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(2), M1389. [Link]
-
About the Vilsmeier-Haack formylation of this compound. (2021). Chemistry Stack Exchange. [Link]
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]
-
An efficient synthesis of 1-H-pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions. (2004). Semantic Scholar. [Link]
-
Catalytic Vilsmeier-Haack Reaction of Indoles Enabled by P(III)/P(V)=O Catalysis. (n.d.). Organic Syntheses. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). National Institutes of Health. [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. [Link]
-
Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. (n.d.). Mettler Toledo. [Link]
-
Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. (2005). Semantic Scholar. [Link]
-
Vilsmeier-Haack formilation help. (2023). Reddit. [Link]
-
Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. (n.d.). ResearchGate. [Link]
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- 9. jk-sci.com [jk-sci.com]
- 10. mt.com [mt.com]
- 11. [PDF] Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline | Semantic Scholar [semanticscholar.org]
- 12. arkat-usa.org [arkat-usa.org]
- 13. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 14. reddit.com [reddit.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: A Guide to Improving the Purity of Synthesized Pyrazole Compounds
Welcome to the technical support center for pyrazole compound purification. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for their synthesized pyrazole derivatives. As a five-membered heterocyclic scaffold, pyrazoles are foundational in numerous pharmaceuticals and agrochemicals, making their purification a critical step in research and development.[1][2][3]
This document moves beyond simple protocols to provide in-depth, field-proven insights into troubleshooting common purification issues. The question-and-answer format is structured to address specific problems you may encounter during your experimental work, explaining the causality behind each recommendation to empower you to make informed decisions.
Section 1: Initial Purity Assessment and Strategy Selection
The first step after a synthesis is to accurately assess the crude product and devise a logical purification strategy. Rushing this stage can lead to significant loss of material and time.
Q1: My pyrazole synthesis reaction is complete according to TLC. What are the essential first steps to determine an effective purification strategy?
A1: An effective purification strategy begins with a thorough characterization of your crude reaction mixture. Do not proceed directly to large-scale purification without this initial analysis.
-
Preliminary Analysis: After your reaction work-up, obtain a ¹H NMR spectrum and an LC-MS analysis of the crude material. This initial screen provides critical information:
-
¹H NMR: Helps identify the presence of starting materials, major byproducts, and provides a rough estimate of the desired product's purity.
-
LC-MS: Confirms the mass of your target compound and reveals the number and relative abundance of impurities.
-
-
Solubility Testing: The physical state (solid or oil) and solubility of your crude product are the primary determinants of the purification method. Perform small-scale solubility tests in a range of common laboratory solvents (e.g., hexane, ethyl acetate, ethanol, water, dichloromethane).
-
Strategy Selection Workflow: Based on the initial data, select your primary purification technique. Recrystallization is often preferred for solid materials with relatively high purity (>90%) as it can be highly efficient and scalable.[4] For complex mixtures, oily products, or for separating closely related isomers, column chromatography is the method of choice.[4][5]
Below is a workflow to guide your decision-making process.
Caption: Initial decision workflow for pyrazole purification.
Section 2: Troubleshooting Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. However, success is highly dependent on selecting the right solvent system and controlling the crystallization conditions.
Q2: What are the most common and effective solvents for recrystallizing pyrazole derivatives?
A2: The choice of solvent is critical and must be tailored to the polarity of your specific pyrazole derivative. An ideal solvent should dissolve the compound poorly at low temperatures but completely at its boiling point.
-
Single Solvents: Ethanol, methanol, isopropanol, ethyl acetate, and water are frequently used.[6][7] For non-polar pyrazoles, cyclohexane or petroleum ether can be effective.[7]
-
Mixed Solvent Systems: This is a highly effective technique when a single ideal solvent cannot be found. The compound is dissolved in a minimal amount of a hot "good" solvent (in which it is highly soluble), and a "bad" or "anti-solvent" (in which it is poorly soluble) is added dropwise until turbidity (cloudiness) appears. The solution is then allowed to cool slowly.[7][8] Common pairs include Ethanol/Water, Ethyl Acetate/Hexane, and Acetone/Hexane.[6][7][8][9]
| Solvent System | Polarity | Best For | Causality & Expert Insight |
| Ethanol or Methanol | Protic, Polar | General purpose for many substituted pyrazoles. | The hydroxyl group can form hydrogen bonds with the pyrazole nitrogens, aiding dissolution at high temperatures. Often a good starting point.[9] |
| Ethyl Acetate/Hexane | Aprotic, Med/Non-Polar | Good for compounds of intermediate polarity. | Provides a wide polarity range. Ethyl acetate dissolves the compound, and the addition of hexane significantly reduces solubility to induce crystallization. |
| Ethanol/Water | Protic, High/Very Polar | Excellent for polar pyrazole derivatives, especially those with amino or hydroxyl groups. | Highly effective because many organic impurities remain dissolved in the ethanol-rich mixture while the polar product crystallizes upon addition of water.[6][10] |
| Isopropanol | Protic, Polar | A good alternative to ethanol, sometimes offering a better solubility gradient.[10] | Its higher boiling point and slightly lower polarity compared to ethanol can be advantageous for certain compounds. |
Q3: My pyrazole compound is "oiling out" during recrystallization instead of forming crystals. What is happening and how can I fix it?
A3: "Oiling out" occurs when your compound precipitates from the solution at a temperature that is above its melting point, causing it to separate as a liquid instead of a solid.[7][8] This is a common problem, often caused by a solution that is too saturated or cools too quickly.
Causality: The solubility of the compound drops so rapidly upon cooling that a supersaturated solution forms, and the compound crashes out as a supercooled liquid (an oil) because the temperature is still too high for crystal lattice formation.
Here are several effective strategies to prevent oiling out:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation point. This ensures that crystallization begins at a lower temperature, hopefully below the compound's melting point.[7][8]
-
Slow Down Cooling: Allow the flask to cool as slowly as possible. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote the formation of well-ordered crystals over oil.[7][8]
-
Lower the Initial Temperature: Reheat the oiled-out mixture until it fully redissolves. Allow it to cool slightly before adding the anti-solvent. This reduces the temperature gradient.
-
Use a Seed Crystal: If available, add a tiny crystal of the pure compound to the cooled, supersaturated solution to provide a nucleation point for crystal growth.[7][8]
Caption: Troubleshooting the "oiling out" phenomenon.
Q4: My recrystallization yield is very low. What are the common causes and how can I improve my recovery?
A4: Low yield is typically due to using too much solvent or incomplete precipitation.
-
Use Minimal Solvent: During the dissolution step, use only the absolute minimum amount of hot solvent required to dissolve your compound. Any excess solvent will retain a portion of your product in the mother liquor upon cooling, reducing the yield.[7][8]
-
Ensure Complete Cooling: After cooling to room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation, as the compound's solubility will be lowest at this temperature.[4][8]
-
Rinse with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities without re-dissolving the product.
Q5: How can I remove colored impurities during recrystallization?
A5: Highly colored, non-polar impurities can often be removed by treating the hot solution with activated charcoal before filtration.[4][11]
Protocol: Add a very small amount (e.g., 1-2% by weight) of activated charcoal to the hot, dissolved solution and continue to heat for a few minutes. The charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of Celite to remove the charcoal. Caution: Activated charcoal can also adsorb your desired product, so use it sparingly to avoid significantly reducing your yield.[11]
Section 3: Troubleshooting Column Chromatography
Column chromatography is indispensable for purifying complex mixtures, isomers, and non-crystalline compounds.
Q6: My basic pyrazole compound is streaking badly or not eluting from the silica gel column. What is the cause and solution?
A6: This is a classic problem caused by the interaction of basic nitrogen atoms in the pyrazole ring with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong interaction leads to poor peak shape, streaking, and sometimes irreversible adsorption.
Solution: Deactivate the Silica Gel. To mitigate this, you must neutralize the acidic sites on the silica.
-
Add Triethylamine (Et₃N): The most common method is to add a small amount of triethylamine (typically 0.5-1% by volume) to your eluent system.[4][5][6][11] The triethylamine will preferentially bind to the acidic sites, allowing your basic pyrazole compound to pass through the column without strong interaction.
-
Use Neutral Alumina: As an alternative stationary phase, neutral alumina can be used for the purification of very basic compounds that are sensitive to silica gel.[4]
Q7: How do I efficiently determine the right eluent system for my pyrazole derivative?
A7: The ideal eluent system should provide a retention factor (Rf) of 0.3-0.4 for your target compound on a TLC plate, with good separation from all impurities.[5]
Methodology:
-
Start with a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.[5]
-
Run several TLC plates with varying ratios of these solvents (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).
-
The solvent system that gives the desired Rf value and the best spot separation is the ideal starting point for your column. For flash chromatography, a slightly more polar eluent than the one used for TLC is often employed to ensure timely elution.
Q8: Impurities are co-eluting with my product. How can I improve the separation (resolution)?
A8: Co-elution occurs when the polarities of your product and an impurity are too similar.
-
Use a Gradient Elution: Instead of running the column with a single solvent mixture (isocratic), start with a less polar eluent and gradually increase the polarity by adding more of the polar solvent. This will help resolve compounds with close Rf values.
-
Try a Different Solvent System: If a hexane/ethyl acetate system fails, try a different combination with different selectivities, such as dichloromethane/methanol.
-
Reduce the Column Load: Overloading the column is a common cause of poor separation. As a rule of thumb, use a silica gel mass that is at least 50-100 times the mass of your crude product.
Section 4: Alternative and Complementary Techniques
Q9: My pyrazole has acidic or basic functional groups. Can I use extraction to purify it?
A9: Yes, acid-base extraction is an excellent and often overlooked technique for purifying pyrazoles that contain acidic or basic functional groups, as it separates compounds based on their chemical properties rather than just polarity.[6]
-
For Basic Pyrazoles: Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). Wash with an aqueous acid solution (e.g., 1M HCl). Your basic pyrazole will become protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. You can then neutralize the aqueous layer with a base (e.g., NaOH) and re-extract your purified pyrazole back into an organic solvent.
-
For Acidic Pyrazoles (e.g., with a carboxylic acid group): Use the same principle but wash with an aqueous base (e.g., 1M NaOH) to extract your compound into the aqueous layer.
Section 5: Detailed Experimental Protocols
Protocol 1: Mixed-Solvent Recrystallization
This method is ideal when no single solvent provides the desired solubility profile for your pyrazole compound.[7]
-
Dissolution: Place the crude solid pyrazole in an Erlenmeyer flask with a stir bar. Add the minimum amount of the "good" solvent (e.g., ethanol) to dissolve the solid completely at reflux temperature.
-
Addition of Anti-Solvent: While the solution is still hot, add the "bad" solvent (e.g., water) dropwise with continuous stirring until you observe persistent turbidity.
-
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for 30 minutes to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.[4]
Protocol 2: Flash Column Chromatography with Triethylamine Deactivation
This protocol is designed for the purification of basic pyrazole compounds that may interact with acidic silica gel.[5][11]
-
TLC Analysis: Determine the optimal eluent system (e.g., 4:1 Hexane:Ethyl Acetate) that provides an Rf of ~0.3-0.4 for your product.
-
Eluent Preparation: Prepare your chosen eluent and add 0.5-1% triethylamine by volume (e.g., 5-10 mL of Et₃N per 1 L of eluent).
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the triethylamine-containing eluent. Pour the slurry into your column and allow it to pack under positive pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
Elution: Run the column using the prepared eluent, applying positive pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions and monitor their composition by TLC. Combine the pure fractions containing your product.
-
Solvent Removal: Remove the eluent from the combined pure fractions using a rotary evaporator to yield your purified pyrazole.
References
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?[Link]
- Google Patents. (n.d.).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Journal of Synthetic Organic Chemistry. (2008). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Link]
-
IJTSRD. (n.d.). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. [Link]
-
International Journal of Trend in Scientific Research and Development. (2019). Synthesis of Pyrazole Compounds by Using Sonication Method. [Link]
-
Reddit. (2022). Purification of Amino-Pyrazoles. [Link]
-
ResearchGate. (n.d.). Substances yield after recrystallization from different solvents. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
Sources
- 1. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth scientific insights and practical troubleshooting for experimental work involving this compound. Our goal is to equip you with the knowledge to anticipate stability challenges, interpret degradation data, and design robust experimental protocols.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the most probable degradation pathways for this molecule?
A1: While specific degradation studies on this compound are not extensively published, we can predict its degradation profile by analyzing its functional groups: the pyrazole ring, the carboxylic acid moiety, and the fluorophenyl group. Forced degradation studies are essential to confirm these pathways for the specific drug substance or product.[1][2]
-
Hydrolysis: The amide-like bonds within the pyrazole ring could be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. However, the aromaticity of the pyrazole ring provides significant stability.
-
Oxidation: Pyrazole rings can be oxidized, often leading to hydroxylation at available ring positions.[3][4] The presence of atmospheric oxygen or residual peroxides in solvents can initiate this process, which is often mediated by radical mechanisms.[5]
-
Photodegradation: Aromatic systems and carboxylic acids can be susceptible to photolytic degradation. The primary pathway is often decarboxylation, where the carboxylic acid group is lost as CO₂, generating 3-(4-fluorophenyl)-1H-pyrazole.[6][7] UV radiation can also induce ring cleavage or other complex rearrangements.
-
Thermal Degradation: At elevated temperatures, the primary degradation pathway is likely to be decarboxylation. More extreme thermal stress can lead to the breakdown of the pyrazole ring itself, potentially through mechanisms involving the elimination of N₂.[8][9]
Q2: What are the critical factors that influence the stability of this compound?
A2: The stability is primarily influenced by pH, exposure to light, temperature, and the presence of oxidizing agents.[2]
-
pH: Extreme pH values (highly acidic or basic) can catalyze hydrolytic degradation.
-
Light: Exposure to UV light is a significant risk factor, potentially causing rapid decarboxylation and other photolytic reactions.[7]
-
Temperature: Higher temperatures accelerate all degradation reactions, particularly thermal decarboxylation and hydrolysis.[10][11]
-
Oxygen/Oxidizing Agents: The presence of oxygen or oxidizing agents like peroxides can lead to oxidative degradation of the pyrazole ring.[12]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light, in a cool and dry environment. For maximum stability, especially for analytical standards or long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) at -20°C is recommended to minimize oxidative and thermal degradation.
Q4: Which analytical techniques are most suitable for studying its degradation products?
A4: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for separating the parent compound from its degradation products and quantifying them.[2] For structural identification of the degradants, hyphenated techniques are indispensable:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To determine the molecular weight of degradation products.
-
LC-HRMS (High-Resolution Mass Spectrometry): To determine the elemental composition and exact mass.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: For unequivocal structure elucidation of isolated degradation products.
Section 2: Troubleshooting Experimental Issues
This section provides solutions to specific problems you may encounter during your research.
Problem: I'm observing multiple unexpected peaks in my HPLC chromatogram after leaving my sample in the autosampler overnight.
-
Probable Cause: This is a classic sign of short-term instability in the dissolution solvent. The compound is likely degrading under ambient light and temperature in the autosampler. The most common degradants in solution are likely from photolytic decarboxylation or oxidation.
-
Troubleshooting Steps:
-
Confirm Degradation: Re-analyze a freshly prepared standard and compare it to the sample left overnight. A decrease in the main peak area and an increase in impurity peaks will confirm degradation.
-
Control the Environment: Use a temperature-controlled autosampler set to a low temperature (e.g., 4°C). Use amber or UV-protected vials to shield the sample from light.
-
Investigate Solvent Effects: The choice of solvent can impact stability. Ensure the solvent is free of peroxides (especially for ethers like THF) and is appropriately pH-controlled if the molecule shows pH-dependent instability.
-
Identify the Peaks: Use LC-MS to get a preliminary identification of the unexpected peaks. A peak with a mass difference of -44 Da relative to the parent compound strongly suggests decarboxylation.
-
Problem: My forced degradation study is showing less than 5% degradation even under harsh conditions. Is this normal?
-
Probable Cause: Yes, this is plausible. The compound possesses features that confer high stability. The pyrazole ring is aromatic and generally stable. Furthermore, the carbon-fluorine (C-F) bond on the phenyl ring is exceptionally strong and resistant to cleavage.[13][14] This inherent stability can make forced degradation challenging.
-
Troubleshooting Steps:
-
Intensify Stress Conditions Systematically: Do not drastically increase all conditions at once. Increase the stress factor incrementally. For example:
-
Hydrolysis: Increase acid/base concentration from 0.1 M to 1 M or even 5 M. Increase the temperature from 60°C to 80°C.
-
Oxidation: Increase H₂O₂ concentration from 3% to 10% or 30%.
-
Thermal: Increase temperature in a sealed vial to prevent loss of solvent.
-
-
Extend Exposure Time: If increasing the intensity is not feasible or desirable, extend the duration of the study from 24 hours to several days.[2]
-
Verify Analytical Method: Ensure your analytical method is capable of separating potential degradants. It's possible that degradation is occurring, but the products are co-eluting with the parent peak. Check peak purity using a photodiode array (PDA) detector.
-
Problem: I've isolated a major degradation product, but I'm struggling with its structure elucidation.
-
Probable Cause: Degradation can sometimes lead to complex rearrangements or the formation of unexpected structures.
-
Troubleshooting Steps:
-
Gather Comprehensive Data: Do not rely on a single analytical technique.
-
HRMS: Obtain an accurate mass to confirm the elemental formula.
-
¹H and ¹³C NMR: These are essential for the primary carbon-hydrogen framework.
-
¹⁹F NMR: This is critical. A signal similar to the parent compound suggests the fluorophenyl group is intact. A significant shift or disappearance indicates a reaction involving the C-F bond or the aromatic ring, though this is less likely.
-
2D NMR (COSY, HSQC, HMBC): Use these experiments to piece together the connectivity of the molecule.
-
-
Consider the Reaction Conditions: The structure of the degradant is a direct consequence of the stress applied. For example, if the product appeared under oxidative stress, look for the addition of oxygen (e.g., hydroxylation). If it appeared under photolytic stress, consider decarboxylation or rearrangement products.
-
Problem: I am trying to achieve microbial degradation of the compound, but it appears to be completely recalcitrant.
-
Probable Cause: The biodegradation of highly fluorinated compounds is known to be extremely challenging.[14][15] This resistance stems from the high strength and polarity of the C-F bond, which makes enzymatic attack difficult.[13] Furthermore, the release of fluoride ions during degradation can be toxic to the microorganisms themselves.[15][16]
-
Troubleshooting Steps:
-
Metabolic Activation Strategy: Instead of targeting direct C-F bond cleavage, consider pathways that modify other parts of the molecule first. Microbial degradation might initiate at the carboxylic acid or the pyrazole ring.[17]
-
Use Adapted Microbial Consortia: Use microbial cultures sourced from environments previously contaminated with fluorinated compounds, as they may have evolved relevant enzymatic machinery.
-
Provide Co-substrates: Introduce a more easily metabolizable carbon source. This can stimulate microbial activity (cometabolism), and the enzymes produced may fortuitously act on the target compound.
-
Monitor for Metabolites: Use sensitive analytical techniques like LC-HRMS to look for even trace amounts of metabolites, which can provide clues about the initial steps of a potential degradation pathway.
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for conducting robust stability studies.
Protocol 1: Forced Degradation Study
Objective: To generate potential degradation products and identify the degradation pathways of this compound. An ideal study aims for 5-20% degradation.[2]
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Keep a parallel solution with 1 M HCl and solvent only as a blank. Heat at 80°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep a parallel blank. Heat at 80°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 30% H₂O₂. Keep a parallel blank. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a vial and heat in an oven at 105°C for 48 hours. Also, heat a solution of the compound (e.g., in water or solvent) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid compound and a solution (in a quartz cuvette) to a photostability chamber. The exposure should comply with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). Keep control samples wrapped in aluminum foil.
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Analyze by a stability-indicating HPLC-UV method. Compare stressed samples against a non-stressed control sample.
-
| Stress Condition | Reagent | Temperature | Duration |
| Acid Hydrolysis | 1 M HCl | 80°C | 24 h |
| Base Hydrolysis | 1 M NaOH | 80°C | 8 h |
| Oxidation | 30% H₂O₂ | Room Temp | 24 h |
| Thermal (Solid) | None | 105°C | 48 h |
| Thermal (Solution) | Solvent | 80°C | 48 h |
| Photolytic | Light/UV Source | Ambient | Per ICH Q1B |
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method that separates the parent compound from all process impurities and degradation products.
Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size), which is a versatile choice for reverse-phase chromatography.
-
Mobile Phase Selection:
-
Aqueous (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier is crucial for good peak shape of the carboxylic acid.
-
Organic (B): Acetonitrile or Methanol.
-
-
Wavelength Detection: Use a PDA detector to scan across a range (e.g., 200-400 nm). The maximum absorbance wavelength for the pyrazole chromophore is typically around 254 nm. Monitor at this wavelength and also at a lower wavelength (e.g., 220 nm) to detect impurities that may have different chromophores.
-
Gradient Elution: Develop a gradient method to ensure elution of both polar and non-polar impurities.
-
Example Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then re-equilibrate.
-
-
Method Validation:
-
Inject a mixture of the stressed samples (from Protocol 1) to create a chromatogram containing the parent peak and all major degradation products.
-
Optimize the gradient to ensure baseline separation (Resolution > 1.5) between all peaks.
-
Perform peak purity analysis on the parent peak in the presence of its degradants to confirm specificity.
-
Section 4: Visualization of Degradation & Workflows
Diagram 1: Postulated Degradation Pathways
This diagram illustrates the likely points of molecular vulnerability under common stress conditions.
Caption: Postulated degradation pathways for the target molecule.
Diagram 2: Experimental Workflow for Forced Degradation
This workflow outlines a systematic approach to conducting and analyzing forced degradation studies.
Caption: A standard workflow for a forced degradation study.
References
- Kula, J., et al. (2021).
- Zhu, S., & Yang, W. (2021). Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials.
- Hollenberg, P. F., et al. (n.d.).
- Beijing Institute of Technology. (2022). Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. Beijing Institute of Technology.
- Kurt, A., & Koca, M. (2018). Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer.
- Vlase, G., et al. (2012). Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives.
- MDPI. (n.d.). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules.
- Unknown. (2020). Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
- Otsuka, K., & Tsurugi, H. (2021). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Wackett, L. P. (2022).
- Wackett, L. P. (2022).
- Apicule. (n.d.).
- Anton, S. M., et al. (2012).
- Kumar, V., & Kumar, P. (2016).
- Singh, S., et al. (2013).
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Wackett, L. P. (2022).
- PubChem. (n.d.). 3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxylic acid. PubChem.
- de Andrade, J., et al. (2021). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. PMC.
- Wackett, L. P. (2021).
- Prameswari, M. D., et al. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI.
- Heller, S. T., & Sarpong, R. (2013). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Beilstein Journal of Organic Chemistry.
- Skrob, A., et al. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI.
- Wackett, L. P. (2021). Why Is the Biodegradation of Polyfluorinated Compounds So Rare?.
- dos Santos, F. P., et al. (2021). Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1 H -pyrazol-3-amine.
- Castillo, J. C., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. MDPI.
- Kumar, A., et al. (2013). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Biyiklioglu, Z., et al. (2019). Unsymmetrically pyrazole-3-carboxylic acid substituted phthalocyanine-based photoanodes for use in water splitting photoelectrochemical and dye-sensitized solar cells.
- Cai, W. X., et al. (2022).
- Yildiz, S. Z., et al. (2017). Pyrazole-3-carboxylic acid as a new anchoring group for phthalocyanine-sensitized solar cells.
- Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed.
- Fors, B. P., et al. (2022). Photocatalytic Direct Decarboxylation of Carboxylic Acids to Derivatize or Degrade Polymers.
- Plamthottam, S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- Rad, I. M., et al. (2021).
- Wang, Y., et al. (2022).
- Wierzejewska, M., & Badowska-Roslonek, K. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. MDPI.
- Chem-Impex. (n.d.). 3-(4-Chlorophenyl)-1H-pyrazole-5-carboxylic acid. Chem-Impex.
- Kaur, M., et al. (2016). Understanding unconventional routes to impurities from drugs in hydrolytic conditions.
- Aggarwal, N., & Kumar, R. (2013).
- Sigma-Aldrich. (n.d.). 5-(4-Bromophenyl)-1-methyl-1H-pyrazole-3-carboxylic acid. Sigma-Aldrich.
- Chen, K., et al. (2022). Photochemical Fluoroalkylations with Fluorinated Gases Facilitated by a Robust Metal–Organic Framework. Journal of the American Chemical Society.
- Molbank. (2024). 3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI.
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- 4. researchgate.net [researchgate.net]
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- 17. mdpi.com [mdpi.com]
Technical Support Center: Scaling the Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Section 1: Recommended Synthesis Workflow for Scale-Up
The most robust and widely adopted method for synthesizing 3-aryl-1H-pyrazole-5-carboxylic acids is a two-step process involving a Claisen condensation followed by a Knorr-type cyclization with hydrazine.[1][2] This pathway is advantageous for scale-up due to the availability of starting materials and its generally high-yielding nature.
The overall transformation proceeds as follows:
-
Step 1: Claisen Condensation. 4-Fluoroacetophenone is condensed with diethyl oxalate using a strong base, such as sodium ethoxide, to form the key intermediate, ethyl 2,4-dioxo-4-(4-fluorophenyl)butanoate.
-
Step 2: Cyclization and Hydrolysis. The diketoester intermediate is reacted with hydrazine hydrate. This reaction first forms the pyrazole ring and can be followed by in-situ saponification (hydrolysis) of the ethyl ester to yield the final carboxylic acid product.[3]
Below is a visual representation of this recommended workflow.
Caption: Recommended two-step synthesis workflow.
Section 2: Troubleshooting Guide for Synthesis Scale-Up
This section addresses specific problems that may arise during the scale-up process in a question-and-answer format.
Question 1: We are experiencing low yields (<70%) in the first step (Claisen condensation). On the bench, our yields were consistently >85%. What is the likely cause?
Answer: This is a common issue when scaling up base-mediated condensations. The root cause often lies in one of three areas: inefficient mixing, inadequate temperature control, or moisture contamination.
-
Causality - Inefficient Mixing: On a large scale, achieving reaction homogeneity is critical.[4] Inefficient stirring can create localized zones where the base concentration is low, preventing the complete deprotonation of the 4-fluoroacetophenone. This leads to incomplete conversion.
-
Causality - Moisture Contamination: Sodium ethoxide is extremely sensitive to moisture. Any water present in the solvent, reagents, or reactor will consume the base, reducing the effective stoichiometry and halting the reaction. Ensure all solvents are anhydrous and the reactor is thoroughly dried before use.
-
Causality - Temperature Control: While this reaction is typically run at room temperature or slightly below, poor heat dissipation in a large reactor can lead to minor temperature increases, which may favor side reactions.
Troubleshooting Protocol:
-
Verify Base Stoichiometry and Quality: Use a fresh, sealed container of sodium ethoxide. It is often beneficial to titrate a sample of the base to confirm its activity before use in a large-scale run. Increase the stoichiometry slightly (e.g., from 1.1 eq to 1.2 eq) to compensate for any minor, unavoidable moisture.
-
Optimize Mixing: Characterize the mixing efficiency of your reactor. Evaluate the impact of stirring speed (RPM) on yield in a small-scale pilot run. Ensure the impeller design is appropriate for solid-liquid slurries if the base is not fully dissolved.[4]
-
Ensure Anhydrous Conditions: Use a solvent with low water content (<50 ppm). Purge the reactor with dry nitrogen or argon before and during reagent addition to maintain an inert atmosphere.
Question 2: During the cyclization with hydrazine hydrate, we are observing a dangerous exotherm that is difficult to control. How can we manage this?
Answer: The reaction of a 1,3-dicarbonyl compound with hydrazine is highly exothermic and is one of the most significant safety risks during scale-up. The surface-area-to-volume ratio decreases as you scale up, making passive heat dissipation far less efficient.[4]
-
Causality - Uncontrolled Addition: The primary cause is the rapid, uncontrolled addition of hydrazine hydrate to the diketoester solution. This leads to a rapid buildup of heat that can overwhelm the reactor's cooling system.
Troubleshooting Protocol:
-
Controlled Addition Profile: The most critical control parameter is the addition rate of the hydrazine hydrate.[4] Add the hydrazine sub-surface and at a slow, controlled rate using a dosing pump.
-
Monitor Internal Temperature: Use a calibrated temperature probe to monitor the internal reaction temperature, not just the jacket temperature. Set safety limits on your control system to automatically stop the addition if the internal temperature exceeds a defined setpoint (e.g., > 40°C).
-
Initial Reaction Temperature: Start the reaction at a lower temperature (e.g., 0-5°C) to provide a larger thermal buffer. This allows the cooling system to manage the heat generated during the initial phase of the addition.
-
Solvent Dilution: Increasing the solvent volume can help to absorb the heat generated, acting as a heat sink. However, this may increase cycle time and reduce throughput, so it must be balanced against process efficiency.
Caption: Decision logic for managing reaction exotherms.
Question 3: Our final product purity is low after precipitation. We see significant impurities in the HPLC analysis. What are these and how do we remove them?
Answer: Impurities in the final product typically stem from incomplete reactions or side reactions during the cyclization and hydrolysis steps.
-
Common Impurities:
-
Unreacted Diketoester: If the cyclization is incomplete.
-
Pyrazole Ethyl Ester: If the hydrolysis (saponification) step is incomplete.
-
Hydrazone Adducts: Formed from the reaction of hydrazine with only one of the carbonyl groups of the diketoester.
-
Troubleshooting Protocol:
-
Ensure Complete Hydrolysis: After the cyclization is complete (monitor by TLC or HPLC), ensure the pH is strongly basic (pH > 12) during the saponification step with NaOH. Increase the temperature (e.g., to 60-80°C) and reaction time to drive the hydrolysis to completion.
-
Optimized pH for Precipitation: The final product is a carboxylic acid and will precipitate from the aqueous solution upon acidification. The key is to acidify to the correct pH. Acidify slowly with concentrated HCl to a pH of approximately 2-3. Adding acid too quickly can cause the product to "oil out" or trap impurities.
-
Recrystallization: The most effective method for removing residual impurities is recrystallization. A mixture of ethanol and water is often a suitable solvent system.
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
Slowly add hot water until the solution becomes slightly turbid (cloudy).
-
Add a small amount of hot ethanol to redissolve the solid and achieve a clear solution.
-
Allow the solution to cool slowly and undisturbed to form pure crystals. Cool to 0-5°C to maximize recovery before filtering.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the cyclization step? A: Protic polar solvents like ethanol or methanol are generally preferred for the Knorr pyrazole synthesis as they facilitate the reaction mechanism and help control the exotherm.[5] Ethanol is an excellent choice for scale-up due to its boiling point, solubility profile, and relatively low cost.
Q2: Is an acid catalyst necessary for the cyclization? A: While the reaction can proceed without a catalyst, adding a few drops of a weak acid like glacial acetic acid can significantly accelerate the initial condensation of the hydrazine with the ketone, leading to faster and cleaner reactions.[2]
Q3: How should the final product be dried at scale? A: After filtration, the wet cake should be washed with cold water to remove inorganic salts. For drying, a vacuum oven set at a moderate temperature (50-60°C) is ideal. Drying to a constant weight is crucial to ensure no residual solvent remains, which could affect subsequent steps or product specifications.
Q4: What are the key analytical techniques for monitoring this synthesis? A:
-
Thin Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction completion at the bench.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis of reaction progress and final product purity at scale.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of the intermediate and final product.[7]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product.
Section 4: Optimized Conditions & Expected Data
The following table summarizes optimized conditions for a typical batch synthesis and the expected analytical data for the final product.
| Parameter | Step 1: Claisen Condensation | Step 2: Cyclization & Hydrolysis |
| Key Reagents | 4-Fluoroacetophenone, Diethyl Oxalate, NaOEt | Diketoester, Hydrazine Hydrate, NaOH, HCl |
| Solvent | Anhydrous Ethanol | Ethanol, Water |
| Temperature | 0°C to 25°C | 0°C to 80°C |
| Typical Time | 4-6 hours | 6-12 hours |
| Scale-Up Yield | 80-90% | 85-95% |
| Key Control | Anhydrous conditions, Mixing | Slow addition of hydrazine, Temp. control |
Table 1: Optimized Reaction Parameters for Scale-Up.
| Analytical Data | Expected Result for this compound |
| Appearance | White to off-white solid |
| Melting Point | ~220-225 °C (decomposes) |
| ¹H NMR (DMSO-d₆) | δ ~14.0 (br s, 1H, COOH), 7.9-8.0 (m, 2H, Ar-H), 7.3-7.4 (m, 2H, Ar-H), 7.1 (s, 1H, pyrazole-H). The NH proton is often broad or not observed. |
| ¹³C NMR (DMSO-d₆) | δ ~161.5 (C=O), 162.0 (d, J=245 Hz, C-F), 148.0, 142.0, 128.5 (d, J=8 Hz), 127.5, 116.0 (d, J=22 Hz), 105.0. |
| Mass Spec (ESI-) | m/z = 219.05 [M-H]⁻ |
Table 2: Key Analytical Data for Final Product Characterization.
Section 5: References
-
“One-Pot” Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation–Knorr Reaction–Hydrolysis Sequence. ACS Omega, 2019 .
-
Troubleshooting guide for the scale-up synthesis of pyrazole compounds. BenchChem, 2025 .
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2017 .
-
Knorr Pyrazole Synthesis. Chem Help ASAP.
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI, 2023 .
-
3-(4-Bromophenyl)-1-carbamothioyl-5-(2-carbamothioylhydrazinyl)-4,5-dihydro-1H-pyrazole-5-carboxylic Acid. MDPI, 2024 .
-
Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Physics: Conference Series, 2021 .
-
Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evaluation of Their Antimicrobial Activity. Longdom Publishing, 2017 .
-
4 - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Unit 4 Pyrazole | PDF. Slideshare. [Link]
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- 2. chemhelpasap.com [chemhelpasap.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. longdom.org [longdom.org]
- 7. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting Pyrazole Functionalization
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole functionalization. This guide, structured in a question-and-answer format, addresses common challenges encountered during the synthesis and modification of pyrazole-containing molecules. As a Senior Application Scientist, my goal is to provide not only solutions but also the underlying chemical principles to empower your research and development.
Section 1: N-Functionalization - The Regioselectivity Challenge
The selective functionalization of the nitrogen atoms in the pyrazole ring is a frequent stumbling block due to the similar electronic properties of the N1 and N2 positions.[1][2][3] This often results in the formation of hard-to-separate regioisomeric mixtures.[1][4][5]
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of N1 and N2 alkylated products?
A: The formation of regioisomeric mixtures during N-alkylation is a common issue stemming from the tautomeric nature of the pyrazole ring and the subtle differences in the steric and electronic environments of the two nitrogen atoms.[1][6][7] The pyrazolate anion, formed under basic conditions, has delocalized negative charge, allowing for electrophilic attack at either nitrogen.[6]
Q2: How can I control the regioselectivity of my N-alkylation reaction?
A: Achieving regioselectivity is a balancing act of several factors:
-
Steric Hindrance: The most influential factor is often sterics. Alkylation will preferentially occur at the less sterically hindered nitrogen.[2] If you have a bulky substituent at the C5 position, the incoming electrophile will favor the N1 position. Conversely, a bulky substituent at C3 will direct alkylation to N2.
-
Reaction Conditions: The choice of base and solvent system is critical and can dramatically influence the outcome.[1][6] For instance, using sodium hydride (NaH) in an aprotic polar solvent like DMF or THF often favors N1-alkylation.
-
Nature of the Alkylating Agent: The electrophile itself plays a significant role. Bulkier alkylating agents will enhance the steric preference.
-
Electronic Effects: Electron-withdrawing groups on the pyrazole ring can increase the acidity of the N-H proton, while electron-donating groups can increase the basicity of the ring nitrogens, influencing their nucleophilicity.[8][9]
Q3: My attempts to achieve N1-alkylation are still yielding mixtures. What's a robust protocol to try?
A: For favoring N1-alkylation, a common strategy is to exploit steric hindrance. Here is a general protocol:
Protocol: N1-Selective Alkylation of a 3-Substituted Pyrazole
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add the 3-substituted pyrazole (1.0 eq) to a flame-dried flask.
-
Solvent and Base: Add anhydrous DMF and cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Cool the reaction back to 0 °C and add the alkylating agent (e.g., alkyl halide, 1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) at 0 °C. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Causality: The use of NaH in DMF generates the pyrazolate anion. The steric bulk at the C3 position disfavors the approach of the electrophile to the adjacent N2 nitrogen, thus directing it to the less hindered N1 position.
Section 2: C-H Functionalization - Directing the Reaction
Direct C-H functionalization is a powerful tool for elaborating the pyrazole core, avoiding the need for pre-functionalized starting materials.[10][11] However, controlling the regioselectivity of these reactions can be challenging.
Troubleshooting Guide
Q4: I'm attempting a direct C-H arylation of my N-substituted pyrazole, but I'm getting a mixture of C3, C4, and C5-arylated products. How can I control the position of functionalization?
A: The regioselectivity of pyrazole C-H activation is influenced by the inherent electronic properties of the pyrazole ring and the directing group ability of substituents.[10] The C5 proton is generally the most acidic, while the C4 position is the most nucleophilic.[10]
-
Inherent Reactivity: In the absence of a strong directing group, electrophilic aromatic substitution reactions, like Vilsmeier-Haack formylation, tend to occur at the C4 position.[8]
-
Directing Groups: For transition-metal-catalyzed C-H functionalization, the N2 nitrogen of the pyrazole ring can act as a directing group, guiding the catalyst to the C5 position.[10] Additionally, a directing group installed on the N1 nitrogen can provide excellent control.
Q5: My Vilsmeier-Haack formylation is giving a low yield. What are the common culprits?
A: Low yields in the Vilsmeier-Haack reaction can often be traced back to a few key factors:[12]
-
Reagent Purity: Ensure your phosphoryl chloride (POCl₃) and DMF are of high purity and anhydrous. The Vilsmeier reagent is moisture-sensitive.[12]
-
Reaction Temperature: The reaction is temperature-sensitive. The Vilsmeier reagent is typically formed at 0 °C, and the subsequent reaction with the pyrazole may require heating.[12][13] Optimization of the reaction temperature is often necessary.
-
Stoichiometry: An insufficient amount of the Vilsmeier reagent can lead to incomplete conversion.[12]
Workflow for Optimizing Vilsmeier-Haack Formylation
Caption: Troubleshooting workflow for low-yielding Vilsmeier-Haack reactions.
Section 3: Metal-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura cross-coupling is a widely used method for forming C-C bonds with pyrazoles. However, several pitfalls can lead to low yields or undesired side reactions.[14][15]
Frequently Asked Questions (FAQs)
Q6: My Suzuki coupling with a bromopyrazole is failing. What should I check first?
A: When a Suzuki coupling fails, a systematic check of the reaction components is essential:[16]
-
Catalyst Activity: Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ to the active Pd(0) species.[16]
-
Oxygen Contamination: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[16] Ensure your solvents are properly degassed and the reaction is run under an inert atmosphere.
-
Base and Solvent Choice: The base is crucial for the transmetalation step. The choice of base and solvent are often linked.[16] A common and effective system is a carbonate base (like K₂CO₃ or Cs₂CO₃) in a mixture of an organic solvent (like dioxane or DME) and water.
Q7: I'm observing significant dehalogenation of my halopyrazole starting material. How can I minimize this side reaction?
A: Dehalogenation is a common side reaction, particularly with iodo- and bromopyrazoles.[14][15]
-
Choice of Halogen: Chloro- and bromopyrazoles are often less prone to dehalogenation than their iodo counterparts.[14]
-
Reaction Conditions: The choice of ligand and base can influence the rate of dehalogenation. Using bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.
-
Boronic Acid Quality: Impure or degraded boronic acids can contribute to dehalogenation.
Table 1: Common Issues in Pyrazole Suzuki Coupling and Potential Solutions
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction/Low Yield | Inactive catalyst, oxygen contamination, improper base/solvent | Use a fresh, active catalyst; thoroughly degas solvents; screen different base/solvent combinations.[16] |
| Dehalogenation | Unstable substrate, inappropriate reaction conditions | Switch from iodopyrazole to bromo- or chloropyrazole; screen different ligands and bases.[14][15] |
| Protodeboronation | Unstable boronic acid, harsh basic conditions | Use a milder base (e.g., K₃PO₄); consider using anhydrous conditions.[16] |
| Homocoupling of Boronic Acid | Oxygen contamination, high temperature | Ensure rigorous exclusion of oxygen; run the reaction at the lowest effective temperature.[16] |
Section 4: Protecting Group Strategies
The use of protecting groups for the pyrazole nitrogen is often necessary to direct reactivity or prevent unwanted side reactions. However, the introduction and removal of these groups can present their own challenges.
Troubleshooting Guide
Q8: I'm having trouble selectively protecting one of the pyrazole nitrogens. What's a good strategy?
A: Similar to N-alkylation, the regioselective protection of a pyrazole nitrogen is governed by steric and electronic factors.
-
Boc Protection: The tert-butyloxycarbonyl (Boc) group is a common choice.[17][18] In the presence of a bulky substituent at C3 or C5, Boc₂O with a base like DMAP will typically react at the less hindered nitrogen.
-
Trityl and SEM Protection: For more demanding applications, trityl (Tr) or 2-(trimethylsilyl)ethoxymethyl (SEM) groups can be employed.
Q9: I'm struggling to remove my N-protecting group without affecting other functional groups in my molecule.
A: The key is to choose a protecting group that is orthogonal to the other functionalities present.
-
Acid-Labile Groups (Boc, Trityl): These are readily cleaved with acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).
-
Fluoride-Labile Groups (SEM): These can be removed under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).
Decision Tree for Pyrazole N-Protection
Caption: Decision-making for selecting an appropriate N-protecting group.
References
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]
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Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes. Synfacts. [Link]
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Preparation, separation and characterisation of two pyrazolic regioisomers of high purity. UAB Divulga. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed. [Link]
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Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
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Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. NIH. [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]
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Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]
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Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona. UAB Divulga. [Link]
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Substitution effects in N-pyrazole and N-imidazole derivatives along the periodic table. ScienceDirect. [Link]
- Method for purifying pyrazoles.
-
Nitrogen Protecting Groups: Recent Developments and New Applications. ResearchGate. [Link]
-
What's the best way to protect the NH group in Heterocyclic Compounds?. ResearchGate. [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. ACS Publications. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Request PDF. [Link]
-
Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments).. Reddit. [Link]
-
Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules. ACS Publications. [Link]
-
Substituent effects and electron delocalization in five-membered N-heterocycles. Springer. [Link]
-
About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange. [Link]
-
Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. arkat usa. [Link]
-
Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. [Link]
-
Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]
-
Isolation and Characterization of Regioisomers of Pyrazole-Based Palladacycles and Their Use in α-Alkylation of Ketones Using Alcohols. ACS Publications. [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. NIH. [Link]
-
The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Publications. [Link]
-
The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Request PDF. [Link]
-
Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. MDPI. [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. [Link]
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]
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Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). PMC - PubMed Central. [Link]
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Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ResearchGate. [Link]
-
Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. ResearchGate. [Link]
-
How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. MDPI. [Link]
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Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(4-fluorophenyl)-1H-pyrazole Derivatives
Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties and synthetic accessibility have established it as a "privileged scaffold," a molecular framework that can bind to a wide range of biological targets.[1][3] Consequently, pyrazole derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy across various therapeutic areas, including inflammation, cancer, and infectious diseases.[3][4][5]
Within this broad class, derivatives featuring a 3-(4-fluorophenyl) substituent have garnered significant attention. The incorporation of a fluorine atom on the phenyl ring is a well-established strategy in drug design to enhance metabolic stability, improve binding affinity through potential hydrogen bonding, and modulate lipophilicity, thereby refining both pharmacokinetic and pharmacodynamic profiles.[6]
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for 3-(4-fluorophenyl)-1H-pyrazole derivatives. By systematically dissecting the impact of structural modifications at key positions on the pyrazole core, we aim to furnish researchers, scientists, and drug development professionals with actionable insights to guide the rational design of next-generation therapeutics.
The 3-(4-fluorophenyl)-1H-pyrazole Core: A Blueprint for Modification
The foundational structure of the 3-(4-fluorophenyl)-1H-pyrazole scaffold offers several key positions for chemical diversification. Understanding the role of each position is critical to optimizing biological activity. The primary points of modification are the N1 and C5 positions of the pyrazole ring, with the C4 position also offering opportunities for modulation.
Caption: Core 3-(4-fluorophenyl)-1H-pyrazole scaffold with key modification sites.
Part 1: SAR Analysis of N1-Position Substitutions
The N1 position of the pyrazole ring is arguably the most frequently modified site, as substituents here directly influence the molecule's orientation within a target's binding pocket and significantly affect its physicochemical properties.
Causality Behind N1 Modification: The choice of substituent at N1 is driven by the need to engage with specific amino acid residues in the target protein. Aromatic rings can form pi-stacking interactions, while groups with hydrogen bond donors or acceptors can establish critical polar contacts. The overall size and lipophilicity of the N1 substituent are fine-tuned to balance potency with desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| N1-Substituent (R¹) | Target/Activity | Representative IC₅₀/Activity | Key SAR Insight |
| Phenyl / Substituted Phenyl | Kinase Inhibitor (e.g., CDK1) | 0.028 µM - 2.38 µM[7] | Aromatic rings are often crucial for binding. Substituents on the phenyl ring can further optimize interactions. |
| 3,4,5-Trimethoxyphenyl | Antiproliferative (Tubulin) | 0.076 µM (SGC-7901 cells)[8] | This group mimics the A-ring of Combretastatin A-4, leading to potent tubulin polymerization inhibition.[8] |
| Alkanoic Acid Chain (e.g., - (CH₂)₈COOH) | Prostacyclin (PGI₂) Receptor | 0.4 µM (ADP-induced platelet aggregation)[9] | An ω-alkanoic acid side chain of optimal length is required for binding to the PGI₂ receptor.[9] |
| (4,4-dimethyl-1,4-azasilinane)methyl | MmpL3 Inhibitor (Anti-TB) | 0.02 µM (Anti-Mtb activity)[10] | Introduction of a basic, lipophilic azasilinane moiety significantly improves anti-mycobacterial potency.[10] |
| N-(4-Bromophenyl)acetamide | FPR Agonist | Low to no activity[11] | Demonstrates that not all scaffolds are suitable for all targets, even with a known active fragment.[11] |
Part 2: SAR Analysis of C4 and C5-Position Substitutions
Modifications at the C4 and C5 positions are vital for refining selectivity and potency. These substituents can act as key interaction points or sterically guide the molecule into a favorable binding conformation.
Causality Behind C4/C5 Modification: Substituents at C4 can influence the dihedral angle between the N1 and C3/C5 aromatic rings, which is often a critical determinant of selectivity among different kinases. The C5 position is frequently used to introduce hydrogen bonding groups, such as amines or hydroxyls, that can anchor the ligand in the active site.
| Position | Substituent (R²/R³) | Target/Activity | Representative IC₅₀/Activity | Key SAR Insight |
| C4 | Pyridin-4-yl | Kinase Inhibitor | Loss of p38α inhibition[7] | A regioisomeric switch (exchanging C4 and C3 substituents) can completely alter the kinase selectivity profile.[7] |
| C4 | Aryl (via Suzuki coupling) | Anticancer (Colorectal) | Low micromolar range[12][13] | The introduction of a second aryl group at C4 can produce potent cytotoxicity against cancer cell lines.[12][13] |
| C5 | Amine (-NH₂) | Kinase Inhibitor (JAKs) | Potent JAK inhibition[7] | The C5-amine often acts as a crucial hydrogen bond donor, interacting with the hinge region of kinases.[7] |
| C5 | Cyclohexyl | MmpL3 Inhibitor (Anti-TB) | Potent with improved stability[10] | Replacing a phenyl ring at C5 with a cyclohexyl group can improve microsomal stability while retaining potency.[10] |
| C5 | Naphthalen-1-yl | Estrogen Receptor α (ERα) | Binds with -10.61 Kcal/mol affinity[6] | A bulky aromatic system at C5 can facilitate strong hydrophobic interactions in the receptor binding pocket.[6] |
Experimental Protocols: A Framework for Self-Validating Research
To ensure scientific integrity, the protocols described below are designed as self-validating systems. This is achieved by incorporating appropriate controls (positive and negative) and employing robust analytical techniques for characterization, ensuring that the experimental outcomes are both reliable and reproducible.
Protocol 1: General Synthesis of 3-(4-fluorophenyl)-1-aryl-1H-pyrazole Derivatives
This protocol outlines a common and reliable method for synthesizing the pyrazole core structure, starting from readily available materials. The key steps involve a Claisen-Schmidt condensation to form a chalcone, followed by a cyclization reaction with a substituted hydrazine.
Causality of Experimental Choices: The use of a chalcone intermediate is a classic and efficient route to the pyrazoline precursor, which can then be aromatized to the pyrazole.[6][14] Microwave irradiation is often employed in the cyclization step to reduce reaction times and improve yields.[6] Purification by column chromatography is essential to isolate the desired product from side-products and unreacted starting materials, while NMR and MS are used to definitively confirm the structure and purity.
Step-by-Step Methodology:
-
Chalcone Synthesis: To a solution of 4-fluoroacetophenone (1.0 eq) and an appropriate aryl aldehyde (1.0 eq) in ethanol, add an aqueous solution of NaOH (e.g., 10-20%). Stir the mixture at room temperature for 2-4 hours until a precipitate forms. Filter the solid, wash with cold water and ethanol, and dry to yield the chalcone intermediate.
-
Pyrazoline Cyclization: Suspend the chalcone (1.0 eq) in glacial acetic acid. Add a substituted hydrazine hydrochloride (e.g., phenylhydrazine hydrochloride, 1.1 eq). Reflux the mixture for 6-8 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-cold water. The crude pyrazoline product will precipitate. Filter the solid, wash thoroughly with water, and dry.
-
Aromatization (if necessary): While the above reaction can sometimes yield the pyrazole directly, often the pyrazoline is formed. The pyrazoline can be aromatized to the corresponding pyrazole using an oxidizing agent like iodine in refluxing acetic acid or simply by air oxidation under certain conditions.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General synthetic workflow for 3-(4-fluorophenyl)-1H-pyrazole derivatives.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase, a common target for this class of molecules.
Causality of Experimental Choices: This assay directly measures the primary pharmacological effect: inhibition of enzyme activity. It quantifies the amount of ATP remaining after the kinase reaction; less light (lower ATP) means higher kinase activity, while more light (higher ATP) indicates inhibition. The use of a known potent inhibitor as a positive control (e.g., Staurosporine) and a vehicle control (DMSO) is critical for validating the assay's performance and ensuring the observed effects are specific to the test compounds.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Perform serial dilutions in assay buffer to create a range of concentrations for IC₅₀ determination.
-
Reaction Setup: In a 384-well white plate, add 5 µL of the diluted compound solution.
-
Kinase Addition: Add 10 µL of the target kinase (e.g., Aurora A) and its corresponding peptide substrate, diluted in assay buffer, to each well.
-
Incubation: Gently mix and incubate the plate at room temperature for 60 minutes to allow the compound to bind to the kinase.
-
Reaction Initiation: Add 10 µL of an ATP solution (at a concentration near its Km for the specific kinase) to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.
-
Detection: Stop the reaction and measure the remaining ATP by adding 25 µL of a commercial luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
Data Acquisition: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Conclusion and Future Directions
The 3-(4-fluorophenyl)-1H-pyrazole scaffold is a remarkably versatile template for the development of potent and selective therapeutic agents. The structure-activity relationship data clearly indicate that:
-
The N1-position is the primary driver of potency and target engagement , where large aromatic or lipophilic groups often confer high activity.
-
The C4 and C5 positions are key for modulating selectivity and providing additional binding interactions, with C5-amines being a particularly important feature for kinase inhibitors.
-
The 3-(4-fluorophenyl) group is a consistent and critical feature, likely anchoring the molecule in a hydrophobic pocket and enhancing its drug-like properties.
Future research should focus on exploring more novel substitutions at the C4 position to further probe selectivity profiles. Additionally, the application of bioisosteric replacement—for example, replacing the pyrazole core with other five-membered heterocycles or modifying the fluorophenyl ring to a fluoropyridinyl moiety—could lead to compounds with improved solubility, reduced off-target effects, and enhanced overall developability.[3][15] Continued integration of computational docking and in vitro screening will undoubtedly accelerate the discovery of new clinical candidates from this privileged chemical class.
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A Comparative Guide to Validating the Anticancer Activity of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. By objectively comparing its performance with established alternatives and providing detailed experimental methodologies, this document serves as a technical resource for preclinical evaluation.
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds are known to interact with a variety of biological targets crucial for cancer cell proliferation and survival.[1][2][3] This guide outlines a systematic approach to characterize the in vitro and in vivo efficacy of this compound, a promising, yet uncharacterized, member of this class.
In Vitro Validation: Gauging Cellular Response
The initial phase of validation involves assessing the compound's direct effect on cancer cells in a controlled laboratory setting.[4] This is crucial for establishing a baseline of cytotoxic and apoptotic activity.
Rationale for Experimental Choices
The selection of appropriate cancer cell lines is paramount for relevant in vitro testing. For this validation, we have selected two well-characterized and widely used human cancer cell lines:
-
MCF-7 (Breast Adenocarcinoma): Represents a common form of breast cancer and is known for its estrogen receptor-positive status.
-
HCT-116 (Colorectal Carcinoma): A well-established model for colon cancer, characterized by its microsatellite instability.
As a point of comparison, we will utilize Doxorubicin, a standard chemotherapeutic agent with a well-documented mechanism of action and broad cytotoxic effects.[5][6] Additionally, we will include a structurally related pyrazole analog for which some anticancer activity has been reported, to provide context within the chemical class.
Comparative Cytotoxicity Analysis (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] A decrease in metabolic activity is indicative of cellular damage or death. The half-maximal inhibitory concentration (IC50) value, which represents the concentration of a drug that is required for 50% inhibition in vitro, will be determined for each compound.
Table 1: Comparative IC50 Values (µM) after 48-hour Treatment
| Compound | MCF-7 | HCT-116 |
| This compound | 12.5 | 18.2 |
| Doxorubicin[5][9][10] | 1.8 | 2.5 |
| Related Pyrazole Analog | 25.1 | 32.7 |
Note: Data for this compound and the related pyrazole analog are representative and for illustrative purposes.
Induction of Apoptosis (Annexin V/PI Staining)
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V/Propidium Iodide (PI) assay will be performed.[11][12] Annexin V binds to phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during early apoptosis.[12][13] PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[12]
Table 2: Comparative Apoptosis Induction in MCF-7 Cells (at IC50 concentration)
| Compound | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) |
| This compound | 35.2 | 15.8 |
| Doxorubicin | 42.1 | 20.5 |
| Related Pyrazole Analog | 18.9 | 8.2 |
Note: Data are representative and for illustrative purposes.
Cell Cycle Analysis
Understanding how a compound affects the cell cycle is crucial to elucidating its mechanism of action.[14][15] Flow cytometry with propidium iodide staining allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[16][17]
Table 3: Cell Cycle Distribution in HCT-116 Cells after 24-hour Treatment (at IC50 concentration)
| Compound | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| This compound | 68.5 | 15.2 | 16.3 |
| Doxorubicin | 45.3 | 25.1 | 29.6 |
| Untreated Control | 55.1 | 30.7 | 14.2 |
Note: Data are representative and for illustrative purposes, suggesting a G1 phase arrest for the test compound.
In Vivo Validation: Efficacy in a Biological System
While in vitro assays provide valuable initial data, in vivo studies are essential to evaluate a compound's efficacy and safety in a whole-organism setting.[18][19][20][21] A xenograft mouse model is a standard preclinical tool for this purpose.[18][19][20]
Xenograft Model Workflow
The following diagram outlines the key steps in a typical xenograft study for evaluating anticancer compounds.
Caption: Workflow for an in vivo xenograft study.
Comparative In Vivo Efficacy
The primary endpoint of the xenograft study is the inhibition of tumor growth. The data below is a representative summary of the expected outcomes.
Table 4: Comparative In Vivo Efficacy in HCT-116 Xenograft Model
| Treatment Group (n=8) | Average Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (50 mg/kg) | 550 ± 80 | 56 |
| Doxorubicin (5 mg/kg) | 400 ± 65 | 68 |
Note: Data are representative and for illustrative purposes.
Proposed Mechanism of Action: Targeting the Cell Cycle Engine
Based on the observed G1 cell cycle arrest and the known activities of many pyrazole derivatives, a plausible mechanism of action for this compound is the inhibition of Cyclin-Dependent Kinase 2 (CDK2).[22][23][24][25] CDK2 is a key regulator of the G1 to S phase transition in the cell cycle.[22][24]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action, highlighting the role of CDK2 in cell cycle progression and how its inhibition can lead to G1 arrest.
Caption: Proposed inhibition of CDK2 by the test compound.
The tumor suppressor protein p53 can induce the expression of p21, a potent inhibitor of CDK complexes.[26][27][28][29][30] By directly inhibiting the CDK2/Cyclin E complex, this compound would mimic this natural tumor-suppressive mechanism, leading to the accumulation of cells in the G1 phase and preventing their entry into the DNA synthesis (S) phase.
Detailed Experimental Protocols
For reproducibility and scientific rigor, detailed protocols for the key in vitro assays are provided below.
MTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and controls for 48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[31][32][33]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[33]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[31][32]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using non-linear regression analysis.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells in 6-well plates with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[34]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.[13][34]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13][34]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Cell Cycle Analysis
-
Cell Treatment: Treat cells in 6-well plates with the compounds at their respective IC50 concentrations for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer, collecting data on a linear scale.[15]
-
Data Analysis: Use cell cycle analysis software to model the distribution of cells in the G0/G1, S, and G2/M phases.[15]
Conclusion
The validation framework presented in this guide provides a robust and systematic approach to characterizing the anticancer activity of this compound. The comparative in vitro and in vivo data, coupled with a plausible mechanism of action, will enable a comprehensive evaluation of this compound's potential as a novel therapeutic agent. The detailed protocols and visual workflows are designed to ensure experimental reproducibility and to facilitate further investigation into this promising class of molecules.
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Comparison of different synthesis routes for pyrazole-5-carboxylic acids.
Introduction
Pyrazole-5-carboxylic acids and their derivatives are cornerstone scaffolds in modern medicinal chemistry and drug development. Their prevalence in a wide array of biologically active compounds, ranging from anti-inflammatory agents to oncology therapeutics, underscores the critical need for efficient and versatile synthetic routes.[1][2] This guide provides an in-depth comparison of the most prominent synthetic strategies for accessing pyrazole-5-carboxylic acids, offering field-proven insights and experimental data to inform methodological choices in a research and development setting.
This document is structured to provide a comprehensive overview, from classical methods to modern catalytic and green chemistry approaches. Each section will delve into the mechanistic underpinnings of the synthetic route, its advantages and limitations, and will be supported by experimental protocols and comparative data.
I. The Knorr Pyrazole Synthesis: A Timeless Workhorse
The Knorr pyrazole synthesis, first reported in 1883, remains one of the most reliable and widely employed methods for the construction of the pyrazole core.[3][4] The classical approach involves the condensation of a β-ketoester with a hydrazine derivative, followed by cyclization and dehydration to afford the aromatic pyrazole.[5]
Mechanistic Insights
The reaction is typically acid-catalyzed and proceeds via the initial formation of a hydrazone intermediate.[6] The choice of the carbonyl group for the initial attack by the hydrazine can influence the regioselectivity of the final product when unsymmetrical β-dicarbonyl compounds are used.[7] Subsequent intramolecular cyclization onto the ester carbonyl, followed by elimination of water, yields the pyrazolone, which exists in tautomeric equilibrium with the aromatic pyrazole.[3]
Caption: General mechanism of the Knorr pyrazole synthesis.
Advantages and Limitations
Advantages:
-
Broad Substrate Scope: Tolerates a wide variety of substituents on both the β-ketoester and the hydrazine.[8]
-
High Yields: Often provides good to excellent yields of the desired pyrazole.[3]
-
Operational Simplicity: The reaction is relatively easy to perform and does not typically require specialized equipment.
Limitations:
-
Regioselectivity Issues: With unsymmetrical β-dicarbonyl compounds, a mixture of regioisomers can be formed, necessitating careful control of reaction conditions or subsequent separation.[1][7]
-
Harsh Conditions: Classical protocols may require elevated temperatures and strong acids, which may not be suitable for sensitive substrates.
Experimental Protocol: Synthesis of Ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This protocol is a representative example of the Knorr synthesis.
Materials:
-
Ethyl benzoylacetate (1.0 eq)
-
Phenylhydrazine (1.1 eq)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Procedure:
-
To a solution of ethyl benzoylacetate in ethanol, add phenylhydrazine followed by a catalytic amount of glacial acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford the desired ethyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
II. 1,3-Dipolar Cycloaddition: A Powerful Alternative
The [3+2] cycloaddition of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne, is a highly effective method for constructing the pyrazole ring with a carboxylic acid functionality at the 5-position. This approach offers a distinct advantage in terms of regiochemical control.
Mechanistic Insights
The reaction proceeds via a concerted pericyclic mechanism, where the diazo compound adds across the triple bond of the alkyne.[9] The use of an α-diazoester as the 1,3-dipole directly installs the ester functionality at the desired position. The regioselectivity is governed by the electronic properties of both the diazo compound and the alkyne.
Caption: Concerted mechanism of 1,3-dipolar cycloaddition.
Advantages and Limitations
Advantages:
-
Excellent Regiocontrol: Often provides a single regioisomer, especially with terminal alkynes.
-
Mild Reaction Conditions: Many cycloadditions can be carried out at or below room temperature.[10]
-
Functional Group Tolerance: The reaction is compatible with a wide range of functional groups.
Limitations:
-
Availability of Diazo Compounds: The synthesis and handling of diazo compounds can be hazardous and require special precautions.
-
Substrate Reactivity: Electron-poor alkynes may react sluggishly, requiring catalysis or elevated temperatures.[9]
Experimental Protocol: Synthesis of Ethyl 3-phenyl-1H-pyrazole-5-carboxylate
This protocol illustrates a typical 1,3-dipolar cycloaddition for pyrazole synthesis.
Materials:
-
Ethyl diazoacetate (1.0 eq)
-
Phenylacetylene (1.2 eq)
-
Xylene
Procedure:
-
In a flask equipped with a reflux condenser, dissolve phenylacetylene in xylene.
-
Heat the solution to reflux.
-
Slowly add a solution of ethyl diazoacetate in xylene to the refluxing mixture over a period of 1 hour.
-
Continue to reflux the reaction mixture until the disappearance of the diazo compound is confirmed by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield ethyl 3-phenyl-1H-pyrazole-5-carboxylate.
III. Modern and Green Synthetic Approaches
In recent years, there has been a significant drive towards the development of more sustainable and efficient synthetic methodologies. This has led to the emergence of microwave-assisted synthesis and other green chemistry approaches for the preparation of pyrazole-5-carboxylic acids.[11][12]
Microwave-Assisted Synthesis
Microwave irradiation has been shown to dramatically reduce reaction times and, in many cases, improve yields for the Knorr pyrazole synthesis and other cyclocondensation reactions.[13][14] The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.[15]
Green Catalysis and Solvents
The use of heterogeneous catalysts, such as nano-ZnO, and green solvents, like water or ethanol, has been explored to make the synthesis of pyrazoles more environmentally benign.[8][11] These approaches often lead to simpler work-up procedures and allow for catalyst recycling.
Comparative Data
| Synthesis Route | Typical Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Knorr Synthesis (Conventional) | 70-95[8] | 2-24 h | Reflux | Broad substrate scope, operational simplicity | Potential regioselectivity issues, harsh conditions |
| Knorr Synthesis (Microwave) | 80-96[13] | 5-30 min | 100-150 | Rapid synthesis, high yields | Requires specialized equipment |
| 1,3-Dipolar Cycloaddition | 60-85 | 1-12 h | 25-140 | Excellent regiocontrol, mild conditions | Hazardous diazo reagents |
| Green Catalysis (e.g., nano-ZnO) | ~95[8] | 1-3 h | Room Temp. | Environmentally friendly, easy work-up | Catalyst preparation and stability |
IV. Conversion of Pyrazole Esters to Carboxylic Acids
A common final step in many synthetic sequences is the hydrolysis of the pyrazole-5-carboxylate ester to the corresponding carboxylic acid.[16] This is typically achieved under basic conditions, followed by acidification.
Experimental Protocol: Saponification of Ethyl Pyrazole-5-carboxylate
Materials:
-
Ethyl pyrazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) and Water (3:1)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the ethyl pyrazole-5-carboxylate in a mixture of THF and water.
-
Add the base (LiOH or NaOH) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction by TLC until all the starting material has been consumed.
-
Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.
-
The precipitated pyrazole-5-carboxylic acid can be collected by filtration, washed with cold water, and dried under vacuum.[16]
Caption: General synthetic workflow to pyrazole-5-carboxylic acids.
Conclusion
The synthesis of pyrazole-5-carboxylic acids can be achieved through several robust and versatile methods. The classical Knorr synthesis remains a highly valuable tool, particularly for its broad substrate scope and operational simplicity. For applications where regioselectivity is paramount, the 1,3-dipolar cycloaddition offers a powerful alternative. Furthermore, the adoption of modern techniques such as microwave-assisted synthesis and green catalytic systems provides opportunities to enhance efficiency and sustainability. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired scale of the reaction.
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A Comparative Guide to NAMPT Inhibitors: Evaluating the Potential of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
In the landscape of oncology drug discovery, targeting cellular metabolism has emerged as a formidable strategy. Nicotinamide phosphoribosyltransferase (NAMPT) is a key enzyme in the NAD+ salvage pathway, which is critical for maintaining the high metabolic rate and proliferative capacity of cancer cells.[1][2] Inhibition of NAMPT leads to NAD+ depletion, triggering an energy crisis and ultimately inducing cancer cell death.[3][4] This guide provides a comparative analysis of established NAMPT inhibitors and introduces a novel pyrazole-based compound, 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid, as a potential candidate for NAMPT inhibition, supported by a detailed experimental framework for its evaluation.
The Central Role of NAMPT in Cancer Metabolism
NAMPT is the rate-limiting enzyme in the salvage pathway that recycles nicotinamide back into NAD+.[2] Cancer cells, with their heightened metabolic and DNA repair activities, are particularly dependent on this pathway for a constant supply of NAD+.[3] This dependency makes NAMPT a compelling therapeutic target. Several small molecule inhibitors of NAMPT have been developed and have shown potent antitumor activity in preclinical and clinical studies.[5][6]
Caption: The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.
Established NAMPT Inhibitors: A Comparative Overview
Several potent NAMPT inhibitors have been characterized, each with distinct chemical scaffolds and inhibitory profiles. The table below summarizes the efficacy of three well-known inhibitors: FK866, CHS-828 (GMX1778), and GNE-617.
| Inhibitor | Chemical Class | Mechanism of Action | IC50 (NAMPT) | Key Findings |
| FK866 | Acrylamide derivative | Non-competitive inhibitor | ~0.5 nM (in cells) | Induces apoptosis by gradual NAD+ depletion.[4][7] |
| CHS-828 (GMX1778) | Pyridyl cyanoguanidine | Competitive inhibitor | < 25 nM | Exerts potent cytotoxic effects in various cancer cell lines and in vivo models.[5][8] |
| GNE-617 | Not specified | Competitive inhibitor | Not specified | Demonstrates robust in vivo efficacy in xenograft models.[6][9] |
These inhibitors have provided crucial proof-of-concept for NAMPT as a viable anticancer target. Their efficacy, however, can be influenced by factors such as the cellular context and the presence of alternative NAD+ biosynthesis pathways.
Introducing this compound: A Novel Candidate
The pyrazole scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting significant anticancer properties.[10][11][12] Based on this established precedent, we hypothesize that this compound may also exert anticancer effects, potentially through the inhibition of a key enzyme like NAMPT. A recent study on similar 3-(4-fluorophenyl)-pyrazole derivatives has shown promising cytotoxicity against breast cancer cell lines, further supporting the potential of this chemical class in oncology.[13]
To validate this hypothesis and quantitatively assess its efficacy, a rigorous experimental protocol is required.
Experimental Protocol: Determination of IC50 for this compound against NAMPT
This protocol outlines a detailed, self-validating system for determining the half-maximal inhibitory concentration (IC50) of our novel compound against recombinant human NAMPT. The methodology is based on established, commercially available NAMPT activity assay kits.[14][15][16]
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The Fluorine Advantage: A Head-to-Head Comparison of Fluorinated vs. Non-Fluorinated Pyrazole Compounds
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of rational drug design. This guide provides an in-depth, head-to-head comparison of fluorinated and non-fluorinated pyrazole compounds, moving beyond general principles to deliver concrete experimental data and actionable insights. As Senior Application Scientists, we understand that the "why" is as critical as the "how"; therefore, this analysis is grounded in the causal relationships between chemical structure and biological performance.
The pyrazole moiety is a privileged scaffold in numerous therapeutic agents due to its versatile biological activities.[1] The introduction of fluorine can dramatically alter a molecule's physicochemical properties, metabolic stability, and target affinity.[2][3] This guide will use the well-documented cyclooxygenase-2 (COX-2) inhibitor, Celecoxib , a trifluoromethylated pyrazole, and its non-fluorinated structural analog, SC-560 , as a central case study to provide a quantitative and qualitative comparison.
The Decisive Impact of Fluorination: A Comparative Overview
The substitution of a methyl group in SC-560 with a trifluoromethyl group in Celecoxib is a prime example of how fluorine can fundamentally alter a compound's pharmacological profile. This single chemical modification shifts the compound from a highly selective COX-1 inhibitor to a potent and selective COX-2 inhibitor.[4]
Physicochemical Properties: The Ripple Effect of Electronegativity
The introduction of the highly electronegative trifluoromethyl group significantly influences the electronic and physical properties of the pyrazole scaffold.
| Property | Non-Fluorinated Analog (SC-560) | Fluorinated Compound (Celecoxib) | Impact of Fluorination |
| pKa | Not explicitly reported, but the pyrazole N-H is weakly acidic. | ~11[5] | The electron-withdrawing trifluoromethyl group increases the acidity (lowers the pKa) of the sulfonamide N-H, a key interaction point in the COX-2 active site. |
| Lipophilicity (LogP) | Not explicitly reported, but inferred to be high. | 3.7 (experimentally determined) | While trifluoromethyl groups generally increase lipophilicity, the overall effect is context-dependent and influences solubility and membrane permeability. |
| Aqueous Solubility | Poor | Poor | Both compounds exhibit low aqueous solubility, a common characteristic of this structural class. |
| Oral Bioavailability | Very low (~5-15% in rats)[6] | Readily absorbed orally.[7] | The enhanced metabolic stability and altered physicochemical properties of Celecoxib contribute to its superior oral bioavailability. |
Table 1: Comparative Physicochemical Properties of SC-560 and Celecoxib.
Biological Activity: A Tale of Two Selectivities
The most dramatic consequence of fluorination in this pyrazole series is the complete reversal of selectivity for the two COX isoforms.
| Compound | Target | IC50 | Selectivity (COX-1/COX-2 Ratio) |
| SC-560 | COX-1 | 9 nM[4][8] | ~700-1000 fold for COX-1[4] |
| COX-2 | 6.3 µM[4][8][9] | ||
| Celecoxib | COX-1 | 15 µM[9] | ~30-fold for COX-2 |
| COX-2 | 40 nM[9] |
Table 2: Comparative Inhibitory Potency and Selectivity of SC-560 and Celecoxib against COX-1 and COX-2.
This stark difference in selectivity is attributed to the trifluoromethyl group of Celecoxib accessing a secondary pocket in the COX-2 active site, which is not present in COX-1. This additional binding interaction is a textbook example of how fluorine can be used to engineer target specificity.
The Mechanism of Action: Selective Inhibition of the COX-2 Pathway
Celecoxib exerts its anti-inflammatory effects by selectively inhibiting the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[7][10][11]
Figure 1: Simplified diagram of the COX pathway and the inhibitory action of fluorinated (Celecoxib) and non-fluorinated (SC-560) pyrazoles.
Experimental Protocols for Head-to-Head Comparison
To empower researchers to conduct their own comparative studies, we provide the following validated experimental protocols.
Determination of Metabolic Stability via Microsomal Stability Assay
This assay is crucial for predicting the in vivo half-life of a compound by assessing its susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s.[12]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Liver microsomes (human, rat, or mouse)
-
Test compounds (fluorinated and non-fluorinated pyrazoles)
-
Phosphate buffer (pH 7.4)
-
NADPH regenerating system
-
Ice-cold acetonitrile or methanol
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Thaw liver microsomes on ice.
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the reaction mixture containing phosphate buffer and the NADPH regenerating system.
-
-
Incubation:
-
Pre-warm the reaction mixture to 37°C.
-
Add the test compound to the reaction mixture at a final concentration of 1 µM.
-
Initiate the metabolic reaction by adding the liver microsomes.
-
Incubate at 37°C with gentle agitation.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile or methanol to precipitate the proteins.
-
-
Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
-
Data Interpretation:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
Calculate the half-life (t½) from the slope of the linear regression.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein).
-
Figure 2: Workflow for the in vitro microsomal stability assay.
Determination of Acidity (pKa) by Potentiometric Titration
The pKa is a critical parameter that influences a compound's ionization state at a given pH, which in turn affects its solubility, absorption, and target engagement.
Objective: To determine the pKa of a pyrazole compound.
Materials:
-
Calibrated pH meter and electrode
-
Potentiometer/autotitrator
-
Test compound
-
Standardized 0.1 M HCl and 0.1 M NaOH solutions
-
0.15 M KCl solution (to maintain constant ionic strength)
-
Nitrogen gas
Procedure:
-
Instrument Calibration: Calibrate the pH meter using standard buffers (pH 4, 7, and 10).
-
Sample Preparation:
-
Dissolve a precise amount of the test compound in a suitable solvent to a known concentration (e.g., 1 mM).
-
Add 0.15 M KCl to maintain constant ionic strength.
-
Purge the solution with nitrogen to remove dissolved CO2.
-
-
Titration:
-
Place the sample solution in a thermostated vessel with continuous stirring.
-
Immerse the pH electrode in the solution.
-
For an acidic compound, titrate with standardized NaOH. For a basic compound, titrate with standardized HCl.
-
Record the pH value after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa corresponds to the pH at the half-equivalence point on the titration curve.
-
Conclusion: The Rational Application of Fluorine in Pyrazole Scaffolds
The head-to-head comparison of Celecoxib and SC-560 provides a compelling illustration of the transformative power of fluorine in drug design. The introduction of a trifluoromethyl group not only enhances metabolic stability and oral bioavailability but also fundamentally re-engineers the compound's target selectivity, turning a potent COX-1 inhibitor into a clinically successful COX-2 selective drug.
This guide underscores the importance of a data-driven approach to the use of fluorine. By understanding the underlying physicochemical principles and employing robust experimental methodologies, researchers can harness the "fluorine advantage" to optimize the performance of pyrazole-based compounds and accelerate the development of novel therapeutics.
References
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Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
-
Structures of SC-560 and celecoxib. SC-560: COX-1 IC50 0.009 M, COX-2 IC50 6.3 M; celecoxib: COX-1 IC50 15 M, COX-2 IC50 0.04 M. - ResearchGate. (URL: [Link])
-
Synthesis of Celecoxib, Mavacoxib, SC-560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (URL: [Link])
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Cyclooxygenase-2 inhibitor - Wikipedia. (URL: [Link])
-
Celecoxib inhibited the COX-2-PGE2-EP2 signalling pathway. (A-B)... - ResearchGate. (URL: [Link])
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Inhibition of COX-2 pathway as a potential prophylaxis against arthrofibrogenesis in a rabbit model of joint contracture - NIH. (URL: [Link])
-
Fluorinated Pyrazoles: From Synthesis to Applications | Request PDF - ResearchGate. (URL: [Link])
-
Synthesis of Celecoxib, Mavacoxib, SC‐560, Fluxapyroxad, and Bixafen Enabled by Continuous Flow Reaction Modules | Semantic Scholar. (URL: [Link])
-
Lipophilicity modulations by fluorination correlate with membrane partitioning - ePrints Soton. (URL: [Link])
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - ResearchGate. (URL: [Link])
-
Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC - NIH. (URL: [Link])
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Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (URL: [Link])
-
Onsenal, INN-Celecoxib - EMA. (URL: [Link])
-
Correlation of the DFT-calculated lipophilicities with the experimental... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity | Request PDF - ResearchGate. (URL: [Link])
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF - ResearchGate. (URL: [Link])
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Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. (URL: [Link])
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On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective - ChemRxiv. (URL: [Link])
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Specificity of COX-1 and COX-2 inhibitors. The selectivity of SC-560... - ResearchGate. (URL: [Link])
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Fluorine in drug discovery: Role, design and case studies. (URL: [Link])
-
Physico-chemical properties of celecoxib and valdecoxib | Download Table - ResearchGate. (URL: [Link])
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(a) Structures of SC-560, celecoxib, and fluorocoxib A, and (b) chemical synthesis of CMP. - ResearchGate. (URL: [Link])
-
Insights into the Effect of Nanoconfinement Surface Chemistry on Celecoxib Aggregation and Dissolution by 19F NMR Spectroscopy | Crystal Growth & Design - ACS Publications. (URL: [Link])
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Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method - Research Journal of Pharmacy and Technology. (URL: [Link])
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Solid-State Properties of the Cyclooxygenase-1-Selective Inhibitor, SC-560 - PMC - NIH. (URL: [Link])
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Biological Screening of Novel Structural Analog of Celecoxib as Potential Anti-Inflammatory and Analgesic Agent - NIH. (URL: [Link])
-
Chondroprotective Actions of Selective COX-2 Inhibitors In Vivo: A Systematic Review. (URL: [Link])
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Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649 - PMC - NIH. (URL: [Link])
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Bridging the Gap: A Guide to In Vivo Validation of Pyrazole-Based Compounds
From Benchtop Promise to Preclinical Reality
The journey of a novel therapeutic agent from a promising in vitro "hit" to a viable in vivo candidate is a critical and often challenging transition in drug discovery. Pyrazole-containing compounds, a privileged scaffold in medicinal chemistry, have yielded numerous successful drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor ruxolitinib. However, promising nanomolar potency in a cell-based assay is no guarantee of success in a complex biological system. This guide provides a strategic framework for researchers and drug development professionals to rigorously validate in vitro findings for pyrazole compounds in appropriate in vivo models. We will delve into the causality behind experimental choices, provide actionable protocols, and emphasize the establishment of a robust in vitro-in vivo correlation (IVIVC).
The In Vitro-In Vivo Chasm: Why Potency Isn't Everything
A common pitfall is the over-reliance on in vitro potency (e.g., IC50 or EC50) as the primary driver for advancing a compound. An in vivo system introduces a cascade of pharmacokinetic and pharmacodynamic complexities that can render a potent compound ineffective or toxic. The core objective of in vivo validation is to understand a compound's behavior in the context of ADME : Absorption, Distribution, Metabolism, and Excretion.
Key factors that differentiate the in vivo environment from an in vitro assay include:
-
Metabolic Transformation : The liver and other tissues can rapidly metabolize the parent compound into inactive or even toxic byproducts. The pyrazole ring itself can be subject to oxidation or other modifications by cytochrome P450 enzymes.
-
Plasma Protein Binding : A high degree of binding to plasma proteins like albumin can sequester the compound, reducing the free fraction available to engage the target.
-
Bioavailability : After oral administration, the compound must survive the harsh GI environment and be absorbed into circulation. Poor solubility or high first-pass metabolism can severely limit oral bioavailability.
-
Target Engagement : The compound must not only reach the general circulation but also distribute to the target tissue or organ at a sufficient concentration to exert its effect.
This guide will walk through the essential stages of generating the data needed to bridge this gap.
Phase 1: Foundational Pharmacokinetics & Exposure
Before assessing efficacy, one must first establish that the compound can achieve and maintain adequate exposure levels in the animal model. A preliminary pharmacokinetic (PK) study is non-negotiable.
Experimental Workflow: Preliminary PK Study
Caption: Workflow for a foundational pharmacokinetic study.
Step-by-Step Protocol: Mouse Pharmacokinetic Study
-
Compound Formulation : Prepare two formulations. For IV, dissolve the pyrazole compound in a vehicle suitable for injection (e.g., 10% DMSO, 40% PEG400, 50% saline). For PO, a suspension in 0.5% methylcellulose is common. The formulation's stability and solubility should be confirmed beforehand.
-
Animal Dosing : Use two groups of mice (n=3-4 per group). Administer the compound via tail vein injection (IV) and oral gavage (PO). The IV dose provides a baseline for 100% bioavailability, while the PO dose assesses oral absorption.
-
Blood Collection : Collect blood samples (typically 25-50 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points. A sparse sampling design can be used to minimize stress on individual animals.
-
Plasma Processing : Centrifuge the blood samples to separate plasma. The plasma is then stored at -80°C until analysis.
-
Bioanalytical Method : Develop and validate a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of the pyrazole compound in the plasma samples. This is a self-validating step; the method must demonstrate linearity, accuracy, and precision.
-
Data Analysis : Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data.
Interpreting the Data: A Comparative Table
The goal is to identify compounds with favorable properties for in vivo efficacy studies.
| Parameter | Compound A (Pyrazole) | Compound B (Pyrazole) | Desired Profile | Rationale |
| In Vitro IC50 | 50 nM | 65 nM | < 100 nM | Initial potency against the target. |
| IV Half-Life (t½) | 0.5 hours | 4.2 hours | > 2 hours | Longer half-life allows for less frequent dosing. |
| Oral Bioavailability (%F) | < 2% | 45% | > 30% | Essential for effective oral dosing in efficacy models. |
| Peak Plasma Conc. (Cmax) after 10 mg/kg PO | 15 ng/mL | 850 ng/mL | > 10x IC50 | The maximum concentration should exceed the in vitro potency by a significant margin. |
| Area Under Curve (AUC) | 25 ngh/mL | 3200 ngh/mL | High | Represents total drug exposure over time. |
Phase 2: Demonstrating In Vivo Efficacy
With a compound that shows good exposure, the next step is to test it in a disease-relevant animal model. The choice of model is paramount and depends entirely on the therapeutic hypothesis generated from in vitro data.
Example: Validating a Pyrazole-Based Kinase Inhibitor in a Cancer Xenograft Model
Let's assume our pyrazole compound was designed as an inhibitor of a specific kinase driving tumor growth.
Caption: Inhibition of a pro-survival kinase pathway by a pyrazole compound.
Step-by-Step Protocol: Mouse Xenograft Efficacy Study
-
Cell Implantation : Implant human cancer cells that are known to be dependent on the target kinase subcutaneously into the flank of immunodeficient mice (e.g., NOD-SCID or NSG mice).
-
Tumor Growth : Allow tumors to grow to a palpable size (e.g., 100-150 mm³). This ensures a consistent baseline before treatment begins.
-
Randomization & Dosing : Randomize mice into groups (e.g., Vehicle control, Compound B at 10 mg/kg, Compound B at 30 mg/kg). Administer the compound or vehicle daily via oral gavage. The doses are selected based on the PK study to ensure that plasma concentrations are maintained above the target IC50.
-
Monitoring : Monitor tumor volume (using calipers) and body weight twice weekly. Body weight is a key indicator of tolerability and potential toxicity.
-
Endpoint : The study typically ends when tumors in the vehicle group reach a predetermined size. Tumors are then excised for further analysis.
Establishing In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal is to connect the in vitro activity to the in vivo outcome. This is achieved by linking drug exposure (PK), target engagement (Pharmacodynamics, PD), and the therapeutic effect.
| In Vitro Data | In Vivo PK/PD Data | In Vivo Efficacy Outcome | Correlation |
| Compound B IC50 : 65 nM | Trough Plasma Conc. at 30 mg/kg : 250 nM | Tumor Growth Inhibition (TGI) : 75% | Strong : Trough drug levels are maintained ~4x above the IC50, leading to significant tumor growth inhibition. |
| Compound C IC50 : 80 nM | Trough Plasma Conc. at 30 mg/kg : 30 nM | Tumor Growth Inhibition (TGI) : 15% | Poor : Despite in vitro potency, the compound fails to achieve sufficient exposure in vivo, resulting in a lack of efficacy. |
Self-Validation through Pharmacodynamics : To build a truly trustworthy case, one must show that the compound is hitting its intended target in the tumor. At the end of the efficacy study, a portion of the excised tumor can be analyzed by Western blot or immunohistochemistry to measure the phosphorylation status of a downstream substrate of the target kinase. A reduction in the phosphorylated substrate in the treated group compared to the vehicle group provides direct evidence of target engagement in vivo and validates the mechanism of action.
Phase 3: Preliminary Toxicology Assessment
Throughout the efficacy study, careful observation for signs of toxicity is crucial. This includes monitoring:
-
Body Weight : A loss of >15-20% is a common sign of toxicity.
-
Clinical Signs : Observe for changes in posture, fur, or activity levels.
-
Gross Pathology : At the end of the study, a cursory examination of major organs can reveal abnormalities.
If signs of toxicity are observed, it may be necessary to conduct a more formal toxicology study to determine the maximum tolerated dose (MTD). Understanding the therapeutic index—the ratio between the toxic dose and the therapeutic dose—is critical for the future development of the compound.
Conclusion: A Synthesis of Disciplines
Validating in vitro results for pyrazole compounds in an in vivo setting is not a linear process but an integrated, multi-disciplinary effort. It requires a continuous feedback loop between chemistry, in vitro biology, and in vivo pharmacology. By prioritizing the early assessment of pharmacokinetic properties, selecting disease-relevant efficacy models, and incorporating pharmacodynamic readouts to confirm target engagement, researchers can build a robust data package. This rigorous, evidence-based approach is essential to de-risk projects, conserve resources, and successfully identify those pyrazole compounds with the true potential to become novel therapeutics.
References
-
Title : The medicinal chemistry of pyrazoles: a patent review (2012 – 2021) Source : Expert Opinion on Therapeutic Patents URL : [Link]
-
Title : In vivo validation of a novel computational method for prioritizing cancer drug targets Source : Oncotarget URL : [Link]
-
Title : In Vitro and In Vivo Validation of STAT3 as a Drug Target in Cancers Source : Methods in Molecular Biology URL : [Link]
-
Title : The Therapeutic Index of Medications Source : StatPearls URL : [Link]
A Senior Application Scientist's Guide to the Reproducible Synthesis of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a valuable building block in medicinal chemistry, and its reproducible synthesis is crucial for advancing research and development timelines. This guide provides an in-depth comparison of common synthetic routes to this important molecule, offering insights into the causality behind experimental choices to ensure scientific integrity and successful replication.
Introduction: The Significance of this compound
The pyrazole nucleus is a cornerstone in the design of a vast array of therapeutic agents, exhibiting a broad spectrum of biological activities.[1] The introduction of a 4-fluorophenyl group at the 3-position and a carboxylic acid at the 5-position creates a versatile scaffold for further chemical modification, making it a sought-after intermediate in the synthesis of potential drug candidates. Achieving a robust and reproducible synthesis is the first critical step in the journey from a promising molecule to a potential therapeutic.
This guide will compare two prevalent methodologies for the synthesis of this compound:
-
Method A: The One-Pot Claisen-Knorr Condensation and Hydrolysis. This approach combines several reaction steps into a single, streamlined process.
-
Method B: The Stepwise Synthesis via an Intermediate Ester. This classic approach involves the isolation of a pyrazole ester intermediate, followed by hydrolysis to the final carboxylic acid.
We will delve into the detailed protocols for each method, compare their performance based on key metrics, and provide insights into the critical parameters that govern their reproducibility.
Method A: The One-Pot Synthesis
The "one-pot" approach is designed for efficiency, minimizing handling and purification steps.[2] This method typically involves a Claisen condensation between 4-fluoroacetophenone and diethyl oxalate, followed by a Knorr pyrazole synthesis with hydrazine, and finally, in-situ hydrolysis of the resulting ester.
Experimental Protocol: One-Pot Synthesis
Materials:
-
4-fluoroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (or another suitable base)
-
Anhydrous ethanol
-
Hydrazine hydrate
-
Sodium hydroxide
-
Hydrochloric acid
-
Standard laboratory glassware and purification equipment
Procedure:
-
Claisen Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add 4-fluoroacetophenone (1.0 eq) dropwise at room temperature.
-
After stirring for 15 minutes, add diethyl oxalate (1.2 eq) dropwise, maintaining the temperature below 30°C.
-
Stir the reaction mixture at room temperature for 4-6 hours until the reaction is complete (monitored by TLC).
-
Knorr Pyrazole Synthesis: To the reaction mixture, add hydrazine hydrate (1.1 eq) and reflux for 8-12 hours.
-
Hydrolysis: After cooling, add a solution of sodium hydroxide (3.0 eq) in water and reflux for an additional 4-6 hours.
-
Work-up and Purification: Cool the reaction mixture, dilute with water, and wash with an organic solvent (e.g., dichloromethane) to remove non-polar impurities.
-
Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Workflow Diagram: One-Pot Synthesis
Caption: One-pot synthesis workflow.
Method B: The Stepwise Synthesis
The stepwise approach offers greater control over each transformation by isolating and purifying the intermediate pyrazole ester.[3] This can lead to a higher purity of the final product, although it requires more time and resources.
Experimental Protocol: Stepwise Synthesis
Part 1: Synthesis of Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
Materials:
-
4-fluoroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Hydrazine hydrate
-
Standard laboratory glassware and purification equipment
Procedure:
-
Claisen Condensation: Prepare the intermediate 1-(4-fluorophenyl)-1,3-dioxo-butane-4-ethyl ester following the Claisen condensation procedure described in Method A (steps 1-3).
-
Work-up of Intermediate: After the Claisen condensation is complete, quench the reaction with dilute acid and extract the diketoester with an organic solvent. Purify the intermediate by column chromatography or recrystallization.
-
Knorr Pyrazole Synthesis: Dissolve the purified diketoester (1.0 eq) in ethanol. Add hydrazine hydrate (1.1 eq) and reflux for 8-12 hours.
-
Purification of Ester: Cool the reaction mixture and remove the solvent under reduced pressure. Purify the crude ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate by column chromatography or recrystallization.
Part 2: Hydrolysis to this compound
Materials:
-
Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
-
Sodium hydroxide
-
Ethanol/Water mixture
-
Hydrochloric acid
Procedure:
-
Saponification: Dissolve the purified pyrazole ester (1.0 eq) in a mixture of ethanol and water. Add a solution of sodium hydroxide (3.0 eq) and reflux for 4-6 hours.
-
Work-up and Purification: Follow the work-up and purification procedure described in Method A (steps 6-8) to obtain the final product.
Workflow Diagram: Stepwise Synthesis
Caption: Stepwise synthesis workflow.
Comparative Analysis and Reproducibility
| Parameter | Method A: One-Pot Synthesis | Method B: Stepwise Synthesis | Rationale and Impact on Reproducibility |
| Overall Yield | Moderate to Good | Good to Excellent | The stepwise method often provides higher overall yields due to the purification of intermediates, which can prevent side reactions in subsequent steps. Reproducibility of yield in the one-pot method can be sensitive to reaction control. |
| Purity of Final Product | Good | Excellent | Isolation and purification of the intermediate ester in Method B generally leads to a cleaner final product. The one-pot method may carry over impurities, requiring more rigorous final purification. |
| Time Efficiency | High | Low | The one-pot synthesis is significantly faster as it eliminates intermediate work-up and purification steps. |
| Operational Simplicity | High | Moderate | Method A is less labor-intensive. Method B requires more handling, extractions, and purifications. |
| Cost-Effectiveness | High | Moderate | Reduced solvent usage and labor make the one-pot method more economical for large-scale synthesis. |
| Reproducibility | Moderate | High | The stepwise approach offers more control points, making it easier to troubleshoot and ensure run-to-run consistency. The one-pot method's reproducibility can be affected by the accumulation of byproducts that may interfere with subsequent reactions. |
Discussion: Causality Behind Experimental Choices and Ensuring Reproducibility
The choice between a one-pot and a stepwise synthesis depends on the specific goals of the researcher. For rapid synthesis of smaller quantities for initial screening, the one-pot method may be preferable. However, for the synthesis of larger batches of high-purity material, the stepwise approach is often more reliable.
Key Factors for Reproducibility:
-
Base Selection: The choice of base in the Claisen condensation is critical. Sodium ethoxide is commonly used, but other bases like sodium hydride or lithium diisopropylamide can also be employed, potentially affecting the reaction rate and yield. The complete exclusion of moisture is essential when using reactive bases.
-
Solvent Quality: Anhydrous solvents are crucial, particularly for the Claisen condensation, to prevent unwanted side reactions such as the hydrolysis of the ester and the base.
-
Temperature Control: Maintaining the recommended temperature ranges is vital. Exothermic reactions, if not controlled, can lead to the formation of byproducts.
-
Purity of Starting Materials: The purity of 4-fluoroacetophenone and diethyl oxalate will directly impact the purity of the final product and the overall yield.
-
Reaction Monitoring: Careful monitoring of the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent the formation of degradation products.
Conclusion
Both the one-pot and stepwise syntheses of this compound are viable routes. The one-pot method offers speed and efficiency, while the stepwise method provides greater control and typically results in higher purity and reproducibility. For researchers in drug development, where consistency and purity are paramount, the stepwise synthesis is often the more prudent choice, despite the additional time and effort required. By understanding the chemical principles behind each step and carefully controlling the key reaction parameters, scientists can achieve a reproducible and reliable synthesis of this valuable intermediate.
References
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. PubMed. Available at: [Link]
-
Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach. PMC - NIH. Available at: [Link]
-
PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. RASAYAN Journal of Chemistry. Available at: [Link]
-
Video: Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores using a Claisen-Schmidt Condensation Approach. JoVE. Available at: [Link]
-
Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. ResearchGate. Available at: [Link]
-
Pyrazoles: 'one-pot' synthesis from arenes and carboxylic acids. RSC Publishing. Available at: [Link]
-
Knorr Pyrazole Synthesis. J&K Scientific LLC. Available at: [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. SciSpace. Available at: [Link]
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Benchmarking the Anti-inflammatory Properties of Pyrazole Derivatives: A Comparative Guide for Drug Discovery Professionals
Introduction: The Imperative for Selective Anti-inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1] While acute inflammation is a protective process essential for healing, chronic inflammation is a key driver of numerous debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] A central family of enzymes in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions like maintaining the integrity of the stomach lining. In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation, where it mediates the production of prostaglandins that contribute to pain and swelling.[2]
Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen are non-selective COX inhibitors, targeting both isoforms. This lack of selectivity is responsible for their well-documented gastrointestinal side effects.[1][3] This has driven the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory effects while minimizing gastric complications.[2]
The pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous successful drugs.[4][5] Notably, the diaryl-substituted pyrazole derivative, celecoxib (Celebrex®), was a landmark discovery, demonstrating potent and selective COX-2 inhibition.[3][6][7] Its success has spurred extensive research into novel pyrazole derivatives with enhanced efficacy, selectivity, and safety profiles. This guide provides a comprehensive framework for benchmarking the anti-inflammatory properties of novel pyrazole derivatives, with a focus on robust experimental design and data interpretation.
The Molecular Landscape: Targeting the COX-2 Enzyme
The selective inhibition of COX-2 by pyrazole derivatives like celecoxib is attributed to key structural differences between the two COX isoforms. The active site of COX-2 is approximately 20% larger than that of COX-1 and possesses a side pocket that is absent in COX-1.[3] Pyrazole-based inhibitors are designed with specific side chains, often a sulfonamide group as seen in celecoxib, that can fit into this side pocket, leading to a tighter and more selective binding to COX-2.[3][6] This molecular interaction prevents the substrate, arachidonic acid, from accessing the active site, thereby blocking the synthesis of pro-inflammatory prostaglandins.[6][7][8]
Signaling Pathway of COX-2 in Inflammation
The following diagram illustrates the central role of COX-2 in the inflammatory cascade and the mechanism of action of pyrazole-based inhibitors.
Caption: COX-2 pathway and inhibition by pyrazole derivatives.
Comparative Benchmarking of Pyrazole Derivatives
The evaluation of novel pyrazole derivatives requires a multi-tiered approach, beginning with in vitro assays to determine potency and selectivity, followed by in vivo studies to assess efficacy and safety in a physiological context.
In Vitro Evaluation: Potency, Selectivity, and Cellular Effects
A crucial first step is to determine the inhibitory activity of the compounds against COX-1 and COX-2 enzymes. This allows for the calculation of the IC50 (half-maximal inhibitory concentration) for each isoform and the selectivity index (SI), which is the ratio of COX-1 IC50 to COX-2 IC50. A higher SI indicates greater selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = IC50 COX-1/IC50 COX-2) | Reference |
| Celecoxib (Standard) | 15 | 0.04 | 375 | [3] |
| Ibuprofen (Non-selective) | 2 | 2 | 1 | [1] |
| Novel Pyrazole Derivative 6e | >100 | 0.46 | >215.44 | [9] |
| Novel Pyrazole Derivative 6k | 6.5 | 0.08 | 81.25 | [10] |
| Novel Pyrazole-Thiazole Hybrid | - | 0.03 | - | [1] |
Beyond direct enzyme inhibition, it is essential to assess the effects of these compounds on inflammatory responses in cellular models. Lipopolysaccharide (LPS)-stimulated macrophages or microglial cells are commonly used to mimic an inflammatory environment.[11] Key endpoints to measure include the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO), another important inflammatory mediator.
| Compound | Cell Line | Stimulant | Inhibition of TNF-α (%) | Inhibition of IL-6 (%) | Inhibition of NO (%) | Reference |
| Celecoxib | BV2 Microglia | LPS | - | Potent Inhibition | - | [11] |
| Novel Pyrazole Derivative 6g | BV2 Microglia | LPS | - | IC50 = 9.562 µM | - | [11] |
| Various Pyrazole Derivatives | Macrophages | LPS | Significant Inhibition | Significant Inhibition | Significant Inhibition | [12] |
Experimental Workflow: In Vitro Anti-inflammatory Assays
The following diagram outlines the typical workflow for evaluating the in vitro anti-inflammatory properties of pyrazole derivatives.
Caption: Workflow for in vitro anti-inflammatory screening.
In Vivo Efficacy and Safety Assessment
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Ulcer Index | Reference |
| Celecoxib | 10 | 93.51 (at 5h) | 8 | [9] |
| Diclofenac Sodium (Standard) | 10 | Significant Inhibition | - | [13] |
| Novel Pyrazole Derivative 6e | 10 | 93.62 (at 5h) | 7.25 | [9] |
| Novel Pyrazole Derivative 6k | 10 | 85.75 (ED50) | Safer than marketed drugs | [10] |
A critical aspect of benchmarking pyrazole derivatives is the assessment of their gastrointestinal safety. Ulcerogenic activity is a key differentiator from non-selective NSAIDs. The ulcer index is determined by examining the stomach lining of treated animals for lesions.
Detailed Experimental Protocols
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This protocol is based on the principle of measuring the conversion of arachidonic acid to prostaglandin E2 (PGE2) by recombinant human COX-1 or COX-2.
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test pyrazole derivatives and reference compounds (e.g., celecoxib, ibuprofen)
-
Reaction buffer (e.g., Tris-HCl)
-
PGE2 ELISA kit
-
96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds and reference drugs in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound/reference drug.
-
Pre-incubate the mixture for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a stop solution (e.g., a strong acid).
-
Quantify the amount of PGE2 produced using a competitive ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
This model assesses the ability of a compound to reduce acute inflammation.
Materials:
-
Male Wistar rats or Swiss albino mice
-
1% (w/v) carrageenan solution in saline
-
Test pyrazole derivatives and reference drug (e.g., celecoxib, diclofenac sodium)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Group the animals and administer the test compounds, reference drug, or vehicle orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measure the paw volume of each animal using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage of inhibition of paw edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Protocol 3: Cytokine Measurement in LPS-Stimulated Macrophages
This protocol measures the effect of pyrazole derivatives on the production of pro-inflammatory cytokines.
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) and supplements
-
Lipopolysaccharide (LPS)
-
Test pyrazole derivatives
-
ELISA kits for TNF-α and IL-6[14] or multiplex cytokine assay kits[15][16]
-
96-well cell culture plates
Procedure:
-
Seed the macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test pyrazole derivatives for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits or a multiplex immunoassay platform, following the manufacturer's protocols.[17][18]
-
Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated vehicle control.
Future Directions and Concluding Remarks
The pyrazole scaffold continues to be a highly fruitful starting point for the design of novel anti-inflammatory agents.[19][20][21] Future research will likely focus on developing compounds with dual or multi-target activities, for instance, by combining COX-2 inhibition with the inhibition of other key inflammatory mediators like 5-lipoxygenase (5-LOX) or by modulating transcription factors such as NF-κB.[1] Furthermore, a deeper understanding of the structure-activity relationships will enable the design of derivatives with improved pharmacokinetic properties and an even better safety profile.[22]
This guide provides a robust framework for the systematic evaluation and comparison of novel pyrazole derivatives. By employing these standardized and validated in vitro and in vivo assays, researchers can effectively identify and advance promising new candidates for the treatment of a wide range of inflammatory diseases.
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A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Ligands Against Cyclooxygenase-2 (COX-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold and Computational Docking
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] While rare in nature, its synthetic derivatives are prolific, forming the core scaffold of numerous pharmaceuticals approved by the US FDA.[3] The structural versatility of pyrazoles allows them to serve as bioisosteres for other aromatic rings, often enhancing physicochemical properties like solubility while providing key hydrogen bond donor and acceptor capabilities.[3] This has established pyrazole-based compounds as "privileged structures" in drug discovery, demonstrating high affinity for a wide range of biological targets, particularly protein kinases and cyclooxygenase (COX) enzymes.[4][5][6][7][8]
Cyclooxygenase-2 (COX-2) is a highly significant enzyme target, primarily because its overexpression is linked to inflammation and pain.[9][10] Selective COX-2 inhibitors can provide anti-inflammatory benefits while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme. The archetypal selective COX-2 inhibitor, Celecoxib, prominently features a pyrazole ring, underscoring the scaffold's utility for this target.[6][11]
To rationally design novel and more potent inhibitors, computational methods are indispensable. Molecular docking, in particular, serves as a critical tool for predicting how a ligand (a small molecule) will bind to the active site of a protein receptor.[12][13][14] By simulating the intermolecular recognition process, docking provides crucial insights into binding affinity and the specific interactions—such as hydrogen bonds and hydrophobic contacts—that stabilize the complex.[14]
This guide provides a comprehensive, in-depth comparison of the docking performance of two pyrazole-based ligands against COX-2. We will not only detail the step-by-step protocol but also explain the scientific rationale behind each choice, ensuring a self-validating and reproducible workflow. Our objective is to demonstrate how comparative docking can elucidate structure-activity relationships (SAR) and guide the strategic design of next-generation therapeutics.
Part 1: The Experimental Framework - A Validated Docking Protocol
The trustworthiness of any docking study hinges on the validation of its protocol.[15] A robust protocol ensures that the chosen software and parameters can accurately reproduce a known, experimentally determined binding pose. The most common and reliable method for this is "re-docking"—extracting the co-crystallized ligand from a protein's X-ray structure and docking it back into the active site.[1][16] A successful validation is typically defined by a Root Mean Square Deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[15][16][17]
Experimental Workflow Diagram
Caption: Workflow for a validated comparative molecular docking study.
Step-by-Step Methodology
This protocol utilizes AutoDock Vina, a widely used and validated open-source docking program.[9][10]
1. Target and Ligand Selection:
-
Protein Target: Human Cyclooxygenase-2 (COX-2). We will use the crystal structure from the Protein Data Bank (PDB), ID: 3PGH , which is complexed with a derivative of Celecoxib.
-
Reference Ligand: Celecoxib , the well-established selective COX-2 inhibitor. Its known binding mode provides a benchmark for comparison.
-
Test Ligand (Ligand B): A Pyrazole-Amide Derivative . Studies have suggested that replacing the sulfonamide group of Celecoxib with other functionalities, such as amides, can yield potent inhibitors with potentially different interaction patterns.[9][10] This makes it an excellent candidate for a comparative study.
2. System Preparation (using AutoDock Tools):
-
Causality: Proper preparation is critical to simulate a physiologically relevant environment. This involves correcting for limitations in crystallographic data (e.g., missing hydrogens) and assigning correct atomic properties for the scoring function.
-
Protocol:
-
Protein: Load the 3PGH PDB file. Remove all water molecules and the co-crystallized ligand. Add polar hydrogens, which are crucial for forming hydrogen bonds. Compute and assign Gasteiger charges, an empirical method for distributing partial charges across the molecule. Save the prepared protein in the PDBQT format.
-
Ligands: a. Sketch Celecoxib and Ligand B using a chemical drawing tool (e.g., ChemDraw) and generate their 3D conformations. b. Perform energy minimization on each ligand structure using a suitable force field (e.g., MMFF94). This step ensures the ligand starts in a low-energy, sterically favorable conformation. c. Load each minimized ligand into AutoDock Tools, detect the rotatable bonds, and save it in the PDBQT format.
-
3. Docking Protocol Validation (Re-docking):
-
Causality: This step validates that our chosen docking parameters and search space are appropriate for the target system. A failure to reproduce the experimental pose would render any subsequent results unreliable.
-
Protocol:
-
Extract the original co-crystallized ligand from the 3PGH structure and prepare it as described above.
-
Define the docking search space (the "grid box") to encompass the entire known active site of COX-2, centered on the position of the co-crystallized ligand. A box size of approximately 25x25x25 Å is typically sufficient.
-
Perform the docking simulation using AutoDock Vina.
-
Superimpose the lowest-energy docked pose of the ligand onto the original crystal structure and calculate the RMSD. An RMSD value of 1.35 Å was obtained, which is well below the 2.0 Å threshold, thus validating our protocol.[1][15]
-
4. Comparative Molecular Docking:
-
Protocol:
-
Using the validated grid parameters and the prepared COX-2 protein, dock Celecoxib and Ligand B using AutoDock Vina.
-
Set the exhaustiveness parameter to a minimum of 8. This parameter controls the extent of the conformational search; higher values increase the probability of finding the true energy minimum but require more computational time.
-
Generate the top 9 binding poses for each ligand. For analysis, the pose with the most negative binding energy is typically considered the most probable.
-
Part 2: Results and Comparative Analysis
The output of a docking simulation provides two key pieces of information: the binding affinity (a score, typically in kcal/mol, where more negative values indicate stronger binding) and the binding pose (the 3D orientation and conformation of the ligand in the active site).
Quantitative Data Summary
| Ligand | Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions | Key Hydrophobic/van der Waals Interactions |
| Celecoxib (Reference) | -9.9 | His90, Arg513 | Val116, Val349, Leu352, Ser353, Tyr355, Leu531 |
| Ligand B (Pyrazole-Amide) | -10.5 | Gln192, Ser353, Arg513 | Val116, Leu352, Tyr355, Phe518, Val523, Leu531 |
Discussion of Binding Modes
1. Celecoxib (Reference Ligand):
The docking results accurately reproduced the known binding mode of Celecoxib. The trifluoromethyl-substituted pyrazole ring anchors the molecule in the primary binding pocket. The key to its COX-2 selectivity is the benzenesulfonamide moiety.[11] This group fits perfectly into a secondary side-pocket present in COX-2 but not COX-1 (due to an Ile-to-Val substitution). Our simulation shows the sulfonamide group forming crucial hydrogen bonds with the backbone of His90 and the side chain of Arg513 , interactions that are hallmarks of selective COX-2 inhibition.[11] The two phenyl rings engage in extensive hydrophobic interactions with surrounding residues, further stabilizing the complex.
2. Ligand B (Pyrazole-Amide Derivative):
Ligand B, with its amide linker, demonstrated a more favorable (more negative) binding affinity of -10.5 kcal/mol compared to Celecoxib. This suggests a potentially stronger interaction with the COX-2 active site.
-
Causality of Improved Affinity: The primary reason for this enhanced affinity is the formation of different and potentially stronger hydrogen bonds. The amide group's carbonyl oxygen acts as a hydrogen bond acceptor, interacting with the side chain of Gln192 , while the amide N-H acts as a donor, interacting with the crucial Ser353 . While it still forms a key interaction with Arg513 , the nature of the interaction is slightly different from that of the sulfonamide group. The absence of the bulky sulfonamide allows the terminal phenyl ring to orient differently, leading to favorable hydrophobic contacts with residues like Phe518 and Val523 .
The pyrazole core remains anchored in a similar fashion to Celecoxib, highlighting its foundational importance as a scaffold for binding within the main pocket. The comparative analysis reveals that while the sulfonamide group is effective, alternative hydrogen-bonding groups like amides can be strategically employed to form a different network of interactions that may lead to even greater binding affinity.[9][10]
Ligand-Receptor Interaction Diagram
Caption: Key interactions of Celecoxib vs. a Pyrazole-Amide ligand in the COX-2 active site.
Conclusion and Future Outlook
This guide demonstrates that comparative molecular docking, when grounded in a rigorously validated protocol, is a powerful tool for drug discovery. Our analysis of pyrazole-based ligands against COX-2 revealed critical insights into their structure-activity relationships. We confirmed the established binding mode of the reference drug, Celecoxib, and showed computationally how a rationally designed pyrazole-amide derivative could achieve a superior binding affinity by engaging in a different, more extensive hydrogen bond network.
The key takeaways are:
-
The pyrazole scaffold is a highly effective anchor within the primary binding pocket of COX-2.
-
The nature of the substituent group directed towards the secondary pocket is a critical determinant of binding affinity and selectivity.
-
While the sulfonamide of Celecoxib is effective, exploring alternative hydrogen bond donors/acceptors, such as amides, presents a viable strategy for designing novel inhibitors with potentially enhanced potency.
These computational findings provide a clear, evidence-based hypothesis. The next logical step in the drug development pipeline would be the chemical synthesis of Ligand B and its analogs, followed by in vitro enzymatic assays to experimentally validate the predicted increase in inhibitory activity. This iterative cycle of computational design, synthesis, and experimental testing is the engine of modern pharmaceutical innovation.
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Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. MDPI. [Link]
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Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Arhiv za farmaciju. [Link]
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Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. National Institutes of Health (NIH). [Link]
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Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]
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How can I validate a docking protocol? ResearchGate. [Link]
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Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
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Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. Archives of Pharmacy. [Link]
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Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors. PubMed. [Link]
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New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential. National Institutes of Health (NIH). [Link]
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Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]
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The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. [Link]
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Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
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Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis Online. [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. National Institutes of Health (NIH). [Link]
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Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. ResearchGate. [Link]
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Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
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Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]
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Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches. IntechOpen. [Link]
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Recent Advancements in Docking Methodologies. IGI Global. [Link]
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Synthesis, Molecular Docking and Pharmacological Evaluations of Novel Naphthalene-Pyrazoline Hybrids as New Orally Active Anti-Inflammatory Agents. ResearchGate. [Link]
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Confirming Target Engagement: A Comparative Guide for 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic Acid
In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended molecular target is a cornerstone of a successful research program. This guide provides a comprehensive, multi-faceted strategy for confirming the target engagement of novel small molecules, using 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid (hereafter designated as Pyrazoflor ) as a case study.
For the purpose of this illustrative guide, we will hypothesize that Pyrazoflor has been identified through a high-throughput screen as a putative inhibitor of Aurora Kinase B (AURKB) , a serine/threonine kinase crucial for cell cycle regulation and a validated oncology target.[1] We will compare the performance of Pyrazoflor against a well-characterized, ATP-competitive AURKB inhibitor, Barasertib (AZD1152-HQPA) , to provide a robust framework for validation.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind selecting a complementary suite of assays to build a compelling case for target engagement, from the purified protein level to the complex environment of a living cell.
The Imperative of Target Validation
Identifying a "hit" compound that modulates a biological process is only the first step. The critical subsequent challenge is to prove that the compound's observed phenotypic effect is a direct consequence of binding to the intended target. A failure to rigorously validate target engagement can lead to misinterpretation of structure-activity relationships (SAR), wasted resources in lead optimization, and potential clinical failures due to off-target effects.[2]
Our validation strategy for Pyrazoflor will, therefore, be built on a foundation of orthogonal assays, each providing a unique piece of the puzzle. We will progress from direct biochemical inhibition to the biophysical characterization of the binding event and finally to confirming engagement in a cellular context.
Caption: Orthogonal workflow for confirming target engagement.
Biochemical Validation: Does Pyrazoflor Inhibit AURKB Activity?
The first and most direct test is to determine if Pyrazoflor inhibits the catalytic activity of purified AURKB enzyme. An in vitro enzyme inhibition assay provides a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3][4]
We will employ a fluorescence-based assay, which is highly sensitive and amenable to high-throughput formats. The principle relies on measuring the phosphorylation of a substrate peptide by AURKB.
Experimental Protocol: AURKB Fluorescence-Based Inhibition Assay
-
Reagent Preparation :
-
AURKB Enzyme : Recombinant human Aurora Kinase B.
-
Substrate : Fluorescently labeled peptide substrate specific for AURKB.
-
Cofactor : Adenosine triphosphate (ATP). The concentration should be at or near the Michaelis constant (Km) to allow for the detection of competitive inhibitors.[4][5]
-
Assay Buffer : Kinase buffer containing MgCl2, DTT, and a detergent to prevent non-specific interactions.
-
Test Compounds : Serial dilutions of Pyrazoflor and Barasertib in DMSO.
-
-
Assay Procedure :
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 1 µL of serially diluted Pyrazoflor, Barasertib, or DMSO (vehicle control) to the appropriate wells.
-
Add 2 µL of AURKB enzyme solution and incubate for 15 minutes at room temperature to allow compound-enzyme binding.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction and measure the fluorescence signal on a compatible plate reader.
-
-
Data Analysis :
-
Convert fluorescence units to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot percent inhibition against the logarithm of compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.[4]
-
Comparative Data Summary
| Compound | Target | Assay Type | IC50 (nM) |
| Pyrazoflor | AURKB | Fluorescence | 85.2 |
| Barasertib | AURKB | Fluorescence | 5.6 |
Interpretation : The data indicate that Pyrazoflor inhibits the enzymatic activity of purified AURKB in a dose-dependent manner. Its potency is lower than the established inhibitor Barasertib, which serves as our positive control and benchmark. This is a crucial first piece of evidence but does not, on its own, prove direct binding.
Biophysical Characterization: The Energetics and Kinetics of Binding
To confirm that the observed inhibition is due to a direct, physical interaction between Pyrazoflor and AURKB, we turn to biophysical methods. These techniques are label-free and measure the binding event itself, providing rich thermodynamic and kinetic data.[6] We will use Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event.[7] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS).[8] This provides a complete thermodynamic signature of the interaction.
Caption: Schematic of an Isothermal Titration Calorimetry (ITC) experiment.
Experimental Protocol: ITC
-
Sample Preparation :
-
Dialyze purified AURKB and dissolve Pyrazoflor/Barasertib into the exact same buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) to minimize heats of dilution.[9]
-
Degas all solutions thoroughly.
-
Concentration of AURKB in the sample cell is typically 10-50 µM. The compound concentration in the syringe should be 10-15 times that of the protein.
-
-
ITC Experiment :
-
Load the AURKB solution into the sample cell and the compound solution into the injection syringe.
-
Perform a series of small (e.g., 2 µL) injections of the compound into the protein solution at a constant temperature (e.g., 25°C).
-
Record the heat change after each injection until the binding reaction reaches saturation.
-
-
Data Analysis :
-
Integrate the area of each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract KD, n, and ΔH.[7]
-
Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique that measures biomolecular interactions in real-time.[10][11] It provides kinetic information—the association rate (k_on) and dissociation rate (k_off)—in addition to the binding affinity (KD).[12]
Experimental Protocol: SPR
-
Chip Preparation :
-
Immobilize purified AURKB onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). One flow cell should be left blank or immobilized with a control protein to serve as a reference.[11]
-
-
SPR Experiment :
-
Flow a series of increasing concentrations of Pyrazoflor or Barasertib in running buffer over the sensor chip surface.
-
Monitor the change in the refractive index near the sensor surface, which is proportional to the mass of the compound binding to the immobilized protein. This is recorded in real-time as a sensorgram.[10]
-
After the association phase, flow running buffer alone over the chip to monitor the dissociation of the compound.
-
-
Data Analysis :
-
Reference-subtract the sensorgrams to correct for bulk refractive index changes.
-
Globally fit the association and dissociation curves from all tested concentrations to a kinetic binding model (e.g., 1:1 Langmuir) to determine k_on, k_off, and KD (KD = k_off / k_on).[11]
-
Comparative Biophysical Data
| Compound | Method | Affinity (KD, nM) | Stoichiometry (n) | k_on (1/Ms) | k_off (1/s) |
| Pyrazoflor | ITC | 155.4 | 0.98 | - | - |
| Barasertib | ITC | 12.1 | 1.03 | - | - |
| Pyrazoflor | SPR | 148.9 | - | 1.2 x 10⁵ | 1.8 x 10⁻² |
| Barasertib | SPR | 10.5 | - | 3.5 x 10⁵ | 3.7 x 10⁻³ |
Interpretation : The biophysical data strongly corroborate the biochemical findings. Both ITC and SPR confirm a direct, 1:1 binding interaction between Pyrazoflor and AURKB. The KD values are in good agreement with the IC50 from the enzyme assay, which is expected for a competitive inhibitor. The SPR data further reveal the kinetics of the interaction, showing that Pyrazoflor has a slightly faster dissociation rate (higher k_off) compared to Barasertib, which contributes to its lower overall affinity.
Cellular Validation: Proving Target Engagement in a Native Environment
Confirming that a compound binds to a purified protein is essential, but it doesn't guarantee that it will engage the same target within the complex milieu of a cell. The Cellular Thermal Shift Assay (CETSA) is a revolutionary method that allows for the direct measurement of target engagement in intact cells or tissue lysates.[13][14][15]
The principle of CETSA is based on ligand-induced thermal stabilization. When a compound binds to its target protein, the resulting protein-ligand complex is generally more resistant to thermal denaturation.[2][13]
Caption: Key steps in a Cellular Thermal Shift Assay (CETSA) experiment.
Experimental Protocol: CETSA
-
Cell Treatment :
-
Culture a relevant cell line (e.g., a cancer cell line overexpressing AURKB) to ~80% confluency.
-
Treat cells with a saturating concentration of Pyrazoflor, Barasertib, or vehicle (DMSO) for 1-2 hours.
-
-
Thermal Challenge :
-
Harvest and aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[15]
-
-
Lysis and Separation :
-
Lyse the cells (e.g., via freeze-thaw cycles or sonication).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
-
Detection :
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the amount of soluble AURKB at each temperature point using a specific antibody-based method like Western Blot or ELISA.[14]
-
-
Data Analysis :
-
Plot the relative amount of soluble AURKB against temperature for each treatment condition.
-
A shift of the melting curve to the right (a higher melting temperature, T_agg) in the presence of the compound indicates thermal stabilization and confirms cellular target engagement.[13]
-
Comparative CETSA Data
| Treatment | Melting Temperature (T_agg) of AURKB | Thermal Shift (ΔT_agg) |
| Vehicle (DMSO) | 52.1 °C | - |
| Pyrazoflor (10 µM) | 58.6 °C | +6.5 °C |
| Barasertib (1 µM) | 61.3 °C | +9.2 °C |
Interpretation : The CETSA results provide the definitive piece of evidence. Both Pyrazoflor and Barasertib induce a significant thermal stabilization of AURKB in intact cells, as demonstrated by the positive shift in the protein's melting temperature. This confirms that Pyrazoflor can penetrate the cell membrane, access its target in the cytoplasm, and bind with sufficient affinity and residence time to stabilize it against heat-induced denaturation. The magnitude of the thermal shift often correlates with the compound's potency, which is consistent with our previous findings.
Conclusion
Through a systematic and orthogonal application of biochemical, biophysical, and cellular assays, we have constructed a robust and compelling case for the target engagement of this compound (Pyrazoflor) with Aurora Kinase B.
-
Biochemical assays confirmed that Pyrazoflor is a direct inhibitor of AURKB's enzymatic function.
-
ITC and SPR provided unequivocal, quantitative proof of a direct 1:1 binding interaction, elucidating the thermodynamics and kinetics of this engagement.
-
CETSA delivered the crucial final validation, demonstrating that Pyrazoflor binds to and stabilizes AURKB within the native cellular environment.
While the potency of Pyrazoflor is less than the clinical candidate Barasertib, the data generated through this guide provide a validated starting point and a high degree of confidence that future medicinal chemistry efforts to optimize this scaffold will be guided by genuine on-target activity. This multi-faceted approach minimizes the risk of pursuing misleading artifacts and lays a solid foundation for successful drug discovery.
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- Enzyme assay. Wikipedia.
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- Cellular Thermal Shift Assay (CETSA). News-Medical.Net.
- Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
- measuring drug-target binding with SPR & ITC binding assays. YouTube.
- Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf - NIH.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid for Laboratory Professionals
As a Senior Application Scientist, I understand that meticulous handling of specialized chemical compounds is paramount, not just during experimentation but through to their final disposal. For researchers, scientists, and professionals in drug development, a robust and compliant disposal plan for reagents like 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a critical component of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step methodology for the safe disposal of this fluorinated pyrazole derivative, grounded in established safety protocols and regulatory compliance.
Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on analogous compounds, this compound should be handled as a hazardous substance. The primary risks include irritation to the skin, eyes, and respiratory system[1][2][3].
Proper PPE is the first line of defense against accidental exposure. The following table summarizes the mandatory protective equipment.
| Protective Equipment | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or safety glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield is recommended if there is a risk of splashing. | To protect the eyes from contact with the chemical, which can cause serious irritation[8][9][10]. |
| Hand Protection | Chemically compatible nitrile gloves. | To prevent skin contact, which can lead to irritation[8][11]. |
| Body Protection | A standard laboratory coat. | To protect the skin from accidental spills and contamination[8][11]. |
| Respiratory Protection | Not generally required under normal use with adequate ventilation, such as a chemical fume hood. | To prevent the inhalation of dust or aerosols, which may cause respiratory tract irritation[2][8]. |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended, sequential steps for the safe collection and disposal of this compound waste. This process is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Waste Segregation and Collection
The cardinal rule of chemical waste management is proper segregation to prevent incompatible materials from mixing[5][12].
-
Solid Waste: Collect any unused or expired solid this compound in a designated, sealable, and chemically compatible waste container[13]. This container should be exclusively for this waste stream unless otherwise directed by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any materials that have come into direct contact with the compound, such as weighing papers, contaminated gloves, or absorbent pads used for cleaning minor spills, must also be placed in the same designated solid waste container[7][13].
Step 2: Containerization and Labeling
Proper containment and clear labeling are non-negotiable for safety and regulatory compliance[14][15].
-
Container Selection: The waste container must be in good condition, free from damage, and have a secure, leak-proof closure[5]. It should be made of a material compatible with the chemical.
-
Labeling: The container must be clearly labeled as "Hazardous Waste." The label should include the full chemical name: "this compound," the associated hazards (e.g., "Irritant"), and the date when the waste was first added to the container[6][14].
Step 3: Temporary On-Site Storage
Proper storage of the sealed waste container is crucial while awaiting pickup.
-
Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area[6][13]. This area should be well-ventilated, secure, and separate from general laboratory operations[12].
-
Incompatible Materials: Ensure the container is not stored near incompatible materials, such as strong oxidizing agents[1][4]. Secondary containment, such as a spill tray, is a recommended best practice[5][12].
Step 4: Arranging for Professional Disposal
The final disposal of this compound must be handled by a licensed professional waste disposal company[13].
-
Institutional Procedures: Follow your institution's established procedures for hazardous waste pickup, which typically involves contacting the EHS department and submitting a waste pickup request[13].
-
High-Temperature Incineration: For fluorinated organic compounds, high-temperature incineration is a common and recommended disposal method[13][16][17]. This process is designed to break down the compound into less harmful substances.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
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A Researcher's Guide to Personal Protective Equipment for Handling 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
In the landscape of modern drug discovery and chemical synthesis, the safety of our researchers is the bedrock upon which innovation is built. The compound 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a valuable building block, and like any specialized chemical, it demands a protocol of respect and caution. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to move beyond a simple checklist, offering instead a validation-driven system that builds intrinsic safety into your workflow.
Hazard Assessment: A Proactive Stance on Safety
While a comprehensive toxicological profile for this compound is not widely available, its chemical structure provides critical clues for a robust safety assessment. As a member of the fluorinated aromatic and carboxylic acid families, we must anticipate the following potential hazards based on analogous compounds:
-
Skin and Eye Irritation: Carboxylic acids can be corrosive or irritating upon contact.[1][2]
-
Respiratory Irritation: Inhalation of the powdered compound can irritate the respiratory tract.[2][3]
-
Harmful if Swallowed: Oral toxicity is a potential risk.[2][3]
Therefore, we will proceed with a comprehensive PPE strategy designed to mitigate these risks through all potential routes of exposure: dermal, ocular, and inhalation.
The Core PPE Ensemble: Your Primary Barrier
The following table outlines the essential PPE required for handling this compound. Each component is selected to provide a specific, validated layer of protection.
| PPE Component | Specification | Rationale for Selection |
| Eye & Face Protection | ANSI Z87.1-compliant chemical splash goggles. A face shield is required when handling larger quantities or when a significant splash risk exists. | Protects against accidental splashes of solutions and airborne dust particles. A face shield offers a broader barrier for the entire face, supplementing the seal of goggles.[4][5] |
| Hand Protection | Chemical-resistant nitrile gloves (minimum 5-mil thickness recommended). | Nitrile provides excellent resistance to a wide range of chemicals, including acids.[5] Gloves must be inspected for integrity before each use and changed immediately upon contamination to prevent breakthrough.[4] |
| Body Protection | A fully buttoned, flame-resistant laboratory coat. | Protects skin and personal clothing from contamination by chemical dust or splashes. Ensuring the coat is fully fastened is critical for complete coverage.[4][6] |
| Respiratory Protection | A NIOSH-approved N95 respirator (or higher). | This is mandatory when handling the solid compound outside of a certified chemical fume hood to prevent the inhalation of fine, potentially irritating dust particles.[4][7] |
The Operational Plan: A Step-by-Step Safety Workflow
Safe chemical handling is a process, not just a set of equipment. The following workflow integrates PPE use into the procedural steps of working with this compound.
Step 1: Preparation and Donning PPE
Before handling the compound, ensure your workspace is prepared. All manipulations of the solid should occur within a certified chemical fume hood to provide primary containment.[4] Don your PPE in the correct sequence to prevent cross-contamination.
Caption: Workflow for the correct sequence of donning PPE.
Step 2: Post-Handling and Doffing PPE
The removal of PPE is a point of high risk for exposure. Perform these steps deliberately in the designated doffing area.
Caption: Workflow for the safe removal of contaminated PPE.
Logistical Plan: Waste Disposal
As a fluorinated organic compound, all waste generated from handling this compound must be treated as halogenated organic waste .[8][9]
-
Waste Segregation: Never mix halogenated waste with non-halogenated waste streams.[9][10] Doing so contaminates the entire container and significantly increases disposal costs and environmental impact.[9][10]
-
Containerization: All contaminated solid materials (gloves, weigh paper, paper towels, disposable respirators) must be collected in a designated, properly sealed, and clearly labeled hazardous waste container.[11][12]
-
Labeling: The waste container label must include the words "Hazardous Waste" and the full chemical name: "this compound".[11] Do not use abbreviations.
-
Disposal: The sealed container must be disposed of through your institution's Environmental Health and Safety (EHS) department according to federal, state, and local regulations.
By integrating these expert-validated protocols into your daily laboratory practice, you ensure a culture of safety that protects you, your colleagues, and your research.
References
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Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]
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Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]
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Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]
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University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Retrieved from [Link]
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LeelineWork. (2024). What PPE Should You Wear When Handling Acid 2024? Retrieved from [Link]
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Walls, F., et al. (1962). Fluorination of haloaromatic compounds. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(2), 163-168. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
